molecular formula C16H29NO4 B177906 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide CAS No. 182359-60-0

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Numéro de catalogue: B177906
Numéro CAS: 182359-60-0
Poids moléculaire: 299.41 g/mol
Clé InChI: RGTXFFYJJNWEPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a chemical compound of significant interest in the field of microbiology, primarily for its potential role in bacterial communication and quorum sensing. This compound is structurally categorized as an N-acyl homoserine lactone (AHL), a class of signaling molecules used by numerous Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner . While specific studies on this hydroxy-substituted variant are less common than its oxo- analog, it shares the core structural framework that is fundamental to this biological process. AHLs like N-dodecanoyl-L-homoserine lactone (C12-HSL) are known to control critical bacterial behaviors, including the expression of virulence factors and the formation of biofilms . Research into related homoserine lactone derivatives has expanded to include the development of synthetic inhibitors that disrupt quorum sensing. For instance, isothiocyanate-functionalized analogs derived from the homoserine lactone structure have been designed and investigated as covalent antagonists of the LasR transcriptional regulator in pathogens such as Pseudomonas aeruginosa and E. coli . This highlights the value of the homoserine lactone scaffold as a platform for creating novel compounds to study and potentially control bacterial pathogenicity. Consequently, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide serves as a valuable tool for researchers exploring the complex mechanisms of bacterial intercellular signaling, microbial sociology, and the development of novel anti-virulence strategies.

Propriétés

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h13-14,18H,2-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTXFFYJJNWEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467776
Record name AGN-PC-00AIFJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182359-60-0
Record name AGN-PC-00AIFJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide" discovery and isolation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Isolation, and Characterization of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a significant N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing (QS). Primarily targeting researchers and drug development professionals, this document details the molecule's discovery within the broader context of bacterial communication, outlines field-proven methodologies for its isolation and purification, and describes analytical techniques for its definitive characterization. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this guide serves as a practical resource for studying this molecule and its role in regulating bacterial phenotypes such as virulence and biofilm formation.

Part 1: The Significance of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in Bacterial Communication

An Introduction to Quorum Sensing

Bacteria exhibit sophisticated social behaviors, coordinating gene expression across a population in response to cell density. This process, known as quorum sensing (QS), relies on the production, release, and detection of small signaling molecules called autoinducers.[1][2] When the concentration of these molecules reaches a critical threshold, it signifies a sufficient population density (a "quorum") to trigger the collective expression of specific genes. In many Gram-negative bacteria, the most common class of autoinducers are N-acyl-homoserine lactones (AHLs).[1][2] These signaling systems are integral to processes such as biofilm formation, virulence factor production, and antibiotic resistance, making them attractive targets for novel therapeutic strategies.[3][4][5]

The N-Acyl-Homoserine Lactone Family

AHLs share a common homoserine lactone ring but vary in the length and modification of their N-linked acyl side chain.[2] Variations in the acyl chain—including length (typically 4 to 18 carbons) and the presence of a substitution (e.g., an oxo or hydroxyl group) at the C3 position—confer specificity to the signaling system.[2] This structural diversity allows for a multitude of unique signaling channels, preventing crosstalk between different bacterial species.

Chemical and Physical Properties

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as 3-OH-C12-HSL, is a member of the AHL family characterized by a 12-carbon acyl chain with a hydroxyl group at the third carbon position. It is closely related to the well-studied N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a primary autoinducer in the opportunistic pathogen Pseudomonas aeruginosa.[3][4][6] The reduction of the C3-oxo group to a C3-hydroxyl group represents a key structural modification that can alter binding affinity to receptor proteins and modulate biological activity.

PropertyValueSource
Chemical Formula C16H29NO4[7][8]
Molecular Weight 299.41 g/mol [7]
CAS Number 182359-60-0[7]
Monoisotopic Mass 299.20965841 Da[7][8]
Synonyms 3-OH-C12-HSL, PAI-2
Storage Conditions -20°C[7]

Part 2: A Practical Guide to Isolation and Purification

The isolation of 3-OH-C12-HSL from a biological matrix, such as a bacterial culture, requires a systematic approach to separate it from other cellular components and media constituents. The general workflow involves extraction from the culture supernatant followed by multi-step chromatographic purification.

Experimental Workflow for Isolation and Analysis

The following diagram outlines the comprehensive workflow for isolating and characterizing 3-OH-C12-HSL. The rationale for this multi-step process is to progressively enrich the target molecule while eliminating contaminants, leading to a sample of sufficient purity for structural and functional analysis.

Isolation_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Concentration cluster_2 Purification & Analysis Culture Bacterial Culture (e.g., Pseudomonas sp.) Centrifuge Centrifugation (Cell Removal) Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->LLE Evaporation Rotary Evaporation LLE->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract TLC Preparative TLC (Initial Fractionation) CrudeExtract->TLC HPLC RP-HPLC (High-Resolution Purification) TLC->HPLC Analysis LC-MS/MS & NMR (Identification & Structure) HPLC->Analysis

Workflow for 3-OH-C12-HSL isolation and analysis.
Protocol 1: Extraction from Bacterial Culture Supernatant

This protocol is based on established methods for extracting AHLs from liquid cultures.[2][9] The choice of ethyl acetate as the solvent is strategic; its polarity is well-suited for extracting AHLs while minimizing the co-extraction of highly polar media components or non-polar lipids.

Materials:

  • Bacterial culture (e.g., 1 L of stationary phase culture)

  • Centrifuge and appropriate bottles

  • Separatory funnel (2 L)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 8,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask. This is the starting material for extraction.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a 2 L separatory funnel.

    • Add an equal volume of ethyl acetate (1 L), cap the funnel, and invert gently 20-30 times, periodically venting to release pressure. Rationale: Vigorous shaking can lead to the formation of a stable emulsion, complicating phase separation.

    • Allow the layers to separate for 30 minutes. Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the three organic extracts.

    • Add anhydrous sodium sulfate and swirl gently to remove residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at 35°C.

  • Storage: Resuspend the resulting crude extract in a small volume of methanol or acetonitrile and store at -20°C.

Protocol 2: Chromatographic Purification

Purification is typically a two-step process involving Thin-Layer Chromatography (TLC) for initial fractionation, followed by High-Performance Liquid Chromatography (HPLC) for final purification.

A. Preparative Thin-Layer Chromatography (TLC)

TLC is an effective, low-cost method for initial cleanup and separation.[10][11][12] C18-reversed phase plates are ideal, as they separate compounds based on hydrophobicity, which is the primary differentiating feature of AHLs with varying acyl chain lengths.[12]

Procedure:

  • Apply the concentrated crude extract as a band onto a C18 reversed-phase preparative TLC plate.

  • Develop the plate in a chromatography tank using a mobile phase of 60:40 (v/v) methanol:water.[12]

  • Visualize the separated bands under UV light (if the compound or impurities are UV-active) or by using a bioassay overlay.

  • Scrape the silica band corresponding to the expected retention factor (Rf) of 3-OH-C12-HSL.

  • Elute the compound from the silica using methanol or acetone, filter, and evaporate the solvent.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides high-resolution separation necessary for obtaining a pure compound.[13][14] A C18 column is the standard choice, and a gradient of increasing organic solvent allows for the efficient elution of compounds with a range of polarities.

ParameterRecommended SettingRationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides excellent hydrophobic selectivity for AHLs.
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting hydrophobic molecules.
Flow Rate 1.0 mL/minStandard analytical flow rate balances resolution and run time.
Gradient 30% B to 95% B over 30 minA gradual gradient ensures optimal separation of closely related AHLs.
Detection UV at 210 nm / Mass SpectrometerAmide bond has a weak chromophore; MS is preferred for sensitivity and specificity.

Part 3: Structural Characterization and Quantification

Once a purified sample is obtained, its identity must be confirmed. Mass spectrometry (MS) is the primary tool for this, providing both molecular weight and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and quantifying AHLs in complex mixtures.[9][13] The technique offers exceptional sensitivity and specificity. In positive ion mode, AHLs typically form protonated molecules [M+H]+. Collision-induced dissociation (CID) of this parent ion yields characteristic product ions.

Expected Fragmentation Pattern: The most informative fragmentation event for AHLs is the cleavage of the amide bond, which produces an ion corresponding to the protonated homoserine lactone ring (m/z 102).[11][15] This product ion is a diagnostic marker for the entire class of AHL molecules.

Precursor Ion (m/z)Product Ion (m/z)Fragment Identity
300.2 [M+H]+102.1Protonated Homoserine Lactone Ring
300.2 [M+H]+282.2[M+H - H2O]+ (Loss of hydroxyl water)
Protocol 3: Detection using an AHL Biosensor

Biosensors are highly sensitive tools for detecting the presence of AHLs, often used to guide fractionation during purification.[1][2] An Agrobacterium tumefaciens strain (e.g., NTL4) carrying a traG::lacZ reporter plasmid is a common choice as it responds to a broad range of AHL structures.[2][10][11]

Procedure:

  • Spot a small amount of the HPLC fraction onto a sterile paper disc and allow it to dry.

  • Prepare a lawn of the A. tumefaciens biosensor strain on an agar plate containing X-Gal.

  • Place the paper disc onto the bacterial lawn.

  • Incubate the plate at 30°C for 24-48 hours.

  • A blue halo around the disc indicates the presence of an AHL that has activated the lacZ reporter gene, leading to the cleavage of X-Gal. The intensity of the color is proportional to the amount of AHL.[2]

Part 4: Biological Role in Quorum Sensing

3-OH-C12-HSL functions within the hierarchical QS network of bacteria like P. aeruginosa. This network is primarily controlled by two interconnected AHL systems: las and rhl.

The LasI/LasR Regulatory Circuit

The las system is considered the master regulator. The synthase protein, LasI, is responsible for producing N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[6][16] This molecule freely diffuses across the cell membrane. At high concentrations, it binds to and activates the cytoplasmic receptor and transcriptional regulator, LasR.[6][16] The activated LasR-AHL complex then dimerizes and binds to specific DNA sequences (known as las boxes) to regulate the expression of hundreds of genes, including those for virulence factors and the components of the secondary rhl QS system.[3] 3-OH-C12-HSL is often found alongside 3-oxo-C12-HSL and is believed to be synthesized by a similar pathway or through the subsequent reduction of the 3-oxo group, acting as another signaling molecule within this complex network.

QuorumSensing cluster_cell Bacterial Cell LasI LasI Synthase AHL 3-OH-C12-HSL LasI->AHL Synthesis LasR_inactive LasR (Inactive) AHL->LasR_inactive Binding & Activation AHL_out 3-OH-C12-HSL (Extracellular) AHL->AHL_out Diffusion LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active lasBox las box (DNA) LasR_active->lasBox Binds to Promoter Genes Target Genes (Virulence, Biofilm) lasBox->Genes Activates Transcription

The LasI/LasR quorum sensing circuit activation.

The discovery and study of 3-OH-C12-HSL highlight the complexity and subtlety of bacterial communication. As a structural analog of a key signaling molecule, its isolation and characterization are crucial for understanding the full scope of QS regulation and for developing targeted anti-virulence therapies that disrupt these critical pathways.

References

  • J.P. Pearson, M. Feldman, E.P. Greenberg, The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo, Journal of Bacteriology. Available at: [Link]

  • V. Gonzalez, et al., Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR, mBio. Available at: [Link]

  • S. Singh, et al., Pseudomonas aeruginosa auto inducer 3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm, Microbial Pathogenesis. Available at: [Link]

  • P. Boontham, et al., Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis, Frontiers in Immunology. Available at: [Link]

  • V. Gonzalez, et al., Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR, mBio. Available at: [Link]

  • C. Li, et al., Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response, PubMed. Available at: [Link]

  • K. Tateda, et al., Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats, Oxford Academic. Available at: [Link]

  • Y.L. He, et al., Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry, PubMed. Available at: [Link]

  • A. Grand-Guillaume Perrenoud, et al., Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry, PubMed. Available at: [Link]

  • B. Z. Kieleczawa, et al., The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN), PubMed. Available at: [Link]

  • P.D. Shaw, et al., Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography, Illinois Experts. Available at: [Link]

  • R. G. D. Jr., et al., Detection of bacterial quorum sensing N-acyl homoserine lactones in clinical samples, ResearchGate. Available at: [Link]

  • P.D. Shaw, et al., Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography, PNAS. Available at: [Link]

  • Next Peptide, 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, Next Peptide. Available at: [Link]

  • ResearchGate, LC-MS/MS chromatogram of 3-oxo-C12-HSL, ResearchGate. Available at: [Link]

  • L.H. Zhang, et al., Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones, PMC - NIH. Available at: [Link]

  • PubChemLite, 3-hydroxy-n-((s)-2-oxotetrahydrofuran-3-yl)dodecanamide, PubChemLite. Available at: [Link]

  • Google Patents, Intermediates for synthesizing exatecan mesylate, Google Patents.
  • Google Patents, Process for the preparation of 3-hydroxytetrahydrofuran, Google Patents.
  • O. E. Famobuwa, et al., Isolation and Characterization of an Amide, (2S)2-Hydroxy-N-((3R,4R)-1,3,4-Trihydroxytridecan-2-YL)Undecamide, from the Root Bark of Ficus exasperata (Vahl), International Research Journal of Pure and Applied Chemistry. Available at: [Link]

  • ResearchGate, Relative quantification of C4-HSL and 3-oxo-C12-HSL by HPLC-MS/MS², ResearchGate. Available at: [Link]

  • PubChem, N-((3S)-2-oxooxolan-3-yl)decanamide, PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(S-2-oxooxolan-3-yl_decanamide]([Link]

  • S. O'Connor, et al., The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides, PubMed. Available at: [Link]

  • P.D. Shaw, et al., Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography, PMC - NIH. Available at: [Link]

  • ResearchGate, Isolation and Characterization of an Amide, (2S)2-Hydroxy-N-((3R,4R)-1,3,4-Trihydroxytridecan-2-YL)Undecamide, from the Root Bark of Ficus exasperata (Vahl), ResearchGate. Available at: [Link]

  • N. El Dien, Optimization of Chromatographic Methods: Tips for Achieving Relia, Longdom Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to N-(3-Hydroxydodecanoyl)-DL-homoserine lactone: Properties, Synthesis, and Applications in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone (3-OH-C12-HSL), a key signaling molecule in bacterial quorum sensing. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's physical and chemical properties, outlines a representative synthesis protocol, and provides detailed methodologies for its application in quorum sensing and biofilm research.

Introduction: The Role of 3-OH-C12-HSL in Bacterial Communication

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] This intricate communication system regulates a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[1] N-(3-Hydroxydodecanoyl)-DL-homoserine lactone, a member of the AHL family, is a crucial autoinducer for several Gram-negative bacteria. Understanding its properties and the methodologies to study its effects is paramount for developing novel anti-virulence and anti-biofilm strategies.

Physicochemical Properties of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

A thorough understanding of the physical and chemical characteristics of 3-OH-C12-HSL is fundamental for its effective use in research. This synthetic molecule is typically supplied as a white to off-white powder with a purity of over 97% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Physical and Chemical Properties of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

PropertyValueSource(s)
CAS Number 182359-60-0
Molecular Formula C₁₆H₂₉NO₄
Molecular Weight 299.41 g/mol
Appearance White to off-white powder
Purity ≥97% (HPLC)
Storage Temperature -20°C (long-term)
Stability Stable for at least 2 years at -20°C when stored under desiccating conditions.
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2]

Chemical Structure and Spectroscopic Profile

The chemical structure of 3-OH-C12-HSL consists of a homoserine lactone ring N-acylated with a 3-hydroxydodecanoyl side chain. This structure is crucial for its biological activity and interaction with bacterial receptors.

Expected Spectroscopic Data:

While a dedicated repository of spectra for this specific compound is not publicly available, the following are the expected characteristic spectroscopic features based on the analysis of related N-acyl homoserine lactones:

  • ¹H NMR & ¹³C NMR Spectroscopy: The spectra would confirm the presence of the dodecanoyl chain, the hydroxyl group at the C3 position, and the characteristic peaks of the homoserine lactone ring.

  • Mass Spectrometry (MS): Mass spectrometry is a key technique for the identification and quantification of AHLs.[3] The protonated molecule [M+H]⁺ would be observed at m/z 300.212. A characteristic fragment ion at m/z 102, corresponding to the protonated homoserine lactone ring, is a diagnostic marker for AHLs in MS/MS analysis.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of AHLs typically shows a characteristic absorption peak around 1636 cm⁻¹, which corresponds to the amide C=O stretch of the lactone ring.[4]

Synthesis of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

The synthesis of N-acyl homoserine lactones can be achieved through several established routes. A common and robust method involves the acylation of the homoserine lactone core.[5] The synthesis of the 3-hydroxy derivative can be accomplished by the reduction of the corresponding 3-oxo derivative.[6]

Diagram 1: Representative Synthesis Pathway for N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product 3_Oxododecanoyl_HSL N-(3-Oxododecanoyl)- DL-homoserine lactone Reaction Reduction 3_Oxododecanoyl_HSL->Reaction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction 3_OH_C12_HSL N-(3-Hydroxydodecanoyl)- DL-homoserine lactone Reaction->3_OH_C12_HSL

Caption: A simplified schematic of the synthesis of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone.

Experimental Protocol: Synthesis of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

This protocol is a representative method based on the synthesis of similar AHLs.

  • Dissolution: Dissolve N-(3-Oxododecanoyl)-DL-homoserine lactone in a suitable solvent such as methanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.

  • Extraction: Remove the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-Hydroxydodecanoyl)-DL-homoserine lactone.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Applications in Quorum Sensing and Biofilm Research

N-(3-Hydroxydodecanoyl)-DL-homoserine lactone is a valuable tool for investigating bacterial communication and the development of biofilms. Below are detailed protocols for its use in common assays.

Preparation of Stock Solutions

For biological assays, it is crucial to prepare a sterile stock solution of 3-OH-C12-HSL.

Protocol: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh 2.99 mg of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortexing: Vortex the tube until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Quorum Sensing Reporter Gene Assay

This assay utilizes a bacterial reporter strain that expresses a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) in response to the presence of specific AHLs.

Diagram 2: Workflow for a Quorum Sensing Reporter Gene Assay

QS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Culture Grow reporter strain to mid-log phase Incubate Incubate reporter strain with AHL dilutions Culture->Incubate AHL_Dilution Prepare serial dilutions of 3-OH-C12-HSL AHL_Dilution->Incubate Measure_Signal Measure reporter signal (e.g., fluorescence, luminescence) Incubate->Measure_Signal Measure_OD Measure cell density (OD600) Incubate->Measure_OD Normalize Normalize reporter signal to cell density Measure_Signal->Normalize Measure_OD->Normalize Plot Plot normalized signal vs. AHL concentration Normalize->Plot

Caption: A step-by-step workflow for a typical quorum sensing reporter gene assay.

Experimental Protocol: Quorum Sensing Reporter Gene Assay

  • Culture Preparation: Inoculate a suitable reporter strain (e.g., Agrobacterium tumefaciens NTL4) into fresh LB medium and grow to the mid-logarithmic phase.

  • AHL Dilution Series: Prepare a serial dilution of the N-(3-Hydroxydodecanoyl)-DL-homoserine lactone stock solution in the appropriate culture medium.

  • Assay Setup: In a 96-well microtiter plate, add the diluted reporter strain culture to each well. Then, add the different concentrations of the AHL dilutions to the respective wells. Include a negative control (solvent only) and a positive control (if available).

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a specified period (e.g., 4-6 hours).

  • Measurement: After incubation, measure the reporter gene expression (e.g., fluorescence for GFP at an excitation of 485 nm and emission of 528 nm) and the optical density at 600 nm (OD₆₀₀) to normalize for cell growth.

  • Data Analysis: Calculate the relative reporter activity by dividing the reporter signal by the OD₆₀₀. Plot the normalized reporter activity against the concentration of 3-OH-C12-HSL.

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify the effect of compounds on biofilm formation.

Diagram 3: Workflow for a Crystal Violet Biofilm Assay

Biofilm_Assay_Workflow cluster_setup Assay Setup cluster_incubation Biofilm Formation cluster_staining Staining cluster_quantification Quantification Culture_Inoculation Inoculate bacterial culture with AHL dilutions in a microplate Incubate_Static Incubate plate statically for 24-48 hours Culture_Inoculation->Incubate_Static Wash_Planktonic Wash to remove planktonic cells Incubate_Static->Wash_Planktonic Stain_CV Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess Wash to remove excess stain Stain_CV->Wash_Excess Solubilize Solubilize bound stain (e.g., with acetic acid) Wash_Excess->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: A procedural overview of the crystal violet biofilm quantification assay.

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

  • Culture Preparation: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) overnight in a suitable medium.

  • Assay Setup: Dilute the overnight culture to a standardized OD₆₀₀ (e.g., 0.05) in fresh medium. In a 96-well flat-bottom microtiter plate, add the diluted culture and different concentrations of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone. Include a vehicle control.

  • Incubation: Cover the plate and incubate statically at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add an appropriate solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the bound crystal violet.

  • Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the extent of biofilm inhibition.

Safety and Handling

N-(3-Hydroxydodecanoyl)-DL-homoserine lactone should be handled in a laboratory setting by trained personnel. While a specific safety data sheet (SDS) for this exact compound is not universally available, related AHLs are generally considered for research use only and not for human or veterinary use. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Conclusion

N-(3-Hydroxydodecanoyl)-DL-homoserine lactone is an indispensable tool for researchers investigating bacterial quorum sensing and biofilm formation. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and application, provide a solid foundation for advancing our understanding of bacterial communication and developing novel therapeutic strategies to combat bacterial infections. This guide serves as a comprehensive resource to facilitate the effective and reliable use of this important signaling molecule in the laboratory.

References

  • Chhabra, S. R., et al. (2003). Synthesis of N-(3-oxododecanoyl)-L-homoserine lactone and its analogues. Journal of Medicinal Chemistry, 46(1), 97-104.
  • Givskov, M., et al. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology, 178(22), 6618-6622.
  • Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of new inhibitors and mediators of bacterial communication. New Journal of Chemistry, 29(10), 1241-1252.
  • Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365.
  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041.
  • Woo, K., et al. (2021). N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways. International Journal of Molecular Sciences, 22(14), 7565.
  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437.

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Whitepaper: A Polyphasic Strategy for the Discovery and Identification of Novel Bacterial Species Producing 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals, Scientists, and Researchers

Abstract

The discovery of novel bioactive compounds is a cornerstone of modern drug development and biotechnology. Among these, N-acyl-homoserine lactones (AHLs) are of significant interest due to their central role in bacterial quorum sensing (QS), a cell-to-cell communication process that governs virulence, biofilm formation, and other collective behaviors.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for the isolation, characterization, and definitive identification of novel bacterial species that produce the specific AHL, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, hereafter referred to as 3-OH-C12-HSL. Moving beyond simplistic protocols, this document elucidates the causal-driven logic behind each methodological choice, integrating advanced cultivation, metabolomics, and genomics into a self-validating, polyphasic framework designed to ensure scientific rigor and accelerate discovery.

Introduction: The Significance of 3-OH-C12-HSL and Its Producers

3-OH-C12-HSL is a key signaling molecule primarily associated with Gram-negative bacteria, most notably opportunistic pathogens like Pseudomonas aeruginosa.[4][5][6] In these organisms, AHLs like 3-OH-C12-HSL function as autoinducers in LuxI/LuxR-type quorum sensing systems.[7] At a critical population density, the accumulation of these molecules triggers a coordinated shift in gene expression, activating pathways related to virulence factor production, biofilm maturation, and antibiotic resistance.[7][8]

The discovery of novel bacterial species producing 3-OH-C12-HSL or its structural analogs holds immense potential for:

  • Novel Antimicrobial Targets: Understanding new QS circuits can unveil novel targets for anti-virulence therapies that disrupt bacterial communication rather than killing the cell, potentially reducing the selective pressure for resistance.

  • Biotechnological Applications: Bacteria that produce specific AHLs can be harnessed for applications in biocontrol, agriculture, and industrial fermentation processes.

  • Immunomodulation Research: 3-OH-C12-HSL has been shown to interact with and modulate host immune cells, making its novel producers relevant for immunology and host-pathogen interaction studies.[9][10]

This guide presents an integrated strategy to navigate the complex journey from environmental sample to a fully characterized, novel bacterial isolate producing this target molecule.

cluster_QS Quorum Sensing (QS) Mechanism LuxI LuxI Synthase AHL 3-OH-C12-HSL (Autoinducer) LuxI->AHL Synthesis LuxR LuxR Receptor AHL->LuxR Binding at high cell density Genes Target Gene Expression LuxR->Genes Activation

Caption: Generalized LuxI/LuxR Quorum Sensing Circuit.

Phase I: Isolation and Screening of Candidate Producers

The foundational challenge in microbiology is that the vast majority of bacterial species have not been cultivated using standard laboratory techniques.[11] Therefore, a successful discovery pipeline must employ innovative methods to access this untapped microbial diversity.

Environmental Sampling Strategy

The choice of sampling environment is critical. Priority should be given to niches where complex microbial communities are expected, as QS is a density-dependent phenomenon.

  • Rhizosphere Soil: The area around plant roots is a hotbed of microbial activity and communication.

  • Marine Sediments: These environments harbor unique and often slow-growing bacteria with novel biochemistry.

  • Biofilm-Rich Environments: Samples from industrial water systems, river stones, or chronic wound infections (ethically sourced) are likely to contain QS-capable organisms.

Advanced Cultivation Methodologies

To move beyond "the great plate count anomaly," we must simulate the native environment and mitigate the stresses of laboratory conditions.

Protocol 2.2.1: Dilution-to-Extinction and Low-Nutrient Cultivation This technique aims to isolate slow-growing oligotrophs that are often outcompeted by fast-growing copiotrophs on standard rich media.[11][12]

  • Sample Preparation: Suspend 1g of soil or sediment in 9mL of sterile phosphate-buffered saline (PBS). Vortex vigorously for 5 minutes.

  • Serial Dilution: Perform a 10-fold serial dilution of the suspension out to 10⁻⁸ in PBS.

  • Plating: Plate 100µL from the 10⁻⁴ to 10⁻⁸ dilutions onto various low-nutrient media (e.g., R2A agar, 1/10th strength Tryptic Soy Agar).

    • Causality: High dilutions separate individual cells, giving slower-growing organisms a chance to form colonies without competition.[12] Low nutrient media mimics natural conditions and prevents the rapid overgrowth of a few dominant species.[11]

  • Incubation: Incubate plates at an environmentally relevant temperature (e.g., 22°C for soil) for an extended period of 2-4 weeks. Inspect plates regularly.

  • Colony Picking: Carefully pick morphologically distinct colonies and re-streak onto fresh plates to ensure purity. One of the primary criteria for registering a new bacterial species is its ability to be grown in a pure culture.[13]

High-Throughput Screening with Biosensors

Once pure isolates are obtained, they must be screened for AHL production. The most efficient method is the use of bacterial biosensor strains. These are genetically engineered bacteria that produce a detectable signal (e.g., color, fluorescence) in the presence of specific AHLs.

Protocol 2.3.1: Cross-Streak Plate Assay

  • Prepare Biosensor Lawn: Grow a suitable biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZRA5010), which detects a broad range of AHLs) in liquid media to an OD₆₀₀ of ~0.5. Spread 100µL evenly onto an LB agar plate to create a lawn.

  • Streak Isolates: Using a sterile loop, streak the purified environmental isolates perpendicularly across the biosensor lawn, ensuring they do not touch.

  • Incubation: Incubate the plate overnight at the optimal temperature for the biosensor (e.g., 30°C).

  • Observation: A positive result is indicated by the appearance of a colored or fluorescent signal in the biosensor lawn adjacent to the isolate streak, indicating the diffusion of AHLs.

Candidate isolates that test positive are carried forward for definitive chemical analysis.

Phase II: Definitive Metabolite Identification

A positive biosensor result is presumptive. Rigorous analytical chemistry is required to confirm that the produced molecule is indeed 3-OH-C12-HSL.

Culture Bacterial Culture (Liquid Broth) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC MS Tandem MS (MS/MS) Analysis HPLC->MS Data Data Analysis (vs. Standard & Libraries) MS->Data

Caption: Analytical workflow for 3-OH-C12-HSL identification.

Extraction of N-Acyl-Homoserine Lactones

Protocol 3.1.1: Liquid-Liquid Extraction

  • Cultivation: Grow the candidate isolate in 100mL of appropriate liquid medium until the late exponential or early stationary phase, when QS gene expression is typically maximal.[1]

  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells. Carefully decant the supernatant into a clean flask.

  • Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (0.1% acetic acid). Shake vigorously for 2 minutes and allow the layers to separate.

    • Causality: Ethyl acetate is a non-polar solvent that efficiently partitions the relatively non-polar AHL molecules from the aqueous culture medium. Acidification ensures that any protonated species are also extracted.

  • Collection: Collect the organic (top) layer. Repeat the extraction on the aqueous layer two more times to maximize yield.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter the extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 200µL) of HPLC-grade methanol for analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying AHLs in complex mixtures.[14][15] It provides two layers of confirmation: retention time and fragmentation pattern.

Protocol 3.2.1: Targeted LC-MS/MS Method

  • Instrumentation: Use a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).[16]

  • Column: Employ a C18 reverse-phase column suitable for separating lipids and small molecules.

  • Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Injection: Inject 5-10µL of the reconstituted extract alongside a certified 3-OH-C12-HSL analytical standard.

  • MS/MS Method: Set the mass spectrometer to monitor for the specific precursor ion of 3-OH-C12-HSL ([M+H]⁺ = m/z 316.2). Upon detection, trigger fragmentation and monitor for characteristic product ions.

    • Self-Validation: The key to AHL identification is the characteristic fragmentation of the homoserine lactone ring, which produces a highly conserved product ion at m/z 102.[15] The presence of both the correct precursor ion and this specific product ion provides very high confidence in the identification.

Table 1: Comparison of Analytical Techniques for AHL Characterization

TechniquePrimary Information ProvidedSensitivityConfidence Level
HPLC Retention Time (vs. Standard)ModerateLow (on its own)
Mass Spectrometry (MS) Molecular Weight (m/z)HighModerate
Tandem MS (MS/MS) Molecular Weight & Structural FragmentsVery HighVery High
NMR Spectroscopy Complete 3D StructureLowDefinitive (for novel structures)

An isolate is confirmed as a producer if its extract shows a peak with the same retention time and the exact same precursor-to-product ion transition as the 3-OH-C12-HSL standard.

Phase III: A Polyphasic Approach to Novel Species Identification

With production confirmed, the final phase is to determine if the bacterial isolate represents a novel species. Relying on a single data type is insufficient and can lead to misclassification.[17] The gold standard is a polyphasic approach , which integrates genotypic, phenotypic, and chemotaxonomic data into a consensus classification.[18][19][20][21]

Genotypic Analysis: From Marker Gene to Whole Genome

4.1.1 16S rRNA Gene Sequencing: The First Step The 16S rRNA gene is a highly conserved genetic marker present in all bacteria, making it the ideal starting point for identification.[22][23][24]

Protocol 4.1.1.1: Amplification and Sequencing

  • DNA Extraction: Extract high-quality genomic DNA from a pure culture of the isolate.

  • PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R).

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Database Comparison: Compare the resulting sequence against curated databases like GenBank (NCBI) or the Ribosomal Database Project (RDP).

  • Interpretation: A sequence identity of <98.7% to any validly described species is a strong indicator that the isolate may be a novel species.[25] However, this gene lacks the resolution to differentiate very closely related species.[17]

4.1.2 Whole-Genome Sequencing (WGS): The Definitive Answer WGS provides the complete genetic blueprint of an organism and is the ultimate tool for novel species delineation.[26][27][28]

Protocol 4.1.1.2: Genome Sequencing and ANI Analysis

  • Library Preparation & Sequencing: Prepare a sequencing library from the extracted gDNA and sequence using a next-generation sequencing (NGS) platform (e.g., Illumina).[27]

  • Genome Assembly: Assemble the raw sequencing reads into a draft genome.

  • Average Nucleotide Identity (ANI) Calculation: Compare the draft genome against the genomes of its closest relatives (identified via 16S sequencing) using an ANI calculator.

    • Trustworthiness: ANI is a robust measure of genome-wide similarity. A consensus threshold for species demarcation is typically 95-96% ANI . If the isolate's genome shares less than 95% ANI with its closest known relative, it can be confidently proposed as a novel species.[28]

Table 2: Comparison of Genotypic Identification Methods

MethodDiscriminatory PowerThroughputCost per SamplePrimary Use Case
16S rRNA Sequencing Genus to Family level[17]HighLowInitial identification, phylogeny
Whole-Genome Seq. Strain to Species level[29]ModerateModerate-HighNovel species delineation, functional genomics
Phenotypic and Chemotaxonomic Characterization

To complement the genomic data for a formal species description, a series of classic microbiological tests are required.

  • Morphology: Colony shape, color, and cell morphology via Gram staining and microscopy.

  • Biochemical Tests: A battery of tests to determine the isolate's metabolic capabilities (e.g., carbon source utilization, enzyme production).[30]

  • Fatty Acid Methyl Ester (FAME) Analysis: The composition of cellular fatty acids provides a stable chemotaxonomic fingerprint that is highly useful for bacterial classification.

Phase IV: Integrating Genomics and Metabolomics

A truly advanced approach connects the identified molecule (phenotype) back to the organism's genetic code (genotype).[31][32][33]

  • Genome Mining: The assembled genome from Phase III can be analyzed with bioinformatics tools (e.g., antiSMASH) to identify Biosynthetic Gene Clusters (BGCs).

  • Identifying the luxI Homolog: Search the genome for genes homologous to luxI, the canonical synthase for AHLs.[7] The presence of a luxI homolog provides a genetic basis for the observed production of 3-OH-C12-HSL, creating a powerful, self-validating link between the chemical and genomic data. This integrated metabolomics-genomics workflow accelerates and adds confidence to the discovery process.[32]

Conclusion

The identification of novel bacterial species producing 3-OH-C12-HSL is a multi-faceted endeavor that demands a rigorous, interdisciplinary approach. By systematically integrating advanced cultivation strategies, high-resolution analytical chemistry, and a polyphasic taxonomic framework centered on whole-genome sequencing, researchers can move confidently from environmental sample to validated discovery. This guide provides the technical foundation and logical framework necessary to navigate this complex process, ensuring that discoveries are robust, reproducible, and poised to contribute to the next generation of therapeutics and biotechnologies.

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exploring the ecological role of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ecological Role of C12 N-Acyl Homoserine Lactones

A Senior Application Scientist's Synthesis on the Core of Bacterial Communication and Inter-kingdom Signaling

Foreword: Navigating the Nuances of C12 Acyl Homoserine Lactones

This guide explores the ecological significance of a pivotal class of bacterial signaling molecules, the N-acyl homoserine lactones (AHLs) with a 12-carbon acyl chain. The specific molecule of interest, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide , hereafter referred to as 3-OH-C12-HSL , belongs to this family. It is critical, however, for the scientific community to acknowledge that the vast body of research in this area has focused on its close chemical relative, N-(3-oxododecanoyl)-L-homoserine lactone , commonly known as 3-oxo-C12-HSL .[1][2]

3-oxo-C12-HSL is the primary quorum-sensing (QS) signal molecule produced by the opportunistic pathogen Pseudomonas aeruginosa and is one of the most extensively studied AHLs.[3][4] Due to the limited specific research on the ecological role of 3-OH-C12-HSL, this guide will use the rich dataset available for 3-oxo-C12-HSL as the central framework. This approach allows us to provide a comprehensive and technically deep exploration of the known functions of C12-HSLs in orchestrating bacterial group behaviors, mediating complex interspecies interactions, and manipulating host responses. We will maintain the chemical distinction and highlight areas where future research on 3-OH-C12-HSL is critically needed.

Part 1: The Molecular Foundation of C12-HSL Signaling

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[5][6] For many Gram-negative bacteria, this communication is mediated by AHLs. The specificity of this system is determined by the length and modification of the acyl side chain and its interaction with a cognate LuxR-type transcriptional regulator.[7]

Chemical Structures and Properties

The bioactivity of a C12-HSL molecule is critically dependent on the functional group at the C3 position of the dodecanamide chain. This seemingly minor structural change dramatically influences its role in biological systems.

Property3-oxo-C12-HSL3-OH-C12-HSL
Systematic Name 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-dodecanamide3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
Molecular Formula C₁₆H₂₇NO₄[1]C₁₆H₂₉NO₄[8]
Molecular Weight 297.4 g/mol [1]299.41 g/mol [8]
CAS Number 168982-69-2[2]182359-60-0[8]
Key Feature Ketone group at C3Hydroxyl group at C3
Biosynthesis and the LasI/LasR Regulatory Circuit

In Pseudomonas aeruginosa, the synthesis of 3-oxo-C12-HSL is the cornerstone of the hierarchical QS system.

  • Synthesis : The LuxI-family synthase, LasI , catalyzes the ligation of S-adenosyl-L-methionine (providing the homoserine lactone ring) and a dodecanoyl acyl chain derived from the fatty acid biosynthesis pathway to produce 3-oxo-C12-HSL.[9]

  • Diffusion and Accumulation : As a small, lipid-soluble molecule, 3-oxo-C12-HSL can diffuse across the bacterial membrane, although active efflux via systems like MexAB-OprM also contributes.[3] As the bacterial population density increases, the extracellular concentration of 3-oxo-C12-HSL rises.

  • Reception and Activation : Once a threshold concentration is reached, 3-oxo-C12-HSL diffuses back into the cell and binds to its cognate cytoplasmic receptor, the transcriptional regulator LasR .[6]

  • Transcriptional Regulation : This binding event induces a conformational change in LasR, promoting its dimerization. The LasR:AHL dimer then binds to specific DNA sequences known as las boxes in the promoter regions of target genes, activating their transcription.[6]

  • Positive Feedback : Critically, one of the primary targets of the activated LasR complex is the lasI gene itself, creating a powerful auto-inducing positive feedback loop that rapidly amplifies the signal.[9]

Las_Quorum_Sensing cluster_cell P. aeruginosa Cell LasI LasI Synthase AHL_intra 3-oxo-C12-HSL (intracellular) LasI->AHL_intra Synthesis LasR LasR Receptor AHL_bound_LasR LasR:AHL Complex LasR->AHL_bound_LasR DNA las box AHL_bound_LasR->DNA Activates Transcription TargetGenes Target Genes (e.g., lasB, toxA, lasI) TargetGenes->LasI Positive Feedback DNA->TargetGenes AHL_intra->LasR Binds AHL_extra 3-oxo-C12-HSL (extracellular) AHL_intra->AHL_extra Diffusion & Efflux caption Fig 1. The LasI/LasR Quorum Sensing Circuit in P. aeruginosa. Interkingdom_Signaling cluster_effects Ecological Effects of 3-oxo-C12-HSL PA P. aeruginosa AHL 3-oxo-C12-HSL PA->AHL Produces Virulence ↑ Virulence & Biofilm (P. aeruginosa) Staph ↓ Growth & Biofilm (S. epidermidis) Candida ↓ Hyphae & Biofilm (C. albicans/auris) HostImmunity Modulation of Host Immunity (Pro- & Anti-Inflammatory) AHL->Virulence Intra-species Signaling AHL->Staph Interspecies Competition AHL->Candida Inter-kingdom Inhibition AHL->HostImmunity Inter-kingdom Manipulation caption Fig 2. Multifaceted Ecological Roles of 3-oxo-C12-HSL.

Fig 2. Multifaceted Ecological Roles of 3-oxo-C12-HSL.

Part 4: Key Experimental Methodologies

Studying the ecological role of C12-HSLs requires robust methods for their detection, quantification, and functional characterization.

Protocol: Extraction and Quantification by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of AHLs from complex biological samples.

Objective: To extract and quantify 3-oxo-C12-HSL from a bacterial culture supernatant.

Methodology:

  • Sample Preparation: Centrifuge a 10 mL stationary-phase bacterial culture (e.g., P. aeruginosa PAO1) at 10,000 x g for 10 minutes to pellet the cells.

  • Extraction:

    • Transfer the supernatant to a fresh tube.

    • Acidify the supernatant to pH 2.0 with hydrochloric acid to ensure the lactone ring remains closed.

    • Add an equal volume of ethyl acetate. Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction from the aqueous phase two more times, pooling the organic phases.

  • Drying and Reconstitution: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a known volume (e.g., 200 µL) of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution profile with acetonitrile and water (both containing 0.1% formic acid).

    • Set the mass spectrometer to monitor for the specific parent-to-daughter ion transition for 3-oxo-C12-HSL in positive ion mode.

    • Quantify the concentration by comparing the peak area to a standard curve generated with a pure analytical standard of 3-oxo-C12-HSL. [10]

Protocol: Fungal Biofilm Inhibition Assay

This assay quantifies the effect of an AHL on the ability of a fungus, like C. albicans, to form a biofilm.

Objective: To determine if 3-oxo-C12-HSL inhibits C. albicans biofilm formation.

Methodology:

  • Inoculum Preparation: Grow C. albicans overnight in a suitable broth (e.g., YPD). Wash the cells with PBS and resuspend to a standardized concentration (e.g., 1x10⁶ cells/mL) in a biofilm-promoting medium (e.g., RPMI-1640).

  • Assay Setup:

    • In a 96-well flat-bottom microtiter plate, add 100 µL of the standardized fungal suspension to each well.

    • Add 100 µL of RPMI medium containing various concentrations of 3-oxo-C12-HSL (e.g., 0, 25, 50, 100 µM). Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent, planktonic cells.

  • Quantification (Crystal Violet Staining):

    • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.

    • Air dry the plate completely.

    • Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.

    • Read the absorbance at 570 nm using a microplate reader. A lower absorbance indicates less biofilm formation.

Conclusion and Future Horizons

3-oxo-C12-HSL is far more than a simple bacterial autoinducer; it is a master ecological manipulator. It orchestrates the collective behavior of P. aeruginosa, wages chemical warfare against microbial competitors, and engages in a sophisticated molecular dialogue with eukaryotic hosts to subvert their immune defenses. This multifaceted role underscores its importance in the success of P. aeruginosa as a ubiquitous environmental organism and a formidable opportunistic pathogen.

The critical unanswered questions now revolve around its structural analog, 3-OH-C12-HSL . What specific ecological niches or bacterial species favor its production? Does the substitution of a hydroxyl for a keto group alter its binding affinity for LasR or other receptors? And most importantly, does it possess a unique immunomodulatory profile distinct from its well-studied counterpart? Answering these questions will not only fill a significant gap in our knowledge of quorum sensing but may also open new avenues for developing targeted anti-virulence strategies that disrupt this intricate web of chemical communication.

References

  • The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. (n.d.). National Institutes of Health. [Link]

  • Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. (2009). Oxford Academic. [Link]

  • Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. (2015). PubMed. [Link]

  • Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. (2017). PubMed. [Link]

  • Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. (2023). ASM Journals. [Link]

  • Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. (2023). ASM Journals. [Link]

  • A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. (2025). National Institutes of Health. [Link]

  • The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN). (2006). PubMed. [Link]

  • Acylated homoserine lactones in the environment: chameleons of bioactivity. (2007). National Institutes of Health. [Link]

  • Quantification of 3-oxo-C12-HSL. Cell extracts taken at the end of the... (n.d.). ResearchGate. [Link]

  • Label-Free Electrochemical Aptasensor for the Detection of the 3-O-C12-HSL Quorum-Sensing Molecule in Pseudomonas aeruginosa. (2022). National Institutes of Health. [Link]

  • N-Acyl homoserine lactone. (n.d.). Wikipedia. [Link]

  • A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. (2025). PubMed. [Link]

  • The effects of the Pseudomonas aeruginosa quorum-sensing molecule 3-oxo-C12- homoserine lactone on clinical Candida albicans biofilm development. (n.d.). University of Tennessee, Knoxville. [Link]

  • Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. (2015). National Institutes of Health. [Link]

  • Thermostable Lactonases Inhibit Pseudomonas aeruginosa Biofilm: Effect In Vitro and in Drosophila melanogaster Model of Chronic Infection. (2023). MDPI. [Link]

  • The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. (2014). PubMed Central. [Link]

  • Stability studies of C12-oxo-HSL and 3-oxo-C12-3-aminooxazolidinone (1). (n.d.). ResearchGate. [Link]

  • Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. (2007). Oxford Academic. [Link]

  • Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cogna. (n.d.). Espace INRS. [Link]

  • N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. (2020). Frontiers. [Link]

  • Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. (2020). National Institutes of Health. [Link]

  • Quantification of 3-oxo-C12-HSL (A) and C4-HSL (B) QS signal molecules... (n.d.). ResearchGate. [Link]

  • Bifunctional roles of 3-oxo-C12-HSL in the pathogenesis of chronic Pseudomonas lung infection. (n.d.). ResearchGate. [Link]

  • LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl)... (n.d.). ResearchGate. [Link]

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Methodological & Application

detection methods for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in bacterial cultures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Detection of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in Bacterial Cultures

Introduction: The Language of Bacteria

Within the complex microbial world, bacteria communicate using a chemical language in a process known as quorum sensing (QS). This cell-to-cell signaling mechanism allows bacteria to monitor their population density and collectively regulate gene expression. A key class of signaling molecules used by many Gram-negative bacteria are N-acyl-homoserine lactones (AHLs).

This guide focuses on a specific and biologically significant AHL: 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide , commonly referred to as 3-OH-C12-HSL .[1][2] This molecule, with its 12-carbon acyl chain and a hydroxyl group at the third carbon, is a primary signaling molecule for opportunistic pathogens like Acinetobacter baumannii and is involved in the intricate QS network of Pseudomonas aeruginosa.[3] In these bacteria, 3-OH-C12-HSL and related molecules regulate critical behaviors such as biofilm formation, virulence factor production, and motility, making them crucial to the bacteria's ability to cause disease.[4]

The ability to accurately detect and quantify 3-OH-C12-HSL in bacterial cultures is therefore fundamental for researchers in microbiology, drug discovery, and clinical diagnostics. It enables the study of bacterial communication, the screening for novel anti-pathogenic drugs that disrupt QS (a strategy known as quorum quenching), and the investigation of microbial behavior in diverse environments.[4][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for the detection of 3-OH-C12-HSL. We will explore methods ranging from high-precision chemical analysis to sensitive biological assays, explaining the causality behind experimental choices to ensure robust and reliable results.

Overview of Detection Methodologies

The detection of 3-OH-C12-HSL from a complex bacterial culture supernatant is a multi-step process. It begins with the efficient extraction of the molecule from the aqueous culture medium, followed by detection and quantification using one of several powerful techniques. The primary methods can be broadly categorized into two groups: chromatography-based physical-chemical analysis and reporter-based biological assays.

  • Chromatography-Mass Spectrometry (MS) Methods : These are the gold standard for unambiguous identification and absolute quantification.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers exceptional sensitivity and specificity by separating the molecule based on its chemical properties and then identifying it by its unique mass-to-charge ratio and fragmentation pattern.[6][7][8]

    • Gas Chromatography-Mass Spectrometry (GC-MS) : An alternative method that provides reliable identification, often characterized by a common fragment ion for AHLs.[9][10][11]

  • Bioassays : These methods utilize genetically engineered "reporter" bacteria that produce a measurable signal (e.g., light, color) in the presence of AHLs. They are highly sensitive and excellent for screening purposes.

    • Whole-Cell Biosensors : Living bacterial cells programmed to respond to specific AHLs.[12][13]

    • Thin-Layer Chromatography (TLC) Overlay : A technique that first separates molecules in an extract on a TLC plate, which is then overlaid with a biosensor to visualize the location of active AHLs.[14]

The choice of method depends on the specific research question, required sensitivity, and available instrumentation. The following workflow provides a general overview of the process from bacterial culture to data analysis.

G cluster_0 Sample Preparation cluster_1 Detection & Quantification cluster_2 Data Analysis Culture Bacterial Culture (Stationary Phase) Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Physical-Chemical GCMS GC-MS Analysis Evaporation->GCMS Physical-Chemical Bioassay Biosensor Assay (Plate or TLC) Evaporation->Bioassay Biological Quant Quantification (Standard Curve) LCMS->Quant ID Identification (Retention Time, m/z) LCMS->ID GCMS->ID Activity Activity Assessment (Signal Measurement) Bioassay->Activity

General workflow for AHL detection.

PART 1: Sample Preparation: Extraction of AHLs from Culture Supernatants

Principle and Causality: The first and most critical step is to isolate the 3-OH-C12-HSL from the aqueous culture medium and cellular debris. 3-OH-C12-HSL is a moderately nonpolar molecule, making it amenable to extraction with an organic solvent that is immiscible with water. Ethyl acetate is the most commonly used solvent for this purpose due to its excellent efficiency in extracting a wide range of AHLs.[15][16]

The extraction is often performed with ethyl acetate acidified with acetic or formic acid.[17] This is because at neutral or alkaline pH, the lactone ring of AHLs is susceptible to hydrolytic cleavage, rendering the molecule inactive. Lowering the pH of the culture supernatant before extraction helps to preserve the integrity of the lactone ring, thereby maximizing the yield of active signal molecules.[18]

Protocol 1: Liquid-Liquid Extraction of 3-OH-C12-HSL

This protocol is adapted from standard methodologies for AHL extraction.[15][17][18]

Materials:

  • Bacterial culture (grown to stationary phase for maximal AHL accumulation)

  • Centrifuge and appropriate tubes

  • Separatory funnel

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • Acetonitrile (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium (e.g., LB broth) until it reaches the stationary phase of growth. For robust extraction, a culture volume of 100-500 mL is recommended.

    • Rationale: AHL concentration is density-dependent and typically peaks during the stationary phase.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask. This supernatant contains the secreted AHLs.

  • Acidification: Acidify the supernatant to a pH between 3 and 4 by adding glacial acetic acid (typically 0.1-0.5% v/v).[17] Monitor with pH paper.

  • First Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and invert it gently several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking, which can lead to the formation of an emulsion that is difficult to separate.

  • Phase Separation: Allow the funnel to stand until the aqueous and organic (top) layers have clearly separated. Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeat Extraction: Repeat the extraction process (steps 5-7) on the aqueous phase two more times with fresh ethyl acetate to ensure complete recovery of the AHLs. Pool all the ethyl acetate extracts.

  • Drying: Dry the pooled organic extract by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl and let it sit for a few minutes to absorb any residual water.

  • Solvent Evaporation: Filter the dried extract to remove the drying agent. Evaporate the ethyl acetate to complete dryness using a rotary evaporator (at ~35-40°C) or under a gentle stream of nitrogen.[17]

  • Reconstitution: Resuspend the dried residue in a small, precise volume of acetonitrile or ethyl acetate (e.g., 100-500 µL). This reconstituted sample is now highly concentrated and ready for analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before instrumental analysis. Store the extract at -20°C.[15]

PART 2: Chromatographic Detection and Quantification

Chemical analysis provides the most definitive evidence for the presence and quantity of 3-OH-C12-HSL.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle and Causality: HPLC-MS/MS is the preferred method for accurate AHL quantification.[7][8] The process involves two key stages. First, the HPLC system uses a reversed-phase column (e.g., C18) to separate the components of the extract based on their hydrophobicity. A gradient of increasing organic solvent (like acetonitrile or methanol) in water elutes the molecules, with more hydrophobic compounds like 3-OH-C12-HSL being retained longer on the column.

Second, the eluent from the HPLC is directed into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used to gently ionize the AHL molecules, primarily forming protonated adducts [M+H]⁺. In the tandem MS (MS/MS) setup, the first quadrupole (Q1) is set to select only the parent ion mass of 3-OH-C12-HSL (m/z 300.2). These selected ions are then fragmented in a collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it requires a molecule to have both the correct parent mass and a predictable fragmentation pattern to be detected.[3][19]

G cluster_0 HPLC Separation cluster_1 Mass Spectrometry Detection Inject Inject Extract Column C18 Reversed-Phase Column Inject->Column Gradient Mobile Phase Gradient (Water/Acetonitrile) Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI Q1 Q1: Select Parent Ion (m/z 300.2 for 3-OH-C12-HSL) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (Fragmentation) Q1->Q2 Q3 Q3: Select Product Ion (e.g., m/z 102.1) Q2->Q3 Detector Detector Q3->Detector Result Chromatogram Peak (Specific & Quantifiable) Detector->Result

LC-MS/MS workflow for 3-OH-C12-HSL.
Protocol 2: LC-MS/MS Analysis of 3-OH-C12-HSL

Materials:

  • Reconstituted AHL extract (from Protocol 1)

  • 3-OH-C12-HSL analytical standard

  • Mobile Phase A: 0.1% formic acid in water (LC-MS grade)

  • Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade)

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the 3-OH-C12-HSL analytical standard in acetonitrile (e.g., from 1 ng/mL to 1000 ng/mL). This will be used to quantify the amount in your sample.

  • Instrument Setup: Configure the LC-MS/MS system with appropriate parameters. See Table 1 for a typical setup.

  • Analysis Sequence:

    • Inject a blank (acetonitrile) to ensure the system is clean.

    • Inject each standard concentration to generate the calibration curve.

    • Inject the bacterial culture extracts. It is good practice to run a blank between samples to prevent carryover.[8]

  • Data Acquisition: Acquire data in SRM/MRM mode. The primary transition for 3-OH-C12-HSL ([M+H]⁺) is from the parent ion m/z 300.2 to a characteristic product ion, often the homoserine lactone moiety at m/z 102.1.

  • Data Analysis:

    • Identify 3-OH-C12-HSL in the sample chromatogram by matching its retention time to that of the analytical standard.

    • Integrate the peak area for the specific SRM transition.

    • Calculate the concentration of 3-OH-C12-HSL in the extract using the linear regression equation derived from the standard curve.

Table 1: Typical LC-MS/MS Parameters for 3-OH-C12-HSL Detection

ParameterTypical SettingRationale
LC System
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately nonpolar AHLs.
Mobile Phase A0.1% Formic Acid in WaterAcidification promotes protonation ([M+H]⁺) for positive mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the reversed-phase column.
Flow Rate0.2 - 0.4 mL/minCompatible with standard ESI sources.
Gradiente.g., Start at 30% B, ramp to 95% B over 10 min, hold, then re-equilibrateSeparates AHLs from other metabolites in the extract.
Injection Volume2 - 10 µLDependent on sample concentration and instrument sensitivity.
MS System
Ionization ModePositive Electrospray Ionization (ESI+)AHLs readily form protonated [M+H]⁺ ions.
Parent Ion (Q1)m/z 300.2Corresponds to the [M+H]⁺ of 3-OH-C12-HSL (C₁₆H₂₉NO₄, MW 299.41).[1][2]
Product Ion (Q3)m/z 102.1 (primary), other fragments can be used for confirmationThe m/z 102.1 fragment corresponds to the protonated homoserine lactone ring, a hallmark of AHLs.
Collision EnergyOptimize experimentally (e.g., 15-25 eV)The energy required to produce the desired fragmentation pattern.

PART 3: Bioassay-Based Detection

Bioassays offer a functional, highly sensitive, and cost-effective alternative to mass spectrometry, making them ideal for high-throughput screening.

Method 2: Whole-Cell Biosensor Assay

Principle and Causality: This technique uses a reporter bacterium that cannot produce its own AHLs but contains a plasmid with two key components: (1) a LuxR-family receptor protein that specifically recognizes certain AHLs, and (2) a reporter gene (e.g., luxCDABE for bioluminescence or lacZ for a colorimetric reaction) placed under the control of a promoter that is activated by the AHL-receptor complex.[12]

For long-chain AHLs like 3-OH-C12-HSL, biosensors based on the P. aeruginosa LasR system are often used.[12] When the bacterial extract containing 3-OH-C12-HSL is added to the biosensor culture, the AHL diffuses into the cells, binds to the LasR protein, and this complex activates the promoter, leading to the expression of the reporter gene and a measurable output signal.[20][21]

G cluster_0 Biosensor Cell LasR LasR Protein (Inactive) AHL_LasR Active AHL-LasR Complex LasR->AHL_LasR Plasmid Reporter Plasmid Promoter P(lasI) Promoter Reporter luxCDABE (Reporter Genes) Promoter->Reporter Transcription Light Bioluminescence Reporter->Light Expression & Light Production AHL 3-OH-C12-HSL AHL->LasR Enters cell & binds receptor AHL_LasR->Promoter Binds & activates promoter

Mechanism of a LasR-based biosensor.
Protocol 3: Microplate-Based Bioluminescence Assay

This protocol is a general guide for using a luminometer-based biosensor like E. coli pSB1075.[12][20]

Materials:

  • AHL biosensor strain (e.g., E. coli harboring pSB1075)

  • Appropriate growth medium (e.g., LB) with selective antibiotic

  • Sterile 96-well microplate (white, opaque walls for luminescence)

  • Reconstituted AHL extract and analytical standards

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare Biosensor Culture: Inoculate the biosensor strain into fresh medium with the appropriate antibiotic and grow overnight with shaking at the recommended temperature (e.g., 30°C).

  • Subculture: The next day, subculture the overnight culture into fresh medium (e.g., 1:50 dilution) and grow for a few hours until it reaches the early exponential phase (e.g., OD₆₀₀ of ~0.2-0.3).

    • Rationale: Cells in the exponential phase are metabolically active and give a more robust and reproducible response.

  • Plate Setup:

    • In the wells of the 96-well plate, add a fixed volume of the diluted biosensor culture (e.g., 100 µL).

    • Add a small volume (e.g., 1-5 µL) of your AHL extract, standards, or a solvent control (acetonitrile).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 3-6 hours) to allow for AHL induction and reporter protein expression.

  • Measurement: Measure the luminescence (in Relative Light Units, RLU) using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence from the solvent control wells.

    • Plot the RLU values for the standards against their concentrations to create a standard curve.

    • Determine the equivalent concentration of 3-OH-C12-HSL in your sample by comparing its RLU value to the standard curve. Note that this provides a semi-quantitative measure of "activity" rather than an absolute concentration, as other AHLs in the extract might also weakly activate the sensor.[13][22]

Summary and Method Comparison

Choosing the right detection method is crucial for achieving your research goals. LC-MS/MS provides unparalleled specificity and is the best choice for absolute quantification, while bioassays are excellent for sensitive, high-throughput screening to determine biological activity.

Table 2: Comparison of Detection Methods for 3-OH-C12-HSL

FeatureLC-MS/MSGC-MSWhole-Cell Bioassay
Principle Chemical Separation & Mass AnalysisChemical Separation & Mass AnalysisBiological Reporter Activation
Specificity Very High (based on mass & fragment)High (based on mass & fragment)Moderate to High (depends on receptor)
Sensitivity High (ng/mL to pg/mL)[3]Moderate to HighVery High (nM to pM range)[5][23]
Quantification AbsoluteAbsoluteSemi-Quantitative (activity-based)
Throughput ModerateModerateHigh
Cost High (instrumentation)High (instrumentation)Low
Key Advantage Unambiguous structural confirmationGood for volatile compoundsMeasures biological activity directly
Key Limitation Does not measure biological activityMay require derivatizationPotential for cross-activation/inhibition

References

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Application Note: Quantitative Analysis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note presents a robust and sensitive method for the quantification of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a key N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol details a comprehensive workflow, including sample preparation from bacterial culture supernatant, optimized chromatographic conditions, and precise mass spectrometric parameters for selective reaction monitoring (SRM). The methodology is designed to meet the rigorous standards required for bioanalytical studies, providing a reliable tool for researchers in microbiology, drug development, and clinical diagnostics.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules produced by Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing (QS).[1][2] 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as N-(3-hydroxydodecanoyl)-DL-homoserine lactone (3-OH-C12-HSL), is a predominant QS molecule in several opportunistic pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa.[2][3] Accurate quantification of 3-OH-C12-HSL in biological matrices is critical for understanding bacterial pathogenesis, developing anti-quorum sensing therapeutics, and potentially for diagnosing infections.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[4][5][6][7] This note provides a detailed protocol grounded in established principles for AHL analysis, outlining a complete workflow from sample to result.

Analyte Properties & Method Strategy

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method.

  • Chemical Structure: Chemical Structure of 3-OH-C12-HSL

    Image Credit: Cayman Chemical

  • Molecular Formula: C₁₆H₂₉NO₄

  • Monoisotopic Mass: 315.2097 u

  • Key Properties: The molecule consists of a polar homoserine lactone head group and a long (C12), hydrophobic acyl tail containing a hydroxyl group. This amphipathic nature dictates the choice of extraction solvent and reverse-phase chromatography. The hydroxyl and amide functionalities are readily protonated, making positive ion electrospray ionization (ESI+) a suitable detection mode.

The strategy employed herein involves liquid-liquid extraction (LLE) for sample clean-up and concentration, followed by separation on a C18 stationary phase and detection using a highly selective triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., 3-OH-C12-HSL-d4) is recommended for optimal accuracy. If unavailable, a structurally similar AHL (e.g., 3-OH-C10-HSL) can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade).

  • Equipment: Analytical balance, vortex mixer, centrifuge, sample evaporator (nitrogen stream), autosampler vials.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for bacterial culture supernatant. For other matrices like plasma, protein precipitation may be required prior to LLE.[3]

  • Spiking: To 1.0 mL of cell-free culture supernatant, add the internal standard (IS) to a final concentration of 100 ng/mL.

  • Acidification: Add 50 µL of 10% formic acid to the sample to ensure the analyte is in a neutral state, which enhances extraction efficiency into an organic solvent.

  • Extraction: Add 3.0 mL of ethyl acetate.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to achieve a clean separation of the two layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Step: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G

Workflow for sample preparation via LLE.
LC-MS/MS Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Source Temperature 550°C
Ion Spray Voltage 5500 V[8]
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Mass Spectrometry - Selected Reaction Monitoring (SRM)

SRM is used for its high selectivity and sensitivity.[9] The transitions are based on the protonated precursor ion ([M+H]⁺) and its characteristic product ions. The most common fragmentation for AHLs is the cleavage of the amide bond, yielding a product ion corresponding to the protonated homoserine lactone ring (m/z 102.0).

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
3-OH-C12-HSL316.2102.015Quantifier
3-OH-C12-HSL316.2143.112Qualifier
Internal Standard (e.g., 3-OH-C10-HSL)288.2102.015IS Quantifier

Rationale for SRM Transitions:

  • [M+H]⁺ → 102.0: This is the most abundant and characteristic fragment for nearly all AHLs, representing the stable, protonated homoserine lactone moiety. Its high intensity makes it an ideal quantifier ion.[7]

  • [M+H]⁺ → 143.1: This secondary fragment likely results from cleavage within the acyl chain and provides structural confirmation, serving as a qualifier ion to enhance specificity.

G

SRM transitions for 3-OH-C12-HSL.

Method Validation

For the method to be considered trustworthy and reliable, especially in regulated environments, it must undergo formal validation.[10][11] The protocol should be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[10][11][12][13][14]

Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components.[11] This is evaluated by analyzing blank matrix samples from at least six different sources.

  • Calibration Curve and Linearity: The relationship between instrument response and known concentrations of the analyte. A linear range of 0.5 ng/mL to 500 ng/mL is typically achievable for this class of molecules.

  • Accuracy and Precision: Accuracy (% bias) and precision (% CV) should be evaluated at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[8]

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: Analyte stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[11]

Validation Parameter Typical Acceptance Criteria (ICH M10)
Linearity (r²)≥ 0.99
LLOQ Precision (%CV)≤ 20%
QC Precision (%CV)≤ 15%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
RecoveryConsistent, precise, and reproducible

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of the quorum-sensing molecule 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide. The combination of a streamlined liquid-liquid extraction and specific SRM transitions ensures high-quality data suitable for both research and regulated bioanalytical applications. Proper method validation according to international guidelines is essential to guarantee the reliability of the results.

References

  • ProPharma. (2022, June 10). ICH M10 Bioanalytical Method Validation & Study Sample Analysis.

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods.

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • U.S. Food and Drug Administration. (2019, June). M10 BIOANALYTICAL METHOD VALIDATION.

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.

  • Ortori, C. A., et al. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Springer Link.

  • Ortori, C. A., et al. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Semantic Scholar.

  • Lami, R., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research.

  • Ortori, C. A., et al. (2014). LC-MS/MS quantitative analysis of quorum sensing signal molecules. PubMed.

  • Ortori, C. A., et al. (2011). Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. ResearchGate.

  • Ortori, C. A., et al. (2014). LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules. Springer Link.

  • Cataldi, M., et al. (2023). LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii. National Institutes of Health.

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-homoserine lactone) standard solution.

  • Le-Moguen, M., et al. (2022). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. PubMed.

  • Ortori, C. A., et al. (2014). LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules. ResearchGate.

  • DergiPark. (n.d.). EVALUATION OF QUORUM SENSING SIGNALS OF STRONG BIOFILM PRODUCING BACTERIA VIA LC-MSMS, HPLC AND BIOSENSORS.

  • Morin, D., et al. (2003). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices. ResearchGate.

  • Sigma-Aldrich. (n.d.). N-(3-Oxododecanoyl)-L-homoserine lactone quorum sensing signaling molecule.

  • Kravchenko, V. V., et al. (2012). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. PubMed Central.

  • Agilent Technologies. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.

  • Kim, M., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. National Institutes of Health.

  • ResearchGate. (2017). Quantitation and Confirmation of Chloramphenicol, Florfenicol, and Nitrofuran Metabolites in Honey Using LC-MS/MS.

  • Rodriguez-Morato, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed.

Sources

Application Note & Synthesis Protocol: A Validated Approach for the Synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acyl-L-homoserine lactones (AHLs) are a prominent class of signaling molecules that mediate quorum sensing in Gram-negative bacteria, enabling them to coordinate gene expression with population density.[1][2] The molecule 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a C12-HSL derivative, is a key autoinducer in this communication network, particularly for opportunistic pathogens. Its availability in a pure, chemically defined form is critical for research into bacterial virulence, biofilm formation, and the development of novel anti-quorum sensing therapeutics.[3][4] This document provides a comprehensive, two-part protocol for the chemical synthesis of this target molecule. The strategy involves an initial amide coupling to form the precursor, N-(3-oxododecanoyl)-L-homoserine lactone, followed by a selective reduction of the 3-oxo group to yield the final 3-hydroxy product. This guide is intended for researchers in chemistry, microbiology, and drug development, offering detailed, step-by-step instructions and explaining the rationale behind key experimental choices.

Introduction: The Significance of 3-Hydroxy-AHLs

Bacteria utilize intricate cell-to-cell communication systems, collectively known as quorum sensing (QS), to orchestrate collective behaviors.[5] In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs.[6][7] These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length and modification.[3]

The length and substitution of the acyl chain confer specificity to the signaling system.[1] The target molecule, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, features a 12-carbon acyl chain with a hydroxyl group at the C3 position. This specific structure is a variation of the well-known Pseudomonas aeruginosa signal, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[3][8] The presence or absence of the 3-oxo or 3-hydroxy moiety is a critical determinant in molecular recognition by the cognate LuxR-type transcriptional regulators, thereby influencing the activation of specific gene expression pathways.[3][6]

Access to synthetic, high-purity 3-hydroxy-C12-HSL is therefore essential for:

  • Studying QS-regulated gene expression: Elucidating the precise genetic circuits controlled by this specific signal.

  • Investigating protein-ligand interactions: Characterizing the binding kinetics and structural requirements of LuxR-family receptors.

  • Screening for QS inhibitors: Developing compounds that can disrupt bacterial communication and attenuate virulence.

Overall Synthesis Strategy

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of a stable intermediate, ensuring a higher purity of the final product.

  • Stage 1: Amide Coupling. Synthesis of the precursor, N-(3-oxododecanoyl)-L-homoserine lactone, via a carbodiimide-mediated coupling reaction between 3-oxododecanoic acid and L-homoserine lactone hydrobromide.

  • Stage 2: Selective Ketone Reduction. Reduction of the 3-oxo group on the acyl chain of the intermediate to a hydroxyl group using sodium borohydride (NaBH₄) to yield the final target molecule.

SynthesisWorkflow cluster_SM Starting Materials SM1 L-Homoserine Lactone (as HBr or HCl salt) P1 Stage 1: Amide Coupling (EDC, HOBt, Base) SM1->P1 SM2 3-Oxododecanoic Acid SM2->P1 INT Intermediate: N-(3-oxododecanoyl)-L-homoserine lactone P1->INT Purification P2 Stage 2: Ketone Reduction (NaBH4) FP Final Product: 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide P2->FP Workup & Purification INT->P2

Figure 1: Overall two-stage synthesis workflow.

Experimental Protocols

Stage 1: Synthesis of N-(3-oxododecanoyl)-L-homoserine lactone (Intermediate)

Principle: This step forms the crucial amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid group of 3-oxododecanoic acid, making it susceptible to nucleophilic attack by the primary amine of L-homoserine lactone.[9] A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to deprotonate the ammonium salt of the homoserine lactone, liberating the free amine for the reaction.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
L-homoserine lactone hydrobromide182.021.00 g5.491.0
3-Oxododecanoic acid214.301.29 g6.041.1
EDC Hydrochloride191.701.26 g6.591.2
Triethylamine (TEA)101.192.30 mL16.53.0
Dichloromethane (DCM), anhydrous-100 mL--
Saturated aq. NaHCO₃-50 mL--
1 M HCl-50 mL--
Brine-50 mL--
Anhydrous MgSO₄ or Na₂SO₄-~5 g--

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-homoserine lactone hydrobromide (1.00 g, 5.49 mmol) and 3-oxododecanoic acid (1.29 g, 6.04 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the resulting suspension at room temperature.

  • Base Addition: Cool the flask in an ice bath (0 °C). Slowly add triethylamine (2.30 mL, 16.5 mmol) dropwise to the suspension. Stir for 15-20 minutes. The suspension should become a clearer solution as the free amine of the homoserine lactone is formed.

  • Coupling Agent Addition: Add EDC hydrochloride (1.26 g, 6.59 mmol) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) under a nitrogen or argon atmosphere.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 5-10% methanol in DCM. The disappearance of the starting materials indicates reaction completion.

  • Workup - Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

    • Rationale: The acid wash removes unreacted TEA and residual EDC. The bicarbonate wash removes unreacted 3-oxododecanoic acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to isolate the pure N-(3-oxododecanoyl)-L-homoserine lactone. The expected product is typically a white solid.

Stage 2: Reduction to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (Final Product)

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. It is chosen for its high efficiency and operational simplicity. The reaction is performed at a low temperature to control the reaction rate and minimize potential side reactions.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
N-(3-oxododecanoyl)-L-homoserine lactone297.411.00 g3.361.0
Sodium borohydride (NaBH₄)37.830.19 g5.041.5
Methanol, anhydrous-50 mL--
Deionized Water-50 mL--
Ethyl Acetate-100 mL--
Brine-50 mL--
Anhydrous MgSO₄ or Na₂SO₄-~5 g--

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the purified intermediate (1.00 g, 3.36 mmol) in 50 mL of anhydrous methanol in a 100 mL round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reducing Agent Addition: Add sodium borohydride (0.19 g, 5.04 mmol) slowly and in small portions to the stirred solution.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ketone has been completely consumed.

  • Quenching: Slowly and carefully add 50 mL of deionized water to the flask while it is still in the ice bath to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by silica gel column chromatography using an ethyl acetate/hexanes solvent system to yield 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide as a white or off-white solid.[10][11]

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure. The disappearance of the ketone signal in the ¹³C NMR and the appearance of a new alcohol proton and corresponding carbon signal are key indicators of a successful reduction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass of the synthesized compound (C₁₆H₂₉NO₄, Exact Mass: 299.2097).[10]

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally demonstrating >95% purity for use in biological assays.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction; impure reagents; hydrolysis of EDC.Ensure reagents are anhydrous. Use a slight excess of the coupling agent. Allow the reaction to run for 24 hours.
Incomplete reduction in Stage 2 Insufficient NaBH₄; degraded NaBH₄.Use fresh NaBH₄. Add a slight excess (up to 2 equivalents) if the reaction stalls.
Multiple spots on TLC post-reduction Side reactions; incomplete reaction.Ensure the reaction temperature is maintained at 0 °C. Careful purification by column chromatography is required.
Difficulty in purification Co-eluting impurities.Try a different solvent system for column chromatography (e.g., methanol/DCM). Consider preparative HPLC.

Safety Precautions

  • All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Quench slowly and in a well-ventilated area.

References

  • Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360–4365. [Link]

  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in Gram-negative bacteria. Nature Reviews Microbiology, 14(9), 576–591. [Link]

  • Fuqua, C., Parsek, M. R., & Greenberg, E. P. (2001). Regulation of gene expression by cell-to-cell communication: acyl-homoserine lactone quorum sensing. Annual review of genetics, 35(1), 439-468. [Link]

  • Arumugam, B., Subramani, R., & Ponnusamy, K. (2021). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega, 6(30), 20005–20013. [Link]

  • Wikipedia. (2023). N-Acyl homoserine lactone. [Link]

  • Hodgkinson, J. T., Galloway, W. R., Sreenivasan, R., & Welch, M. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Tetrahedron Letters, 52(33), 4281-4283. [Link]

  • Zhu, J., & Mekalanos, J. J. (2003). Quorum sensing-dependent biofilms and virulence in Vibrio cholerae. Current opinion in microbiology, 6(2), 191-197. [Link]

  • Rampioni, G., Schuster, M., Greenberg, E. P., & Lory, S. (2010). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. MBio, 1(5), e00258-10. [Link]

  • Interchim. (n.d.). N-dodecanoyl-L-Homoserine lactone. [Link]

  • Schaefer, A. L., Hanzelka, B. L., Parsek, M. R., & Greenberg, E. P. (2000). An aryl-homoserine lactone quorum-sensing signal produced by a dimorphic prosthecate bacterium. Journal of bacteriology, 182(23), 6779-6785. [Link]

  • Next Peptide. (n.d.). 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. [Link]

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Application Notes & Protocols: Utilizing 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide for Biofilm Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Targeting Bacterial Communication to Combat Biofilms

Bacterial biofilms represent a formidable challenge in both clinical and industrial environments. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from antimicrobial agents and the host immune system.[1][2] This inherent tolerance can make biofilm-associated infections up to 1,000 times more resistant to conventional antibiotics than their free-floating, planktonic counterparts.[3] A key regulatory network controlling the transition from planktonic growth to a biofilm lifestyle in many pathogenic bacteria is quorum sensing (QS) .[4][5]

Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression.[4] In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, this communication is mediated by small, diffusible signaling molecules called N-acylhomoserine lactones (AHLs).[4][6] When the bacterial population reaches a critical density, the accumulation of AHLs triggers the coordinated expression of genes responsible for virulence factor production and the formation of biofilms.[6]

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a structural analog of the native AHLs used in these systems. Its potential as a biofilm inhibitor lies in its ability to interfere with QS signaling pathways. By acting as a competitive antagonist, this molecule can disrupt bacterial communication, thereby preventing the coordinated gene expression required for biofilm maturation. This strategy of biofilm inhibition, rather than direct bacterial killing, is advantageous as it may exert less selective pressure for the development of resistance.[3]

Principle of Action: Competitive Inhibition of Quorum Sensing

In the model organism Pseudomonas aeruginosa, two primary AHL-based QS systems, las and rhl, play a central role in regulating biofilm formation. The las system, often considered the master regulator, consists of the LasI synthase, which produces the AHL signal N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR transcriptional regulator.[4] Upon binding its cognate 3-oxo-C12-HSL ligand, LasR dimerizes and activates the transcription of numerous target genes, including those involved in the production of the biofilm matrix.[6][7]

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, due to its structural similarity to the native AHL, is hypothesized to function as a competitive inhibitor. It is believed to bind to the ligand-binding pocket of the LasR protein without inducing the conformational change necessary for activation. By occupying the receptor site, it prevents the native 3-oxo-C12-HSL from binding and initiating the downstream signaling cascade, effectively silencing the communication pathway that leads to biofilm formation.[8]

G cluster_0 Normal Quorum Sensing Activation cluster_1 Inhibition by 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide LasI LasI Synthase AHL Native AHL (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR_inactive Inactive LasR Receptor AHL->LasR_inactive Binds to LasR_active Active LasR Complex LasR_inactive->LasR_active Activates LasR_blocked Blocked LasR Receptor LasR_inactive->LasR_blocked Blocks BiofilmGenes Biofilm Gene Expression LasR_active->BiofilmGenes Induces Biofilm Biofilm Formation BiofilmGenes->Biofilm Inhibitor Inhibitor Molecule (AHL Analog) Inhibitor->LasR_inactive Competitively Binds NoActivation No Gene Expression LasR_blocked->NoActivation Prevents Activation

Caption: Proposed mechanism of quorum sensing inhibition.

Experimental Design and Strategic Considerations

A well-designed experiment is critical for obtaining reproducible and meaningful data. The following factors should be carefully considered before initiating biofilm inhibition assays.

Parameter Recommendation & Rationale Reference
Bacterial Strain Pseudomonas aeruginosa (e.g., PAO1, ATCC 27853) is the gold standard due to its well-characterized QS systems. Other strains like Staphylococcus aureus can be used for broad-spectrum screening, but the inhibitory mechanism may differ.[9][10]
Culture Medium Tryptic Soy Broth (TSB) or Luria-Bertani (LB) Broth: Rich media that support robust growth and biofilm formation. Supplementing with 0.2-1% glucose can further enhance biofilm production. M63 Minimal Medium: Use for studies where defined nutrient conditions are required.[9][10][11]
Compound Solvent Dimethyl sulfoxide (DMSO): The compound is typically dissolved in DMSO. Prepare a high-concentration stock (e.g., 50-100 mM) and perform serial dilutions.[12]
Essential Controls Negative Control (Media Blank): Culture medium only, to check for contamination and establish a baseline absorbance reading. Positive Control (Untreated Biofilm): Bacteria grown in media without the inhibitor, representing maximum biofilm formation. Solvent Control: Bacteria grown with the highest concentration of DMSO used in the experiment. This is crucial to ensure the solvent itself does not affect biofilm growth.[9][11]
Assay Platform 96-well flat-bottomed polystyrene plates: Ideal for high-throughput screening and quantitative analysis with a plate reader. Tissue-culture treated plates promote attachment.[9][10]

Core Methodologies: Protocols for Assessing Biofilm Inhibition

The following protocols provide a comprehensive framework for evaluating the anti-biofilm properties of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

G A 1. Prepare Bacterial Inoculum (Overnight culture, dilute 1:100) B 2. Dispense into 96-Well Plate (180 µL media + bacteria) A->B C 3. Add Inhibitor (20 µL of compound dilutions) B->C D 4. Static Incubation (24-48 hours at 37°C) C->D E 5. Wash Plate (Remove planktonic cells) D->E F 6. Crystal Violet Staining (0.1% CV for 10-15 min) E->F G 7. Wash and Dry Plate F->G H 8. Solubilize Stain (30% Acetic Acid or Ethanol) G->H I 9. Measure Absorbance (OD 570-595 nm) H->I

Caption: Workflow for the Crystal Violet Biofilm Assay.

Protocol 1: Biofilm Formation Inhibition Assay

This assay determines the compound's ability to prevent the initial formation of a biofilm.

Materials:

  • 96-well flat-bottomed, tissue-culture treated microtiter plates.

  • Selected bacterial strain (P. aeruginosa PAO1).

  • Appropriate culture medium (e.g., TSB with 1% glucose).[11]

  • 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide stock solution in DMSO.

  • 0.1% (w/v) Crystal Violet (CV) solution.[9][13]

  • 30% Acetic Acid in water or 96% Ethanol for solubilization.[9][11]

  • Phosphate-Buffered Saline (PBS) or sterile distilled water for washing.

  • Microplate reader.

Procedure:

  • Inoculum Preparation: Inoculate 5 mL of TSB with a single colony of P. aeruginosa and incubate overnight at 37°C with shaking. Dilute the overnight culture 1:100 in fresh TSB.[9]

  • Plate Setup:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Set up control wells: media blank, positive control (add 20 µL TSB), and solvent control (add 20 µL of the highest DMSO concentration).

  • Compound Addition: Add 20 µL of the test compound serial dilutions to the appropriate wells to achieve the desired final concentrations. The total volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at 37°C.[13]

  • Washing: Carefully discard the liquid content from the plate. Gently wash the wells twice with 200 µL of PBS or distilled water to remove planktonic and loosely attached cells. Causality: This step is critical; gentle washing ensures that the established biofilm remains intact while removing the non-adherent cells that would otherwise confound the biomass measurement. Invert the plate and tap firmly on a paper towel to remove excess liquid.[9][14]

  • Staining: Add 125-150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[9][13]

  • Final Wash: Discard the CV solution and wash the plate 3-4 times with water. Ensure all unbound dye is removed. Air dry the plate completely (e.g., overnight or for 15-30 minutes in a laminar flow hood).[14][15]

  • Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to dissolve the bound dye. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.[9]

  • Quantification: Transfer 125 µL of the solubilized CV from each well to a new flat-bottomed plate. Read the optical density (OD) at a wavelength between 550 and 595 nm using a microplate reader.[9][15]

Protocol 2: Biofilm Dispersal Assay

This assay assesses the compound's ability to eradicate a pre-formed, mature biofilm.

Procedure:

  • Biofilm Growth: Follow steps 1 and 2 from Protocol 1, but without adding the test compound. Add 200 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for the formation of a mature biofilm.[11]

  • Compound Treatment: After incubation, discard the culture medium and gently wash the wells once with PBS to remove planktonic cells.

  • Add 200 µL of fresh TSB containing the desired concentrations of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (and appropriate controls) to the wells.

  • Second Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Proceed with steps 5 through 9 from Protocol 1 (Washing, Staining, Solubilization, and Quantification).

Protocol 3: Visualization by Confocal Laser Scanning Microscopy (CLSM)

CLSM provides qualitative and quantitative insights into biofilm structure, thickness, and cell viability in three dimensions.[16][17]

Materials:

  • Glass-bottom culture dishes or multi-well plates, or specialized biofilm flow cells.[18]

  • Fluorescent stains (e.g., a Live/Dead staining kit containing SYTO 9 and propidium iodide).[14]

  • Confocal microscope with appropriate lasers and filters.

  • Image analysis software (e.g., ImageJ/FIJI, COMSTAT).

Procedure:

  • Biofilm Cultivation: Grow biofilms directly on the imaging-quality surface (e.g., glass coverslip) as described in Protocol 1 or 2, treating with the inhibitor as required.

  • Staining: After the final incubation, gently remove the medium and wash once with PBS. Add the fluorescent staining solution prepared according to the manufacturer's instructions (e.g., SYTO 9 and propidium iodide mixture). Incubate in the dark for 15-20 minutes at room temperature.[19]

  • Imaging: Gently wash away the excess stain with PBS. Add fresh PBS or medium to the sample to prevent drying during imaging.

  • Acquire Z-stack images through the full depth of the biofilm using the confocal microscope. Use appropriate laser lines and emission filters for the chosen fluorophores (e.g., ~488 nm excitation for SYTO 9 and ~561 nm for propidium iodide).

  • Analysis: Reconstruct the Z-stacks into 3D images. Use image analysis software to quantify structural parameters such as total biovolume, average thickness, surface area coverage, and the ratio of live to dead cells.[17][20] Causality: This advanced analysis moves beyond simple biomass measurement to reveal how the inhibitor affects the biofilm's architecture and the viability of the embedded cells.

Data Analysis and Interpretation

For the crystal violet assays, the percentage of biofilm inhibition can be calculated using the following formula:

% Inhibition = [ (ODControl - ODBlank) - (ODTest - ODBlank) ] / (ODControl - ODBlank) * 100

Where:

  • ODControl: Absorbance of the positive control (untreated biofilm).

  • ODTest: Absorbance of the biofilm treated with the test compound.

  • ODBlank: Absorbance of the media blank.

A dose-dependent decrease in the ODTest value indicates successful biofilm inhibition. CLSM images provide visual confirmation and structural context. A successful inhibitor might show a reduction in overall biofilm thickness, a change from dense microcolonies to a thin layer of cells, or an increase in the proportion of dead cells (if the compound has secondary effects).

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
High variability between replicate wells 1. Inconsistent washing technique, disturbing the biofilm. 2. Pipetting errors. 3. Edge effects in the 96-well plate.1. Wash plates by gently submerging in a tray of water or using a multichannel pipette with care.[9] 2. Use calibrated pipettes and ensure proper mixing. 3. Avoid using the outermost wells of the plate; fill them with sterile water or PBS to maintain humidity.[15]
Weak or no biofilm formation in positive controls 1. Bacterial strain is a poor biofilm former. 2. Inappropriate growth medium or incubation time. 3. Plate surface is not conducive to attachment.1. Use a known robust biofilm-forming strain like P. aeruginosa PAO1. 2. Increase incubation time (e.g., to 48 or 72 hours) or supplement media with glucose.[10][21] 3. Ensure you are using tissue-culture treated plates.
High background staining in negative control wells 1. Crystal violet solution has precipitated. 2. Insufficient washing.1. Filter the crystal violet solution before use. 2. Increase the number and vigor of the final washing steps after staining.
OD values are too high (out of linear range) 1. Biofilm is excessively dense. 2. Insufficient solubilization volume.1. Dilute the solubilized crystal violet solution in 30% acetic acid before reading the absorbance.[15] 2. Ensure the entire stained area is covered by the solubilizing agent.

References

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • ibidi GmbH. (2024). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. ibidi Application Protocol. [Link]

  • Marrazzan, M., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4833. [Link]

  • ImQuest BioSciences. (n.d.). Biofilm Protocol Optimization For Pseudomonas aeruginosa. ImQuest BioSciences Technical Document. [Link]

  • Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences, 102(2), 309-314. [Link]

  • Aunsbjerg, S. D. (2015). Crystal violet assay. Bio-protocol, 5(20), e1635. [Link]

  • Verma, G., et al. (2023). Biofilm formation: mechanistic insights and therapeutic targets. Journal of Biomedical Science, 30(1), 94. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM Registry of Standard Biological Parts. [Link]

  • Gentile, C., et al. (2024). Anti-biofilm extracts and molecules from the marine environment. Horizon IRD. [Link]

  • Cech, N. B., et al. (2019). Antibacterial and Anti-Quorum Sensing Molecular Composition Derived from Quercus cortex (Oak bark) Extract. Planta Medica, 85(05), 379-387. [Link]

  • Neu, T. R., & Manz, B. (2022). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. In Confocal Laser Scanning Microscopy (pp. 27-53). Springer, Cham. [Link]

  • Mitri, S., et al. (2024). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Microorganisms, 12(1), 50. [Link]

  • Quishida, C. C., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54644. [Link]

  • Wang, Y., et al. (2019). Biofilm Formation Assay in Pseudomonas syringae. Bio-protocol, 9(10), e3242. [Link]

  • Park, J., et al. (2020). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. [Link]

  • Bhattacharya, M., et al. (2023). Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. ACS Omega, 8(22), 19301-19315. [Link]

  • Roy, R., et al. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence, 9(1), 522-554. [Link]

  • Niemi, M., et al. (2024). High-throughput combination assay for studying biofilm formation of uropathogenic Escherichia coli. Journal of Microbiological Methods, 216, 106880. [Link]

  • Ostapska, H., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 747. [Link]

  • Sharma, D., et al. (2019). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. Molecules, 24(16), 2967. [Link]

  • Choudhary, R., et al. (2020). Qualitative and Quantitative Biofilm Assay of Pseudomonas aeruginosa Isolates from Clinical Samples. International Journal of Current Microbiology and Applied Sciences, 9(6), 1708-1713. [Link]

  • Di Domenico, E. G., et al. (2021). Microscopy Methods for Biofilm Imaging: Focus on SEM and VP-SEM Pros and Cons. Antibiotics, 10(1), 73. [Link]

  • Al-shubaily, A. F. (2015). How can I assess biofilm formation by crystal violet binding assay?. ResearchGate. [Link]

  • Ansari, F. A., et al. (2021). Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. Frontiers in Microbiology, 12, 692582. [Link]

Sources

Application Notes & Protocols: Probing Virulence Factor Regulation Using 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and anti-infective therapies.

Introduction: Intercepting Bacterial Communication to Neutralize Virulence

In the landscape of infectious diseases, the opportunistic pathogen Pseudomonas aeruginosa represents a formidable challenge due to its intrinsic antibiotic resistance and its sophisticated arsenal of virulence factors. A cornerstone of its pathogenic success is a cell-to-cell communication system known as Quorum Sensing (QS). This intricate network allows individual bacteria to sense their population density and synchronize the expression of genes, transforming from a relatively benign, single-celled state into a coordinated, virulent multicellular entity capable of causing devastating infections.[1][2]

At the apex of the P. aeruginosa QS hierarchy is the las system.[3] This system relies on the synthesis of the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) by the LasI synthase.[4][5] As the bacterial population grows, 3-oxo-C12-HSL accumulates. Upon reaching a critical threshold, it binds to and activates its cognate cytoplasmic receptor, the transcriptional regulator LasR.[6] This activated LasR-AHL complex directly initiates the transcription of a broad suite of virulence genes, including those responsible for toxins, proteases, and the formation of drug-tolerant biofilms.[4][5][7]

This guide focuses on the application of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide , a structural analog of the native 3-oxo-C12-HSL autoinducer. By mimicking or competing with the natural ligand, this compound serves as a powerful chemical probe to investigate, and potentially inhibit, the LasR-dependent signaling cascade. Understanding its application is critical for researchers aiming to dissect virulence regulation and for professionals developing novel anti-virulence strategies that disarm pathogens rather than killing them, a tactic thought to impose less selective pressure for resistance.

Scientific Principle: The LasR-AHL Signaling Axis as a Therapeutic Target

The activation of virulence in P. aeruginosa is not a random event but a tightly regulated process controlled by the LasR-AHL signaling axis.

  • Synthesis and Accumulation: The enzyme LasI synthesizes 3-oxo-C12-HSL. At low cell densities, the molecule diffuses away. At high cell densities, its concentration surpasses a critical threshold.[2]

  • Receptor Binding and Activation: 3-oxo-C12-HSL binds to the ligand-binding domain of the LasR protein, inducing a conformational change that promotes its dimerization and activation.[8][9]

  • Transcriptional Regulation: The activated LasR dimer functions as a transcription factor, binding to specific DNA sequences (las boxes) in the promoter regions of target genes. This upregulates the expression of critical virulence factors, including the elastase encoded by lasB, and activates subordinate QS systems like rhl and pqs.[3][10]

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide can be employed to study this pathway by acting as an antagonist, competitively binding to LasR without inducing the proper conformational change, thereby preventing the transcription of virulence genes. The following protocols provide robust methodologies to quantify this inhibitory effect.

G cluster_0 P. aeruginosa Cell LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesis LasR LasR Receptor (Inactive) ActiveLasR Activated LasR Complex LasR->ActiveLasR Activation AHL->LasR Binding AHL_out Low Cell Density (Diffusion) AHL->AHL_out CompoundX 3-Hydroxy-N-(...) dodecanamide (Antagonist) CompoundX->LasR Competitive Inhibition DNA Promoter DNA ('las box') ActiveLasR->DNA Binds Virulence Virulence Factor Expression (e.g., lasB, Biofilm) DNA->Virulence Upregulates

Figure 1: The LasI/LasR quorum sensing circuit in P. aeruginosa and the point of intervention for antagonist compounds like 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

Application 1: Screening for QS Inhibition with Reporter Gene Assays

Core Concept: The most direct way to screen for QS inhibitors is to use a bacterial reporter strain. These engineered strains contain a QS-responsive promoter (e.g., the promoter for the lasB elastase gene) fused to a reporter gene, such as Green Fluorescent Protein (gfp) or β-galactosidase (lacZ). When the QS system is active, the promoter is turned on, producing a measurable signal. An effective inhibitor will block this activation, leading to a quantifiable reduction in the signal.

Protocol 1: Microplate-Based GFP Reporter Assay for LasR Inhibition

This protocol uses an E. coli or P. aeruginosa reporter strain carrying a PlasB-gfp fusion to quantify the inhibitory activity of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

Materials:

  • Reporter Strain (e.g., E. coli DH5α carrying a plasmid with the PlasB-gfp(ASV) fusion and a constitutively expressed lasR)

  • 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide ("Test Compound")

  • N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)

  • LB Broth with appropriate antibiotics

  • DMSO (for dissolving compounds)

  • 96-well, black, clear-bottom microplates

  • Microplate reader with fluorescence (Excitation: 485 nm, Emission: 520 nm) and absorbance (600 nm) capabilities

Step-by-Step Methodology:

  • Prepare Reporter Culture: Inoculate 5 mL of LB broth (with antibiotics) with the reporter strain from a fresh plate. Incubate overnight at 37°C with shaking (200 rpm).

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth. Incubate for approximately 2-3 hours at 37°C until it reaches early-to-mid logarithmic phase (OD600 ≈ 0.2-0.4).

  • Prepare Compound Plate:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Perform serial dilutions of the stock solution in LB broth in a separate 96-well plate to create a range of working concentrations (e.g., 200 µM down to 0.1 µM).

    • Scientist's Note (Causality): The final DMSO concentration in the assay wells should be kept constant and low (≤1% v/v) across all conditions to prevent solvent-induced artifacts.

  • Assay Setup:

    • In the black, clear-bottom 96-well plate, add 100 µL of the subcultured reporter strain to each well.

    • Add 5 µL of the Test Compound dilutions to the appropriate wells.

    • Add 5 µL of a 3-oxo-C12-HSL solution (in DMSO/LB) to all wells to achieve a final concentration that gives sub-maximal activation (e.g., 50-100 nM). This ensures the reporter system is active and that you are measuring true inhibition.

    • Controls (Trustworthiness):

      • Negative Control: 100 µL bacteria + 5 µL LB/DMSO (no AHL, no inhibitor).

      • Positive Control: 100 µL bacteria + 5 µL 3-oxo-C12-HSL + 5 µL LB/DMSO (no inhibitor).

      • Vehicle Control: Same as the Positive Control to account for any effect of the solvent.

  • Incubation: Cover the plate and incubate at 37°C for 4-6 hours with shaking.

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Measure the fluorescence intensity (Ex: 485 nm, Em: 520 nm).

  • Data Analysis:

    • Normalize the fluorescence reading by dividing it by the OD600 reading for each well (RFU/OD600). This corrects for any growth inhibition caused by the compound.

    • Calculate the percentage of inhibition for each concentration of the Test Compound relative to the positive control.

    • Plot the % inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Mean OD600Mean Fluorescence (RFU)Normalized Signal (RFU/OD600)% Inhibition
0 (Positive Control)0.5515,00027,2730%
10.5413,50025,0008.3%
50.5510,20018,54532.0%
100.537,50014,15148.1%
250.544,1007,59372.2%
500.522,0003,84685.9%

Application 2: Validating Inhibition by Measuring Virulence Gene Transcription

Core Concept: While reporter assays are excellent for high-throughput screening, confirming that an inhibitor affects the transcription of native virulence genes in the target pathogen is a critical validation step. Quantitative real-time reverse transcription PCR (qRT-PCR) is the gold standard for accurately measuring changes in mRNA levels of specific genes.[11][12]

Protocol 2: qRT-PCR Analysis of lasB and rhlA Gene Expression

This protocol details the workflow for treating P. aeruginosa PAO1 with the Test Compound and quantifying the resulting changes in the transcript levels of key QS-regulated genes.

Figure 2: Standard workflow for analyzing virulence gene expression via qRT-PCR.

Materials:

  • P. aeruginosa PAO1 wild-type strain

  • Test Compound

  • LB Broth

  • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I, RNase-free

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (lasB, rhlA) and housekeeping gene (rpoD)

  • qPCR instrument

Step-by-Step Methodology:

  • Bacterial Culture and Treatment:

    • Grow an overnight culture of P. aeruginosa PAO1.

    • Dilute the culture 1:100 in fresh LB broth and grow to an OD600 of ~0.5.

    • Split the culture into flasks. Treat one with the Test Compound (at a concentration determined from the reporter assay, e.g., 2x IC50) and the other with the vehicle (DMSO) as a control.

    • Incubate for an additional 4-6 hours to allow for changes in gene expression.

  • RNA Extraction:

    • Harvest a defined volume of cells from each culture.

    • Immediately stabilize the RNA by mixing with an RNA stabilization solution as per the manufacturer's instructions.

    • Scientist's Note (Expertise): This step is critical. Bacterial mRNA has a very short half-life, and immediate stabilization prevents degradation and ensures the captured expression profile is accurate.

    • Extract total RNA using a commercial kit, including an on-column DNase treatment step to remove contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

    • Verify RNA integrity by running a sample on an agarose gel.

  • cDNA Synthesis:

    • Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

    • Trustworthiness: Include a "no-RT" control (a reaction without reverse transcriptase) for each RNA sample. A signal in this control during qPCR would indicate genomic DNA contamination.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate for each cDNA sample, for each gene of interest (lasB, rhlA) and the housekeeping gene (rpoD).

    • The reaction mix should include cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol, followed by a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis (ΔΔCt Method):

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (rpoD) for each condition: ΔCt = Ct(target) - Ct(housekeeping) .

    • Calculate the change in expression relative to the control condition: ΔΔCt = ΔCt(treated) - ΔCt(control) .

    • The fold change in gene expression is calculated as 2-ΔΔCt .

Data Presentation:

Target GeneConditionMean Fold Change (vs. Control)Standard Deviationp-value
lasBTreated0.15± 0.04< 0.01
rhlATreated0.28± 0.07< 0.01

Application 3: Measuring Inhibition of Biofilm Formation

Core Concept: The QS system, particularly las, is integral to the development and maturation of P. aeruginosa biofilms.[4] An effective LasR inhibitor is therefore expected to significantly reduce the ability of the bacteria to form these robust, surface-attached communities. The crystal violet (CV) assay is a simple, reliable method for quantifying total biofilm biomass.[7][13][14]

Protocol 3: Static Biofilm Inhibition Assay (Crystal Violet Method)

Materials:

  • P. aeruginosa PAO1 wild-type strain

  • Test Compound

  • Tryptic Soy Broth (TSB) supplemented with 0.2% glucose

  • 96-well, flat-bottom, non-tissue-culture-treated polystyrene plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Microplate reader (absorbance at 550-595 nm)

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Grow an overnight culture of P. aeruginosa PAO1 in TSB. Dilute this culture 1:100 into fresh TSB + glucose.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add the Test Compound at various concentrations (and a vehicle control).

    • Scientist's Note (Trustworthiness): Include a "media only" blank control for background subtraction. It is also wise to run a parallel plate for planktonic growth measurement (OD600) to ensure that any reduction in biofilm is not simply due to bactericidal activity.

  • Incubation for Biofilm Formation: Cover the plate with a breathable lid or foil and incubate under static (non-shaking) conditions at 37°C for 24 hours.

  • Washing:

    • Carefully discard the liquid content from the wells.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

    • Rationale: This washing step is critical. It must be gentle enough to not disturb the attached biofilm but thorough enough to remove all planktonic cells, which would otherwise confound the results.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the stain and wash the wells three times with PBS or water until the wash water runs clear.

  • Solubilization:

    • Invert the plate and tap gently on a paper towel to remove excess water. Air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Incubate for 15-20 minutes at room temperature, with gentle agitation if necessary.

  • Measurement: Transfer 125 µL of the solubilized stain from each well to a new, clear, flat-bottom plate. Read the absorbance at 550 nm (A550).

  • Data Analysis:

    • Subtract the A550 of the blank control from all other readings.

    • Calculate the percentage of biofilm inhibition for each concentration compared to the vehicle control.

Conclusion

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide represents a valuable tool for dissecting the complex regulatory networks that govern virulence in P. aeruginosa. The protocols outlined in this guide provide a tiered, logical framework for its application. Beginning with high-throughput reporter assays to establish inhibitory potential, followed by qRT-PCR to confirm effects on specific virulence gene transcripts, and culminating in phenotypic assays like biofilm quantification, researchers can build a comprehensive and robust dataset. This systematic approach, grounded in an understanding of the underlying molecular mechanisms, is essential for advancing our knowledge of bacterial pathogenesis and for the development of next-generation anti-infective therapies.

References

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  • Feltner, J. B., et al. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. mBio. [Link]

  • Grote, J., et al. (2015). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology. [Link]

  • Gupta, P., et al. (2017). Pseudomonas aeruginosa auto inducer 3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. Microbial Pathogenesis. [Link]

  • Brown, A., et al. (2019). Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. Sensors. [Link]

  • McClean, K. H., et al. (2010). Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion. Methods in Molecular Biology. [Link]

  • Al-Shamiri, M. M., et al. (2019). Detection of Biofilm Formation in Pseudomonas aeruginosa Isolates from Clinical Specimens. Journal of Global Pharma Technology. [Link]

  • ResearchGate. (n.d.). Representation of the LasR protein interaction with 3-oxo-C12-HSL. [Link]

  • Galley, J. D., et al. (2019). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. Polymers. [Link]

  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology. [Link]

  • Puthia, M., et al. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology. [Link]

  • Wu, M., et al. (2016). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Experimental and Therapeutic Medicine. [Link]

  • Wang, Y., et al. (2024). Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products. Journal of Chromatography A. [Link]

  • ImQuest BioSciences. (n.d.). Biofilm Protocol Optimization For Pseudomonas aeruginosa. [Link]

  • El-Adawy, M., et al. (2018). Real-Time Reverse Transcription PCR as a Tool to Study Virulence Gene Regulation in Bacterial Pathogens. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Details of the docked complex of the LasR with 3-oxo-C12-HSL and citrinin. [Link]

  • ResearchGate. (n.d.). Reporter systems. Two E. coli reporter strains containing a gene... [Link]

  • ResearchGate. (n.d.). Biofilm formation assays conducted for P. aeruginosa: A side... [Link]

  • Davies, D. G., et al. (1999). Quorum sensing, gene expression, and Pseudomonas biofilms. Methods in Enzymology. [Link]

  • Kalia, V. C., et al. (2018). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Recent Patents on Anti-Infective Drug Discovery. [Link]

  • Defoirdt, T. (2018). Choosing an Appropriate Infection Model to Study Quorum Sensing Inhibition in Pseudomonas Infections. Antibiotics. [Link]

  • Zhou, L., et al. (2022). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Frontiers in Cellular and Infection Microbiology. [Link]

  • Zhou, L., et al. (2022). Screening Strategies for Quorum Sensing Inhibitors in Combating Bacterial Infection. ResearchGate. [Link]

  • ResearchGate. (n.d.). Confirmation of virulence gene expression through TaqMan RT-qPCR. [Link]

  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. [Link]

  • ResearchGate. (2015). How to study quorum sensing inhibitors against S. aureus ?. [Link]

  • Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences. [Link]

  • Tran, T. T. H., et al. (2022). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. RSC Advances. [Link]

  • Next Peptide. (n.d.). 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. [Link]

  • PubChem. (n.d.). 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide. [Link]

  • ResearchGate. (2024). Antibacterial and Anti-Quorum Sensing Molecular Composition Derived from Quercus cortex (Oak bark) Extract. [Link]

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Application Note: A Whole-Cell Biosensor System for the Quantitative Detection of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Long-Chain Acyl-Homoserine Lactone Detection

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This process relies on the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[2] The structure of these molecules varies, typically in the length and modification of the acyl side chain, providing specificity to the signaling system.[3]

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, hereafter referred to as 3-OH-C12-HSL, is a long-chain AHL utilized by certain bacterial species to regulate processes such as biofilm formation, virulence, and secondary metabolite production. The ability to accurately detect and quantify 3-OH-C12-HSL is crucial for researchers studying microbial ecology, infectious diseases, and for professionals in drug development targeting QS pathways, a strategy known as quorum quenching.[4]

This application note provides a detailed protocol for a sensitive and quantitative whole-cell biosensor assay for 3-OH-C12-HSL. The system is based on the well-characterized LasR transcriptional regulator from Pseudomonas aeruginosa, which can detect a range of long-chain AHLs, including 3-oxo-C12-HSL and 3-OH-C12-HSL.[5][6] The biosensor consists of an engineered Escherichia coli strain that lacks endogenous AHL production but is engineered to produce a luminescent signal in the presence of exogenous long-chain AHLs.

Principle of Detection: The LasR-Based Reporter System

The detection mechanism relies on three core components engineered into a single plasmid within an E. coli host: the AHL receptor protein (LasR), a LasR-responsive promoter (PlasI), and a reporter gene cassette (luxCDABE).

Causality of the Signaling Cascade:

  • Analyte Diffusion: The target analyte, 3-OH-C12-HSL, is membrane-permeable and passively diffuses into the cytoplasm of the E. coli biosensor cell.

  • Receptor Binding & Activation: Inside the cell, 3-OH-C12-HSL binds to the LasR protein, which is constitutively or inducibly expressed. This binding event induces a conformational change in LasR, causing it to dimerize and become an active transcriptional regulator.

  • Promoter Activation: The activated LasR-AHL complex binds to a specific DNA sequence, the las box, located within the PlasI promoter region.[7]

  • Signal Transduction & Amplification: This binding event recruits RNA polymerase, initiating the transcription of the downstream luxCDABE operon. The expression of these genes produces the enzyme luciferase and its long-chain aldehyde substrate, resulting in the emission of light (bioluminescence) at approximately 490 nm.

  • Quantitative Output: The intensity of the luminescent signal is directly proportional to the concentration of the 3-OH-C12-HSL that initiated the cascade, allowing for quantitative analysis when compared against a standard curve.

G cluster_cell Biosensor Cell Cytoplasm AHL 3-OH-C12-HSL LasR LasR Protein (Inactive) AHL->LasR Binding & Dimerization Complex LasR-AHL Complex (Active Dimer) LasR->Complex Promoter P_lasI Promoter Complex->Promoter Binds to las box Reporter luxCDABE Genes Promoter->Reporter Activates Transcription Light Luminescence (~490 nm) Reporter->Light Expression & Enzymatic Reaction AHL_out 3-OH-C12-HSL (in sample) AHL_out->AHL Passive Diffusion

Caption: Molecular mechanism of the LasR-based biosensor for 3-OH-C12-HSL detection.

Required Materials and Reagents

Biological Materials
  • Biosensor Strain: E. coli JM109 harboring the pSB1075 plasmid. This plasmid contains the lasR gene and the PlasI-luxCDABE reporter fusion.[6] Alternative well-characterized LasR-based biosensors can also be used.[7][8]

  • Positive Control Strain (Optional): A bacterial strain known to produce 3-OH-C12-HSL.

Chemicals and Reagents
  • 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL) standard (Cayman Chemical, Sigma-Aldrich, or equivalent).

  • Luria-Bertani (LB) Broth and LB Agar.

  • Antibiotic for plasmid maintenance (e.g., Tetracycline for pSB1075).

  • Dimethyl sulfoxide (DMSO), HPLC grade.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Equipment
  • Shaking incubator (37°C).

  • Static incubator (30°C).

  • Spectrophotometer for measuring optical density at 600 nm (OD600).

  • Luminometer or multi-mode microplate reader capable of measuring luminescence.

  • White, opaque, sterile 96-well microplates (for luminescence assays).

  • Serological pipettes and micropipettes.

  • Sterile microcentrifuge tubes and pipette tips.

Standard and Sample Preparation

Rationale: 3-OH-C12-HSL has poor solubility in aqueous solutions. A stock solution in an organic solvent is required. It is critical to include a solvent control in the assay to ensure the final concentration of the solvent does not affect biosensor viability or signal output.

  • Prepare 10 mM 3-OH-C12-HSL Stock Solution: Dissolve a pre-weighed amount of 3-OH-C12-HSL standard in 100% DMSO to a final concentration of 10 mM. For example, dissolve 3.275 mg of 3-OH-C12-HSL (MW = 327.46 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Standards: On the day of the assay, perform a serial dilution of the 10 mM stock solution in fresh LB broth. A typical standard curve might range from 1 µM to 1 nM. Ensure the final concentration of DMSO in the assay wells is ≤0.1% to avoid toxicity.

  • Prepare Unknown Samples: If analyzing bacterial culture supernatants, centrifuge the culture (e.g., 10,000 x g for 10 min) and filter-sterilize the supernatant through a 0.22 µm filter to remove cells. Samples can often be assayed directly or may require dilution in LB broth.

Detailed Assay Protocol

This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL per well.

Step 1: Inoculation and Growth of Biosensor

  • From a glycerol stock or a fresh plate, inoculate a single colony of the E. coli biosensor strain into 5 mL of LB broth containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (220 rpm).

  • The next morning, subculture the overnight culture by diluting it 1:100 into fresh, pre-warmed LB broth with the antibiotic.

  • Incubate at 37°C with shaking, monitoring the OD600 until it reaches the mid-exponential phase (approx. 0.4-0.6).

Step 2: Preparation of Biosensor for Assay

  • Once the target OD600 is reached, dilute the culture with fresh LB broth to a final OD600 of 0.1. This diluted culture is now the working biosensor solution.

Step 3: Assay Plate Setup

  • In a white, opaque 96-well plate, add 100 µL of your standards, unknown samples, and controls to the appropriate wells. It is essential to run each sample in triplicate.

    • Standards: A dilution series of 3-OH-C12-HSL.

    • Unknowns: Filter-sterilized supernatants or extracts.

    • Negative Control: 100 µL of sterile LB broth.

    • Solvent Control: 100 µL of LB broth containing the same concentration of DMSO used in the standards.

  • Carefully add 100 µL of the working biosensor solution (from Step 2) to every well. The final volume in each well is now 200 µL.

Step 4: Incubation

  • Seal the plate with a breathable film or place it in a humidified container to prevent evaporation.

  • Incubate the plate under static (non-shaking) conditions at 30°C for 3-6 hours. Incubation time is a key parameter that may require optimization for your specific biosensor and experimental conditions.

Step 5: Data Acquisition

  • After incubation, measure the luminescence of each well using a microplate reader. Typical integration times are 0.5-1 second per well.

Data Analysis and Interpretation

  • Data Processing: Average the triplicate readings for each condition. Subtract the average luminescence value of the negative control (LB broth only) from all other readings to correct for background signal.

  • Standard Curve Generation: Plot the background-subtracted luminescence (Relative Light Units, RLU) against the known concentrations of the 3-OH-C12-HSL standards. Use a log scale for the concentration axis. Perform a non-linear regression analysis (e.g., sigmoidal, 4PL) to fit the curve.

  • Quantification of Unknowns: Interpolate the background-subtracted RLU values from your unknown samples onto the standard curve to determine their 3-OH-C12-HSL concentration. Remember to account for any dilution factors used during sample preparation.

Table 1: Example Data for 3-OH-C12-HSL Standard Curve

[3-OH-C12-HSL] (nM)Avg. Luminescence (RLU)Background Subtracted (RLU)
0 (Negative Control)1,5200
15,8904,370
525,40023,880
1088,15086,630
50450,600449,080
100980,200978,680
5001,850,0001,848,480
10001,890,5001,888,980

Assay Workflow Summary

The entire process from overnight culture to final data analysis can be completed within 24 hours. The core assay itself takes approximately 4-7 hours.

G start Start culture 1. Inoculate & Grow Overnight Biosensor Culture start->culture subculture 2. Subculture & Grow to mid-log phase (OD 0.4-0.6) culture->subculture prep_sensor 3. Dilute Biosensor Culture to working OD of 0.1 subculture->prep_sensor prep_plate 4. Prepare Standards & Samples in 96-well plate (100 µL) prep_sensor->prep_plate add_sensor 5. Add Working Biosensor to plate (100 µL) prep_plate->add_sensor incubate 6. Incubate Plate (30°C, 3-6 hours, static) add_sensor->incubate measure 7. Measure Luminescence (Plate Reader) incubate->measure analyze 8. Analyze Data: Subtract background, plot curve, calculate concentrations measure->analyze end_node End analyze->end_node

Caption: High-level workflow for the quantitative AHL biosensor assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal - Inactive AHL standard.- Plasmid loss from biosensor strain.- Incorrect incubation conditions.- Biosensor is not responsive to 3-OH-C12-HSL.- Verify standard integrity.- Streak culture on selective agar to confirm antibiotic resistance.- Optimize incubation time and temperature.- Confirm biosensor specificity from literature.
High Background Signal - Contamination of media or biosensor culture.- Autoluminescence from complex sample matrix.- Biosensor promoter is "leaky".- Use fresh, sterile reagents.- Run a sample-only control (no biosensor cells).- This is an inherent property; ensure signal from positive controls is significantly higher.
Poor Standard Curve (Low R2) - Pipetting errors.- Inaccurate standard dilutions.- Cell settling during assay setup.- Use calibrated pipettes; change tips frequently.- Prepare fresh standards for each assay.- Gently mix the working biosensor solution before and during addition to the plate.
Signal Saturation - Analyte concentration is too high.- Detector overload on luminometer.- Dilute samples further.- Reduce the integration time or gain setting on the plate reader.

References

  • Fuqua, C., & Greenberg, E. P. (2002). Listening in on bacteria: acyl-homoserine lactone signalling. Nature Reviews Molecular Cell Biology, 3(9), 685-695. [Link]

  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1-9. [Link]

  • Pearson, J. P., Van Delden, C., & Iglewski, B. H. (1999). Active efflux and diffusion are involved in transport of Pseudomonas aeruginosa cell-to-cell signals. Journal of Bacteriology, 181(4), 1203-1210. [Link]

  • Massai, F., et al. (2011). A Pseudomonas aeruginosa-derived biosensor for the screening of quorum sensing inhibitors. Journal of Microbiological Methods, 86(1), 36-44. [Link]

  • Winson, M. K., et al. (1998). Construction and analysis of luxCDABE-based plasmid sensors for investigating N-acylhomoserine lactone-mediated quorum sensing. FEMS Microbiology Letters, 163(2), 185-192. [Link]

  • Riedel, K., et al. (2001). N-acylhomoserine-lactone-mediated communication between Pseudomonas aeruginosa and Burkholderia cepacia in mixed biofilms. Microbiology, 147(12), 3249-3262. [Link]

  • Ortiz, M., et al. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. Plant Methods, 18(1), 112. [Link]

  • Burmolle, M., Hansen, L. H., & Sørensen, S. J. (2005). Use of a whole-cell biosensor and flow cytometry to detect AHL production by an indigenous soil community during decomposition of litter. Microbial Ecology, 50(2), 221-229. [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. [Link]

  • Kumar, L., et al. (2016). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. International Journal of Molecular Sciences, 17(11), 1764. [Link]

  • Fuqua, W. C., & Greenberg, E. P. (1998). Self perception in bacteria: quorum sensing with acylated homoserine lactones. Current Opinion in Microbiology, 1(2), 183-189. [Link]

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Application Notes and Protocols for Studying Gene Regulation by 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a member of the N-acyl-homoserine lactone (AHL) family, is a crucial quorum-sensing (QS) signal molecule in many Gram-negative bacteria.[1][2][3] Also known as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), this molecule plays a pivotal role in coordinating gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing.[1][4] In pathogens like Pseudomonas aeruginosa, 3-oxo-C12-HSL is a key regulator of virulence factor production and biofilm formation, making it a critical area of study for understanding and combating bacterial infections.[5][6][7] Furthermore, emerging research has demonstrated that 3-oxo-C12-HSL can directly modulate host cell gene expression, influencing inflammatory responses and other cellular processes.[8][9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the intricate mechanisms of gene regulation by 3-oxo-C12-HSL in both bacterial and host systems. The protocols detailed herein are designed to be robust and self-validating, providing a framework for generating high-quality, reproducible data.

I. Understanding the Biological Context of 3-oxo-C12-HSL

A. Quorum Sensing in Bacteria

Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression.[1][4] In many Gram-negative bacteria, this process is mediated by AHLs.[6] The core components of a typical AHL-based QS system are a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL molecule.[12] When the bacterial population reaches a certain density, the concentration of the AHL signal molecule surpasses a threshold, leading to its binding with the LuxR-type receptor. This complex then acts as a transcriptional activator or repressor, modulating the expression of target genes.[7]

In P. aeruginosa, the las system, composed of the LasI synthase and the LasR transcriptional regulator, is responsible for the production and detection of 3-oxo-C12-HSL.[7] This system sits at the top of a hierarchical QS cascade that controls the expression of numerous virulence factors, including elastase, alkaline protease, and exotoxin A, as well as genes involved in biofilm development.[7][12]

B. Host Cell Interactions

Beyond its role in bacterial communication, 3-oxo-C12-HSL has been shown to exert significant effects on mammalian host cells. It can cross host cell membranes and interact with intracellular targets, leading to the modulation of various signaling pathways and gene expression profiles.[8][10] For instance, 3-oxo-C12-HSL has been reported to suppress the production of pro-inflammatory cytokines like TNF-α and IL-12 in macrophages, while also inducing apoptosis in these and other immune cells.[9][10][11] These immunomodulatory effects are thought to be a strategy employed by bacteria to evade the host immune system and establish chronic infections.[13]

II. Experimental Approaches to Study Gene Regulation by 3-oxo-C12-HSL

A multi-faceted approach is essential to fully elucidate the gene regulatory networks controlled by 3-oxo-C12-HSL. The following sections outline key experimental strategies, from global transcriptomic analysis to the detailed characterization of specific protein-DNA interactions.

A. Global Gene Expression Profiling: RNA-Sequencing (RNA-Seq)

Rationale: RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed in response to 3-oxo-C12-HSL.[14][15][16][17] This is a critical first step in mapping the regulatory landscape of this signaling molecule in both bacteria and host cells.

Experimental Workflow:

RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis A Bacterial/Host Cell Culture B Treatment with 3-oxo-C12-HSL A->B C Total RNA Extraction B->C D rRNA Depletion C->D E RNA Fragmentation D->E F cDNA Synthesis E->F G Adapter Ligation F->G H PCR Amplification G->H I High-Throughput Sequencing H->I J Data Quality Control I->J K Read Alignment J->K L Differential Expression Analysis K->L

Caption: RNA-Seq workflow for global gene expression analysis.

Protocol: RNA-Seq for Bacterial Gene Expression Analysis
  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest (e.g., P. aeruginosa) to the desired optical density (OD600) in appropriate culture medium.

    • For the experimental group, add 3-oxo-C12-HSL to the culture at a final concentration determined by preliminary dose-response experiments (typically in the micromolar range).

    • Include a vehicle control (e.g., DMSO or ethanol) for the control group.

    • Incubate for a defined period to allow for changes in gene expression.

  • RNA Extraction and rRNA Depletion:

    • Harvest bacterial cells by centrifugation.

    • Extract total RNA using a commercially available kit or a standard protocol like TRIzol extraction.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

    • Deplete ribosomal RNA (rRNA), which constitutes a large proportion of total RNA in bacteria, using a rRNA removal kit.[16]

  • Library Preparation and Sequencing:

    • Prepare strand-specific RNA-seq libraries from the rRNA-depleted RNA using a commercial kit.[14][18] This involves RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.[16]

    • Perform high-throughput sequencing on a platform such as Illumina.[15]

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference bacterial genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the 3-oxo-C12-HSL treated and control groups using statistical software packages like DESeq2 or edgeR.

B. Identifying Transcription Factor Binding Sites: Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

Rationale: To understand the direct regulatory effects of 3-oxo-C12-HSL, it is crucial to identify the genomic binding sites of the cognate transcriptional regulator (e.g., LasR in P. aeruginosa). ChIP-seq is a powerful technique for mapping protein-DNA interactions across the entire genome.[19][20][21]

Experimental Workflow:

ChIP_Seq_Workflow cluster_chip Chromatin Immunoprecipitation cluster_seq Sequencing & Analysis A Cross-link Protein-DNA B Cell Lysis & Chromatin Shearing A->B C Immunoprecipitation with Specific Antibody B->C D Reverse Cross-linking & DNA Purification C->D E Library Preparation D->E F High-Throughput Sequencing E->F G Read Alignment F->G H Peak Calling & Motif Analysis G->H

Caption: ChIP-Seq workflow for identifying transcription factor binding sites.

Protocol: ChIP-Seq for a Bacterial Transcription Factor
  • Bacterial Culture and Cross-linking:

    • Grow the bacterial strain expressing the tagged or native transcription factor of interest.

    • Treat with 3-oxo-C12-HSL to activate the transcription factor.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture.[22]

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and lyse them to release the chromatin.

    • Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[22]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (or its tag).

    • Use magnetic beads or agarose beads conjugated with Protein A/G to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Reverse Cross-linking and DNA Purification:

    • Elute the immunoprecipitated complexes from the beads.

    • Reverse the formaldehyde cross-links by heating.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation, Sequencing, and Data Analysis:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

    • Align the reads to the reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA or an IgG control).

    • Perform motif analysis on the identified peaks to discover the DNA binding motif of the transcription factor.

C. Validating and Quantifying Gene Expression: Quantitative Real-Time PCR (qPCR)

Rationale: qPCR is a sensitive and specific method for validating the results of RNA-Seq and for quantifying the expression of specific target genes of interest.

Protocol: Two-Step RT-qPCR
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from bacterial or host cells treated with 3-oxo-C12-HSL and a control group as described for RNA-Seq.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Set up qPCR reactions containing the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the expression of the target genes to one or more stably expressed reference genes (housekeeping genes).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

D. Investigating Promoter Activity: Luciferase Reporter Assays

Rationale: Luciferase reporter assays are a powerful tool for studying the activity of specific promoters and for dissecting the cis-acting regulatory elements that are responsive to 3-oxo-C12-HSL.[23][24][25][26]

Experimental Workflow:

Luciferase_Workflow A Clone Promoter of Interest into Luciferase Reporter Vector B Transfect/Transform Cells with Reporter Construct A->B C Treat Cells with 3-oxo-C12-HSL B->C D Lyse Cells and Add Luciferase Substrate C->D E Measure Luminescence D->E

Caption: Luciferase reporter assay workflow for promoter activity analysis.

Protocol: Dual-Luciferase Reporter Assay
  • Construct Preparation:

    • Clone the promoter region of a gene of interest upstream of the firefly luciferase gene in a reporter vector.

    • For normalization, a second reporter vector containing the Renilla luciferase gene under the control of a constitutive promoter is co-transfected.[27]

  • Cell Culture and Transfection/Transformation:

    • For host cells, seed them in a multi-well plate and transfect them with the firefly and Renilla luciferase reporter constructs.

    • For bacteria, transform them with the reporter plasmid.

  • Treatment and Lysis:

    • Treat the cells with 3-oxo-C12-HSL at various concentrations.

    • After the desired incubation time, lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement:

    • Sequentially measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

    • Compare the normalized luciferase activity in the treated samples to the control samples to determine the effect of 3-oxo-C12-HSL on promoter activity.

E. Characterizing Protein-DNA Interactions: Electrophoretic Mobility Shift Assay (EMSA)

Rationale: EMSA, or gel shift assay, is an in vitro technique used to confirm the direct binding of a transcription factor to a specific DNA sequence.[28][29][30][31] This is a valuable method for validating the binding sites identified by ChIP-Seq.

Protocol: Non-Radioactive EMSA
  • Probe Preparation:

    • Synthesize a short, double-stranded DNA probe containing the putative binding site of the transcription factor.

    • Label the probe with a non-radioactive tag, such as biotin or a fluorescent dye.[29]

  • Binding Reaction:

    • Incubate the labeled probe with purified recombinant transcription factor or a nuclear/cell extract containing the protein.

    • Include a control reaction without the protein.

    • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to confirm the specificity of the binding.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.[29][30]

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent or fluorescent detection system. A shifted band indicates the formation of a protein-DNA complex.[32]

III. Data Interpretation and Integration

A comprehensive understanding of gene regulation by 3-oxo-C12-HSL requires the integration of data from multiple experimental approaches.

Technique Information Gained Strengths Limitations
RNA-Seq Global, unbiased view of the transcriptomeHigh throughput, quantitativeDoes not distinguish between direct and indirect effects
ChIP-Seq Genome-wide identification of transcription factor binding sitesIn vivo, genome-wideRequires a specific antibody, does not indicate functional consequence of binding
qPCR Validation and quantification of specific gene expressionSensitive, specific, quantitativeLow throughput
Luciferase Assay Measurement of promoter activityFunctional readout, quantitativeIn vitro, may not fully recapitulate the in vivo context
EMSA Confirmation of direct protein-DNA bindingIn vitro, confirms direct interactionDoes not provide in vivo context

By combining these techniques, researchers can build a detailed model of how 3-oxo-C12-HSL, through its interaction with specific transcriptional regulators, orchestrates changes in gene expression to control bacterial virulence and modulate host cell responses.

IV. References

  • Vertex AI Search. (n.d.). Luciferase Reporter Assay in Molecular Biology. Retrieved January 12, 2026, from

  • GoldBio. (n.d.). A Deep Dive Into the Luciferase Assay: What It is, How It Works and More. Retrieved January 12, 2026, from

  • Unknown. (n.d.). EMSA (Electrophoretic Mobility Shift Assay). Retrieved January 12, 2026, from

  • Bio-protocol. (n.d.). Electrophoresis Mobility Shift Assay. Retrieved January 12, 2026, from

  • Bitesize Bio. (2013, August 26). The Luciferase Reporter Assay: How it Works & Why You Should Use it. Retrieved January 12, 2026, from

  • protocols.io. (2024, January 8). Electrophoretic mobility shift assay (EMSA). Retrieved January 12, 2026, from

  • Benchchem. (n.d.). Illuminating Gene Regulation: A Guide to the Dual-Luciferase® Reporter Assay System. Retrieved January 12, 2026, from

  • Poulsen, L. D., & Vinther, J. (2018). RNA-Seq for Bacterial Gene Expression. Current Protocols in Nucleic Acid Chemistry, 73(1), e55.

  • LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. Retrieved January 12, 2026, from

  • Martín-Rodríguez, A. J., et al. (2016). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol, 6(15), e1888.

  • Poulsen, L. D., & Vinther, J. (2018). RNA-Seq for Bacterial Gene Expression. Current protocols in nucleic acid chemistry, 73(1), e55.

  • Thermo Fisher Scientific. (n.d.). Luciferase Reporters. Retrieved January 12, 2026, from

  • Giannoukos, G., et al. (2012). Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes. Genome biology, 13(3), R23.

  • GoldBio. (2020, May 19). Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step. YouTube.

  • Minch, K. J., et al. (2015). Transcription Factor Binding Site Mapping Using ChIP-Seq. Methods in molecular biology (Clifton, N.J.), 1276, 149–165.

  • Minch, K. J., et al. (2015). Transcription Factor Binding Site Mapping Using ChIP-Seq. Methods in molecular biology (Clifton, N.J.), 1276, 149–165.

  • Rampioni, G., et al. (2014). Quorum Sensing: Methods and Protocols. Methods in Molecular Biology, 1149.

  • CD Genomics. (2023, June 22). Bacterial RNA Sequencing. Retrieved January 12, 2026, from

  • Stein, E., & Schikora, A. (2018). Detection of Bacterial Quorum Sensing Molecules. Methods in Molecular Biology, 1673, 21-28.

  • Alcalde-Rico, M., & Martínez, J. L. (2018). Methods for Measuring the Production of Quorum Sensing Signal Molecules. Methods in Molecular Biology, 1673, 1-13.

  • Mathesius, U., et al. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. Plant Methods, 18(1), 113.

  • Vikström, E., et al. (2005). Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. FEMS Immunology & Medical Microbiology, 45(1), 95-101.

  • Galagan, J. E., et al. (2013). Defining Bacterial Regulons Using ChIP-seq Methods. Methods in molecular biology (Clifton, N.J.), 954, 21–38.

  • Li, H., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Infection and immunity, 83(11), 4469–4480.

  • Westermann, A. J., & Vogel, J. (2018). New RNA-seq approaches for the study of bacterial pathogens. Current opinion in microbiology, 41, 43–50.

  • Springer Nature Experiments. (n.d.). ChIP-seq Protocols and Methods. Retrieved January 12, 2026, from

  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of immunology (Baltimore, Md. : 1950), 191(1), 337–344.

  • Boster Biological Technology. (n.d.). ChIP Protocol for Transcription Factors. Retrieved January 12, 2026, from

  • Kuo, S. H., & Lau, G. W. (2021). Bifunctional roles of 3-oxo-C12-HSL in the pathogenesis of chronic Pseudomonas lung infection. Frontiers in cellular and infection microbiology, 11, 649337.

  • Li, H., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Infection and immunity, 83(11), 4469–4480.

  • Zhang, J., et al. (2021). Paeonol Attenuates Quorum-Sensing Regulated Virulence and Biofilm Formation in Pseudomonas aeruginosa. Frontiers in microbiology, 12, 686722.

  • Li, Y., et al. (2020). The P-Type ATPase PA1429 Regulates Quorum-Sensing Systems and Bacterial Virulence in Pseudomonas aeruginosa. Frontiers in microbiology, 11, 1699.

  • Mukherjee, S., & Bassler, B. L. (2019). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. Microbiology spectrum, 7(4).

  • Echemi. (n.d.). 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide. Retrieved January 12, 2026, from

  • Manna, P. R., et al. (2013). Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN. The Journal of biological chemistry, 288(12), 8565–8579.

  • Schuster, M., & Greenberg, E. P. (2006). Pseudomonas aeruginosa quorum sensing. Current opinion in microbiology, 9(5), 510–514.

  • Davies, D. G., et al. (1998). Quorum-Sensing Genes in Pseudomonas aeruginosa Biofilms: Their Role and Expression Patterns. Journal of bacteriology, 180(11), 2959–2968.

  • Kraemer, F. B., & Shen, W. J. (2002). Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis. Journal of lipid research, 43(10), 1585–1594.

  • Holm, C. (2003). Molecular mechanisms regulating hormone-sensitive lipase and lipolysis. Biochemical Society transactions, 31(Pt 6), 1120–1124.

  • Saltiel, A. R. (2000). Another hormone-sensitive triglyceride lipase in fat cells? Proceedings of the National Academy of Sciences of the United States of America, 97(2), 503–505.

  • Wikipedia. (n.d.). Hormone-sensitive lipase. Retrieved January 12, 2026, from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following content is structured to address common challenges in a direct question-and-answer format, supported by detailed protocols and scientific explanations to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is consistently low. What are the most common culprits?

Low yields in this synthesis typically stem from one of three areas: inefficient amide bond formation, degradation of the homoserine lactone ring, or side reactions involving the free hydroxyl group on the fatty acid chain.[1] Key factors include the choice of coupling reagent, reaction pH, temperature, and the presence of moisture.[1][2]

Q2: I'm observing a significant amount of a hydrolyzed byproduct. What is happening and how can I prevent it?

The γ-butyrolactone ring in the homoserine lactone moiety is susceptible to hydrolysis, a process known as lactonolysis, especially under alkaline or strongly acidic conditions and at elevated temperatures.[2][3][4] This opens the ring to form N-(3-hydroxydodecanoyl)-L-homoserine. To mitigate this, maintain a neutral or slightly acidic pH during the reaction and purification steps. It is also crucial to use anhydrous solvents and reagents to minimize water-driven hydrolysis of both the lactone ring and activated carboxylic acid intermediates.[1]

Q3: How do I choose the most effective coupling reagent for this specific amide synthesis?

The choice of coupling reagent is critical for achieving high yields.[5][6] For the synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, uronium/aminium-based reagents like HATU and HBTU are often effective due to their high reactivity and ability to minimize side reactions.[6][7] Phosphonium salts such as PyBOP are also a good option.[7] Carbodiimides like DCC or DIC can be used, but often require an additive such as HOBt or OxymaPure to suppress racemization and improve efficiency.[1][8]

Q4: My final product is difficult to purify. What strategies can I employ for effective purification?

Purification challenges often arise from byproducts with similar polarities to the desired product. The presence of the hydroxyl group on the dodecanamide chain and the lactone ring makes the molecule moderately polar. Column chromatography on silica gel is the most common purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from less polar starting materials and more polar byproducts like the hydrolyzed homoserine.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

Guide 1: Optimizing Amide Bond Formation

The core of this synthesis is the formation of a stable amide bond between 3-hydroxydodecanoic acid and L-homoserine lactone. Inefficient coupling is a primary reason for low yields.

Causality: This is often due to either incomplete activation of the carboxylic acid, deactivation of the amine on the homoserine lactone, or steric hindrance.[1] The amine can be protonated and rendered non-nucleophilic, especially if the reaction conditions are acidic.[1]

Troubleshooting Protocol:

  • Reagent Selection and Stoichiometry:

    • Ensure you are using a high-quality coupling reagent. For challenging couplings, consider switching to a more powerful reagent like HATU.[6][8]

    • Use a slight excess (1.1-1.2 equivalents) of the 3-hydroxydodecanoic acid and the coupling reagent relative to the L-homoserine lactone.

    • A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to scavenge the acid formed during the reaction without deactivating the coupling reagent.[7] Use 2-3 equivalents of DIPEA.

  • Reaction Conditions:

    • Maintain anhydrous conditions by using dry solvents (e.g., DMF or DCM) and inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze the activated carboxylic acid intermediate.[1]

    • Most coupling reactions proceed well at room temperature. If the reaction is sluggish, you can gently heat it to 40-50°C, but be mindful that higher temperatures can increase the rate of lactone hydrolysis.[2]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Workflow for Optimizing Amide Coupling:

Caption: Workflow for troubleshooting low amide coupling yield.

Guide 2: Preventing Degradation of the Homoserine Lactone Ring

The stability of the N-acyl homoserine lactone (AHL) product is highly dependent on pH and temperature.[4] The lactone ring is an ester, which can be readily cleaved.

Causality: The primary cause is lactonolysis, the hydrolysis of the lactone ring. This reaction is significantly accelerated by basic conditions (hydroxide-ion-mediated hydrolysis) and high temperatures.[2][3] The length of the acyl chain can also influence stability, with longer chains generally imparting greater stability.[2][4]

Troubleshooting Protocol:

  • pH Control:

    • During workup, avoid strong bases. Use a mild base like saturated sodium bicarbonate solution for washes, and do not let the aqueous layer remain in contact with the organic layer for extended periods.

    • If acidification is necessary, use a dilute acid (e.g., 1M HCl) and perform the extraction quickly.

  • Temperature Management:

    • Keep all reaction and purification steps at or below room temperature whenever possible.

    • When concentrating the product under reduced pressure, use a rotary evaporator with a water bath temperature no higher than 40°C.

  • Storage of the Final Product:

    • Store the purified 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide at -20°C or below to ensure long-term stability.[9] For solutions, dissolve in an anhydrous solvent like DMSO or acidified ethyl acetate and store frozen.[4]

Relationship between pH, Temperature, and Lactone Stability:

G A Lactone Ring Stability D Lactonolysis (Hydrolysis) A->D is compromised by B Increasing pH (Alkaline) B->D accelerates C Increasing Temperature C->D accelerates E Decreased Product Yield D->E leads to

Caption: Factors influencing the stability of the homoserine lactone ring.

Guide 3: Managing the 3-Hydroxy Group

The hydroxyl group on the dodecanoyl chain can potentially lead to side reactions, although in many standard amide coupling conditions, it is relatively unreactive.

Causality: In highly reactive systems, the hydroxyl group could be acylated by the activated carboxylic acid, leading to the formation of an ester byproduct. This is more likely if a highly reactive intermediate (like an acid chloride) is used without careful control of stoichiometry and reaction conditions.

Troubleshooting Protocol:

  • Choice of Activating Agent:

    • Using coupling reagents like HATU or DCC/HOBt is generally preferred over converting the carboxylic acid to a highly reactive acid chloride, as this provides a more controlled reaction that favors N-acylation over O-acylation.[5]

  • Protecting Group Strategy (if necessary):

    • If O-acylation proves to be a persistent and significant side reaction, a protecting group strategy may be required.

    • Protection: The 3-hydroxy group can be protected with a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, prior to the amide coupling reaction.

    • Deprotection: The silyl ether can be easily removed after the amide bond is formed using a fluoride source like tetrabutylammonium fluoride (TBAF).

Data Summary: Coupling Reagent Comparison

Coupling ReagentClassKey AdvantagesPotential Issues
HATU/HCTU Uronium/Aminium SaltHigh efficiency, fast reaction times, low racemization.[6][7]Higher cost.
PyBOP Phosphonium SaltEffective for sterically hindered couplings, good yields.[7]Can be less efficient than HATU for some substrates.
DCC/DIC + HOBt CarbodiimideCost-effective, widely used.[5][8]Formation of insoluble urea byproduct (DCC), potential for racemization without additives.[8]
SOCl₂/Oxalyl Chloride Acid Chloride FormationHighly reactive intermediate.Harsh conditions, potential for side reactions (O-acylation), requires careful handling.[10][11]

References

Sources

troubleshooting 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide extraction from complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this specific N-acyl homoserine lactone (AHL) from intricate biological and environmental matrices. Here, we provide in-depth troubleshooting advice and detailed protocols to enhance the accuracy and reproducibility of your experimental outcomes.

Understanding the Analyte: 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a member of the N-acyl homoserine lactone (AHL) family, which are crucial signaling molecules in bacterial quorum sensing.[1] Gram-negative bacteria utilize these molecules to coordinate gene expression with population density, influencing processes like biofilm formation and virulence.[2] The structure of this particular AHL, with its C12 acyl chain and a hydroxyl group at the third carbon, dictates its physicochemical properties and, consequently, the optimal extraction strategy.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC16H29NO4[3]
Molecular Weight299.41 g/mol [3]
XLogP34.0[4]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count4[3]

The relatively high XLogP3 value indicates a nonpolar character, primarily due to the long dodecanamide (C12) side chain. This property is a critical consideration for selecting appropriate extraction solvents and solid-phase extraction (SPE) sorbents.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide and other long-chain AHLs.

Issue 1: Low Recovery of the Analyte

Question: I am experiencing low recovery of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide from my bacterial culture supernatant. What are the likely causes and how can I improve my yield?

Answer:

Low recovery is a frequent challenge, often stemming from suboptimal extraction parameters or analyte degradation. Here’s a systematic approach to troubleshooting:

  • Inadequate Solvent Polarity in Liquid-Liquid Extraction (LLE): The long C12 acyl chain of the target molecule makes it significantly nonpolar. If you are using a solvent that is too polar, you will not efficiently partition the analyte from the aqueous matrix.

    • Solution: Employ a nonpolar or moderately polar organic solvent. Dichloromethane, chloroform, and ethyl acetate are commonly used for AHL extraction.[1] For long-chain AHLs like yours, ethyl acetate is often a good starting point.[1][5] Consider performing multiple extractions (e.g., 3 times with an equal volume of solvent) to maximize recovery.[6] Acidifying the supernatant with formic acid (to ~0.1%) can also improve the extraction efficiency of some AHLs.[6]

  • Improper Solid-Phase Extraction (SPE) Sorbent and Elution Solvent: The choice of SPE sorbent is critical. For a nonpolar analyte like 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a reversed-phase sorbent is most appropriate.

    • Solution:

      • Sorbent Selection: Use a C18 or a polymeric reversed-phase sorbent. These materials will retain the nonpolar analyte from the aqueous sample.

      • Sample Loading: Ensure your sample is loaded under aqueous conditions to promote retention on the reversed-phase sorbent.

      • Wash Step: Use a polar solvent (e.g., water or a low percentage of methanol in water) to wash away polar interferences without prematurely eluting your analyte.

      • Elution: Elute your analyte with a nonpolar organic solvent like methanol, acetonitrile, or a mixture of these with a small amount of water.[7][8] You may need to test a gradient of elution solvents to find the optimal strength to elute your compound of interest without co-eluting strongly bound interferences.

  • Analyte Degradation: AHLs are susceptible to degradation, particularly at high pH due to the hydrolysis of the lactone ring.

    • Solution: Maintain a neutral or slightly acidic pH during extraction and storage. If your bacterial culture medium is alkaline, consider adjusting the pH before extraction. Store your extracts at -20°C or lower to minimize degradation.[3]

  • Insufficient Cell Lysis (for intracellular AHLs): While AHLs are typically secreted, some may remain within the bacterial cells.

    • Solution: If you suspect a significant intracellular concentration, consider a cell lysis step (e.g., sonication or homogenization in the extraction solvent) after separating the cells from the supernatant.

Issue 2: Significant Matrix Effects in LC-MS Analysis

Question: My LC-MS analysis of the extracted samples shows significant ion suppression, leading to poor sensitivity and reproducibility. How can I mitigate these matrix effects?

Answer:

Matrix effects are a common problem when analyzing complex samples like bacterial cultures or environmental extracts.[9][10] They arise from co-eluting compounds that interfere with the ionization of the target analyte in the mass spectrometer source.

  • Enhance Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanliness of your extract.

    • Solution:

      • Solid-Phase Extraction (SPE): If you are currently using LLE, consider switching to or adding an SPE cleanup step. SPE provides a more selective extraction and can effectively remove many interfering compounds.[11][12]

      • Optimize SPE Wash Step: The wash step in your SPE protocol is crucial for removing interferences. Experiment with different wash solvents of intermediate polarity. The goal is to use the strongest possible wash solvent that does not elute your analyte of interest.[8][13]

  • Chromatographic Separation: Improving the separation of your analyte from matrix components can significantly reduce ion suppression.

    • Solution:

      • Gradient Optimization: Develop a shallower gradient in your LC method around the elution time of your analyte. This can help to resolve it from co-eluting interferences.

      • Column Chemistry: Consider using a different column chemistry. If you are using a standard C18 column, a column with a different selectivity (e.g., a phenyl-hexyl or a biphenyl phase) might provide better separation from the interfering compounds.

  • Use of an Internal Standard: An appropriate internal standard can compensate for matrix effects.

    • Solution: The ideal internal standard is a stable isotope-labeled version of your analyte. If this is not available, a structurally similar compound that is not present in the sample can be used. The internal standard should be added to the sample as early as possible in the workflow to account for variability in both the extraction and the LC-MS analysis.

Issue 3: Difficulty in Detecting the Analyte

Question: I am unable to detect 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in my samples, even though I expect it to be present. What could be the reason?

Answer:

Several factors could contribute to the non-detection of your target analyte.

  • Low Analyte Concentration: The concentration of AHLs in biological samples can be very low (in the nmol/L range).[2][11]

    • Solution:

      • Sample Pre-concentration: Your extraction protocol should include a concentration step. After LLE or SPE, the solvent is typically evaporated to dryness (e.g., using a rotary evaporator or a stream of nitrogen) and the residue is reconstituted in a small volume of a suitable solvent for analysis.[1][6]

      • Increase Starting Sample Volume: If possible, increase the volume of the initial sample to be extracted.

  • Timing of Sample Collection: The production of AHLs is often growth-phase dependent.

    • Solution: For bacterial cultures, it is generally recommended to extract AHLs from the stationary phase of growth to maximize their concentration.[1]

  • Analytical Sensitivity: Your analytical method may not be sensitive enough to detect the low concentrations of the analyte.

    • Solution:

      • Mass Spectrometry Parameters: Optimize the MS parameters for your specific analyte, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) if using a triple quadrupole mass spectrometer.[14]

      • LC Conditions: Ensure your LC conditions are optimal for the analyte's peak shape and retention. A sharp peak will have a higher signal-to-noise ratio.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide from Bacterial Culture Supernatant

This protocol is a general guideline and may require optimization for your specific bacterial strain and culture conditions.

  • Sample Preparation:

    • Grow the bacterial culture to the stationary phase.

    • Centrifuge the culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells.[6][15]

    • Carefully decant the supernatant. For enhanced clarity, you can filter the supernatant through a 0.22 µm filter.[6]

  • Extraction:

    • Transfer a known volume of the supernatant (e.g., 500 mL) to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.[5][6]

    • Pool all the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

    • Filter the dried extract to remove the drying agent.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 30-35°C.[6]

    • Further dry the residue under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 500 µL) of a suitable solvent for your analytical method (e.g., acetonitrile or methanol).

    • Vortex briefly to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

This protocol is designed for reversed-phase SPE and is a good starting point for method development.

  • Sorbent Selection: Choose a C18 or polymeric reversed-phase SPE cartridge with a bed mass appropriate for your sample volume.

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol or acetonitrile through the cartridge to wet the sorbent.[8]

    • Pass 1-2 column volumes of deionized water or a buffer matching the pH of your sample to equilibrate the sorbent.[8] Do not let the sorbent go dry after this step.

  • Sample Loading:

    • Load your pre-treated sample (e.g., culture supernatant) onto the cartridge at a slow and steady flow rate (e.g., 0.5-1 mL/min).[8]

  • Washing:

    • Wash the cartridge with 1-3 column volumes of a weak solvent to remove polar interferences. This is a critical step for optimization. Start with deionized water and consider trying increasing percentages of methanol in water (e.g., 5-10%).

  • Elution:

    • Elute the analyte with 1-2 column volumes of a strong, nonpolar solvent such as methanol, acetonitrile, or a mixture thereof.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent for analysis.

Visualizing the Workflow

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting Start Low Analyte Recovery Problem1 Suboptimal LLE? Start->Problem1 Problem2 Improper SPE? Start->Problem2 Problem3 Analyte Degradation? Start->Problem3 Solution1a Use Nonpolar Solvent (e.g., Ethyl Acetate) Problem1->Solution1a Solution1b Perform Multiple Extractions Problem1->Solution1b Solution2a Use Reversed-Phase Sorbent (C18) Problem2->Solution2a Solution2b Optimize Wash and Elution Solvents Problem2->Solution2b Solution3a Control pH (Neutral/Slightly Acidic) Problem3->Solution3a Solution3b Store Extracts at Low Temperature Problem3->Solution3b

Caption: Troubleshooting workflow for low analyte recovery.

General SPE Workflow

SPE_Workflow Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Load 3. Load Sample (Retain Analyte) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte) Wash->Elute

Caption: Standard steps of a solid-phase extraction protocol.

References

  • Google. (n.d.). Current time in Pima County, US.
  • Gao, Y., et al. (2015). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Letters in Applied Microbiology, 60(3), 231-239. [Link]

  • Newton, J. A., & Fuhrman, J. A. (2005). Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples. Analytical and Bioanalytical Chemistry, 383(1), 132-137. [Link]

  • Patel, F., et al. (2021). Characteristic MS/MS fragmentation of AHLs. Molecules, 26(11), 3288. [Link]

  • Kyle, J. E., et al. (2022). Probing Interkingdom Signaling Molecules via Liquid Extraction Surface Analysis–Mass Spectrometry. Analytical Chemistry, 94(10), 4249-4256. [Link]

  • Kyle, J. E., et al. (2022). Probing Interkingdom Signaling Molecules via Liquid Extraction Surface Analysis–Mass Spectrometry. Analytical Chemistry, 94(10), 4249-4256. [Link]

  • Kyle, J. E., et al. (2022). Probing Interkingdom Signaling Molecules via Liquid Extraction Surface Analysis-Mass Spectrometry. ResearchGate. [Link]

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  • Truffaut, V., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. [Link]

  • Li, T., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1749. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved January 12, 2026, from [Link]

  • Manjusha, K., et al. (2013). Extraction and detection of quorum sensing N- acyl homoserine lactones from shrimp pathogen Vibrio harveyi and. International Journal of Current Microbiology and Applied Sciences, 2(6), 195-202. [Link]

  • PubChem. (n.d.). Dodecanamide. Retrieved January 12, 2026, from [Link]

  • The Analytical Scientist. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • PubChemLite. (n.d.). 3-hydroxy-n-((s)-2-oxotetrahydrofuran-3-yl)dodecanamide. Retrieved January 12, 2026, from [Link]

  • Mion, S., et al. (2022). Quorum-sensing molecules: Sampling, identification and characterization of N-acyl-homoserine lactone in Vibrio sp. Saudi Journal of Biological Sciences, 29(4), 2243-2250. [Link]

  • Ortiz, M., et al. (2007). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 189(21), 7807-7816. [Link]

  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • Ortiz, M., et al. (2007). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. ResearchGate. [Link]

  • Kim, H. S., et al. (2015). Characterization of N-Acylhomoserine Lactones Produced by Bacteria Isolated from Industrial Cooling Water Systems. International Journal of Molecular Sciences, 16(8), 19346-19357. [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. [Link]

  • Google Patents. (n.d.). Method for producing 3-hydroxypropanamide employing acetobacter lovaniensis.

Sources

stability and degradation of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide , a critical N-acyl-homoserine lactone (AHL) molecule involved in bacterial quorum sensing. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting for experiments involving this compound.

Compound Overview

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (also known as 3-OH-C12-HSL) is a bacterial signaling molecule that plays a crucial role in regulating gene expression in a population-density-dependent manner, a process known as quorum sensing. Its stability in experimental solutions is paramount for obtaining reproducible and accurate results. However, its chemical structure, containing a hydrolytically sensitive lactone ring, presents specific challenges. This guide addresses the factors influencing its stability and provides solutions to common experimental problems.

Frequently Asked Questions (FAQs) on Stability & Degradation

This section directly answers the most common questions regarding the handling and stability of 3-OH-C12-HSL.

Q1: What are the primary factors that cause 3-OH-C12-HSL to degrade in my experiments?

The stability of 3-OH-C12-HSL is primarily influenced by three factors:

  • pH of the Solution: This is the most critical factor. The ester bond within the homoserine lactone ring is highly susceptible to pH-dependent hydrolysis.

  • Temperature: Increased temperature accelerates the rate of chemical degradation.

  • Enzymatic Activity: Certain organisms, including bacteria, produce enzymes known as AHL lactonases or acylases that can rapidly degrade the molecule.[1][2][3][4]

Q2: How exactly does pH affect the stability and structure of 3-OH-C12-HSL?

The core degradation pathway is lactonolysis , the hydrolysis of the lactone ring. The outcome is highly pH-dependent:

  • Acidic Conditions (pH < 6.0): The molecule is most stable. The equilibrium favors the closed, active lactone ring.

  • Neutral to Alkaline Conditions (pH ≥ 7.0): The rate of hydrolysis increases significantly.[5][6] The lactone ring opens to form the corresponding N-acyl-homoserine, which is biologically inactive as a quorum sensing signal. While ring-closing can occur upon re-acidification, the degradation becomes practically irreversible at higher pH values (pH > 8).[2][5]

Below is a diagram illustrating this critical degradation pathway.

G cluster_0 Chemical Degradation Pathway Active 3-OH-C12-HSL (Active) Lactone Ring Closed Inactive Ring-Opened Product (Inactive) N-acyl-homoserine Active->Inactive Lactonolysis (Hydrolysis) Inactive->Active Re-cyclization (Acidification) pH_high High pH (≥7) High Temperature pH_high->Active Promotes Degradation pH_low Low pH (<6) pH_low->Inactive Promotes Stability

Caption: pH-dependent lactonolysis of 3-OH-C12-HSL.

Q3: My experiment runs for 24-48 hours at 37°C in a buffer at pH 7.4. Should I be concerned about degradation?

Yes, absolutely. At a physiological pH of 7.4 and a temperature of 37°C, significant degradation of 3-OH-C12-HSL will occur over a 24-48 hour period. The concentration of the active molecule will decrease continuously, which can lead to underestimation of its effects or inconsistent results. Studies on similar long-chain AHLs show that while they are more stable than short-chain ones, their half-lives can be significantly reduced under these conditions.[5][6]

ParameterConditionStability ImpactRecommendation
pH 7.4High risk of hydrolysisBuffer your medium if possible, or account for degradation by adding the compound fresh or performing time-course measurements.
Temperature 37°CAccelerates hydrolysisThis is often fixed by experimental needs. Therefore, controlling pH and duration becomes more critical.
Duration 24-48 hoursSubstantial degradation likelyFor long-term assays, consider replenishing the compound or using a stabilized analog if available.
Q4: How does the C12 acyl chain on my molecule affect its stability compared to other AHLs?

The length of the N-acyl side chain is a key determinant of an AHL's stability.[7] Generally, AHLs with longer acyl chains are more stable and less prone to spontaneous lactonolysis than those with shorter chains.[5][6] Therefore, 3-OH-C12-HSL is inherently more stable than molecules like C4-HSL or C6-HSL. This is because the longer, more hydrophobic acyl chain can partially shield the electrophilic lactone ring from aqueous attack. Despite this, it is not immune to hydrolysis, especially at alkaline pH.

Q5: What is the best way to prepare and store stock solutions of 3-OH-C12-HSL?

To ensure the long-term integrity of your compound, proper preparation and storage are essential.

  • Solvent: Dissolve the solid 3-OH-C12-HSL in a dry, sterile, non-aqueous solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is an excellent choice. Acidified ethyl acetate (containing 0.1% v/v glacial acetic acid) is also commonly used, particularly for extraction purposes.[7]

  • Storage Temperature: Store stock solutions at -20°C or, for maximum longevity, at -80°C.[8]

  • Aliquoting: Prepare small, single-use aliquots. This is a critical step to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guides

Use these guides to diagnose and solve specific experimental issues.

Scenario A: Inconsistent Bioassay Results
  • Problem: "My quorum sensing bioassay (e.g., reporter strain activation) gives highly variable results from one experiment to the next, even with the same starting concentration of 3-OH-C12-HSL."

This common issue often points to compound degradation. Follow this workflow to troubleshoot.

G Start Inconsistent Bioassay Results CheckStock Step 1: Verify Stock Solution - Was it aliquoted? - Stored at -20°C or lower? - How old is it? Start->CheckStock CheckMedia Step 2: Analyze Experimental Medium - What is the starting pH? - Does pH change during bacterial growth? CheckStock->CheckMedia CheckTiming Step 3: Review Experimental Timing - Is the compound added to media long before the assay begins? CheckMedia->CheckTiming Solution Solution: Implement Controls 1. Prepare fresh stock solution. 2. Add compound immediately before starting the assay. 3. Monitor media pH over the experiment's time course. CheckTiming->Solution

Caption: Workflow for troubleshooting inconsistent bioassay results.

Scenario B: Unexpected LC-MS Results
  • Problem: "My LC-MS analysis of a sample containing 3-OH-C12-HSL shows two peaks. One corresponds to the correct mass [M+H]⁺ of ~300.22, but another appears at a mass of ~318.23."

  • Causality: This is a classic sign of lactone hydrolysis.

    • Peak 1 (m/z ≈ 300.22): This is the intact, active 3-OH-C12-HSL (Formula: C₁₆H₂₉NO₄).

    • Peak 2 (m/z ≈ 318.23): This corresponds to the ring-opened, hydrolyzed form (Formula: C₁₆H₃₁NO₅). The mass difference of 18.01 Da is due to the addition of one molecule of water (H₂O) across the ester bond.

  • Troubleshooting Steps:

    • Sample pH: Check the pH of the sample being injected. If it's neutral or alkaline, hydrolysis is expected.

    • Quench the Reaction: To accurately measure the amount of active compound at a specific time point, you must halt the degradation process. Immediately before analysis, acidify the sample by adding a small volume of concentrated acid (e.g., formic acid or acetic acid) to bring the final pH to < 4.0. This "quenches" the hydrolysis and can even help re-cyclize the ring-opened form, though this process is not always instantaneous or complete.[2][5]

    • Temperature: Keep samples cold (4°C) in the autosampler to minimize degradation while waiting for injection.

Protocols & Methodologies

Protocol 1: Preparation and Storage of 3-OH-C12-HSL Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution.

  • Materials: 3-OH-C12-HSL (solid), anhydrous DMSO, sterile 1.5 mL microcentrifuge tubes.

  • Calculation: Determine the mass of 3-OH-C12-HSL needed for your desired stock concentration (e.g., 10 mM). The molecular weight is ~299.41 g/mol .

  • Dissolution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial containing the solid compound. Vortex thoroughly for 1-2 minutes until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C.

  • Usage: When needed, thaw a single aliquot at room temperature, use it for the experiment, and discard any unused portion. Do not re-freeze a thawed aliquot.

Protocol 2: Kinetic Analysis of Stability in Aqueous Buffer

This experiment allows you to determine the half-life of 3-OH-C12-HSL under your specific experimental conditions.

  • Buffer Preparation: Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4). Pre-warm the buffer to the experimental temperature (e.g., 37°C).

  • Initiation: Add 3-OH-C12-HSL from a concentrated DMSO stock to the pre-warmed buffer to achieve the desired final concentration. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects. Mix immediately.

  • Time Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench the degradation by adding formic acid to each aliquot to a final concentration of 0.1% (v/v). This will lower the pH and stabilize the compound for analysis.

  • Storage for Analysis: Store the quenched samples at 4°C or -20°C until you are ready to analyze them.

  • Analysis: Quantify the remaining concentration of intact 3-OH-C12-HSL in each sample using a validated analytical method like LC-MS.

  • Data Analysis: Plot the concentration of 3-OH-C12-HSL versus time. Fit the data to a first-order decay curve to calculate the degradation rate constant (k) and the half-life (t₁/₂ = 0.693/k).

References
  • Wikipedia. N-Acyl homoserine lactone. [Link]

  • Chan, K. G., et al. (2011). Characterization of N-acylhomoserine lactone-degrading bacteria associated with the Zingiber officinale (ginger) rhizosphere. BMC Microbiology, 11(1), 51. [Link]

  • Al-Haj, A., et al. (2023). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Scientific Research Publishing. [Link]

  • Kusada, H., et al. (2017). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers in Microbiology, 8, 1148. [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology, 9(8), 1834–1845. [Link]

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed, 12226214. [Link]

  • ResearchGate. (2019). Can N-Acyl-L-homoserine lactones (AHLs) be stored in acidified ethyl acetate at -20 centigrade?. [Link]

Sources

Technical Support Center: Purification of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a critical N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing.[1] Achieving high purity of this molecule is paramount for accurate and reproducible results in studies related to virulence, biofilm formation, and microbial communication.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide?

The main challenges stem from the molecule's amphipathic nature, possessing both a polar head group (hydroxyl, amide, lactone) and a long, nonpolar acyl chain.[1] This can lead to issues with solubility and chromatographic separation. Furthermore, the γ-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions, which can occur on silica gel or during workup, leading to the formation of the ring-opened hydroxy acid impurity.[3][4][5][6]

Q2: What are the most common impurities I should expect?

Common impurities include:

  • Unreacted starting materials: Dodecanoic acid derivatives and the homoserine lactone precursor.

  • Reaction byproducts: Side-products from the specific synthetic route used.

  • Degradation products: The primary degradation product is the corresponding N-(3-hydroxydodecanoyl)-L-homoserine (the ring-opened carboxylic acid) formed via lactone hydrolysis.[5][7][8]

Q3: How can I assess the purity of my final product?

A multi-technique approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of fractions during chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, often coupled with mass spectrometry (LC-MS) for definitive identification of impurities.[9][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if present in sufficient quantities.

  • Mass Spectrometry (MS): Provides accurate mass determination to confirm the identity of the desired product and any impurities.

Q4: How stable is the compound, and what are the optimal storage conditions?

The compound's stability is pH-dependent. It is most stable under neutral or slightly acidic conditions (pH < 7).[7] At higher pH, the rate of lactone hydrolysis increases significantly.[5] For long-term storage, it is recommended to keep the purified compound as a solid at -20°C or below.[14]

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during purification, primarily focusing on flash column chromatography.

Problem 1: Poor separation of my compound from impurities on TLC.

Possible Cause A: Incorrect Solvent System The polarity of your eluent is not optimal for resolving the compound of interest from impurities. Given the molecule's structure, a moderately polar solvent system is required.

Solution:

  • Systematic Solvent Screening: Use TLC to test a range of solvent systems. Start with a nonpolar solvent like hexane or heptane and gradually increase the concentration of a more polar solvent like ethyl acetate or acetone.

  • Try a Different Solvent Combination: If hexane/ethyl acetate fails, consider dichloromethane/methanol or chloroform/methanol systems, which offer different selectivity.

  • Target Rf Value: For column chromatography, aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.35 on the TLC plate.[15][16] This ensures good separation on the column without excessively long elution times.

Possible Cause B: Compound or Impurity Degradation on Silica Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the lactone ring, creating a new, more polar spot on the TLC plate that streaks or co-elutes.[3][6][15][17]

Solution:

  • 2D TLC Analysis: Spot your crude material on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If a new spot appears that was not on the original diagonal, it indicates on-plate decomposition.

  • Deactivate the Silica: Before running your column, you can deactivate the silica gel. Prepare your column and then flush it with the chosen eluent containing 1-2% triethylamine (NEt₃).[16] This neutralizes the acidic sites. After flushing, run the column with your normal eluent (without triethylamine).

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica (like Diol or Amino) for compounds that are highly sensitive to acid.[15][18]

Problem 2: Low yield after column chromatography.

Possible Cause A: Compound is too polar and stuck on the column. If your solvent system is not polar enough, the compound will not elute effectively.

Solution:

  • Use a Gradient Elution: Start with the solvent system that gives an Rf of ~0.2 and gradually increase the polarity by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate or methanol).[16][19] This will elute the less polar impurities first, followed by your target compound.

  • Aggressive Elution: For very polar compounds, a solvent system like 5-10% methanol in dichloromethane might be necessary.[15]

Possible Cause B: Irreversible Adsorption or Decomposition The compound may have degraded on the column, as described in Problem 1.

Solution:

  • Confirm stability on silica gel using 2D TLC before committing your entire batch to a column.[15] If unstable, use a deactivated stationary phase or an alternative purification method like recrystallization.

Possible Cause C: Sample was overloaded on the column. Loading too much crude material relative to the amount of silica gel results in broad bands and poor separation, leading to mixed fractions and lower yields of pure product.

Solution:

  • A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1, and preferably 50:1 to 100:1 for difficult separations.

Problem 3: My final product is a waxy solid or oil that won't crystallize.

Possible Cause: Residual Impurities Even small amounts of impurities, particularly unreacted fatty acids or the hydrolyzed product, can inhibit crystallization. The long dodecanamide chain also contributes to a lower melting point and waxy consistency.

Solution:

  • Re-purify: If HPLC or NMR analysis shows significant impurities, a second round of chromatography with a very shallow gradient may be necessary.

  • Attempt Recrystallization: This technique can be highly effective for removing minor impurities.[20]

    • Solvent Selection: Try dissolving the compound in a minimum amount of a hot solvent in which it is soluble (e.g., acetonitrile, acetone, or ethyl acetate) and then slowly cool it to room temperature, followed by further cooling at 4°C.[20][21]

    • Two-Solvent System: Alternatively, dissolve the compound in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.

Protocols & Data

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude sample of ~500 mg. Adjust silica and solvent volumes accordingly.

  • TLC Analysis: Determine the optimal solvent system. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane.

  • Column Preparation:

    • Dry-pack a glass column with ~25 g of silica gel (230-400 mesh).

    • Saturate the silica with the initial, low-polarity eluent (e.g., 20% EtOAc in Hexane).

  • Sample Loading:

    • Dissolve the ~500 mg crude sample in a minimal amount of dichloromethane (DCM) or the column eluent.

    • Add ~1 g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with the initial solvent (e.g., 20% EtOAc/Hexane).

    • Collect fractions (e.g., 10-15 mL per fraction).

    • Gradually increase the solvent polarity (e.g., to 40% EtOAc, then 60%, then 80%). A step gradient is often sufficient.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Use a visualizing stain (e.g., potassium permanganate or ceric ammonium molybdate) as the compound has a weak UV chromophore.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Table: Example Solvent Systems for TLC/Column Chromatography
Solvent System (v/v)Typical Rf of 3-OH-C12-HSLNotes
50% Ethyl Acetate / Hexane~0.25Good starting point for column chromatography.[20]
70% Ethyl Acetate / Hexane~0.45Useful for faster elution after less polar impurities are removed.
5% Methanol / Dichloromethane~0.30Offers different selectivity; effective if acetate systems fail.[15]
100% Ethyl Acetate~0.60Can be used to flush the column of all polar compounds.

Note: Rf values are approximate and can vary based on the specific silica gel plate, temperature, and chamber saturation.

Visualized Workflows & Mechanisms

Purification Workflow Diagram

This diagram outlines the logical flow from crude product to pure, verified compound.

PurificationWorkflow crude Crude Synthetic Product tlc_screen TLC Solvent Screen crude->tlc_screen column_chrom Flash Column Chromatography (Gradient Elution) crude->column_chrom Load Sample tlc_screen->column_chrom Select Optimal Eluent fraction_analysis Fraction Analysis (TLC) column_chrom->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure Pool fractions with target R f evaporation Solvent Evaporation combine_pure->evaporation pure_product Purified Product evaporation->pure_product purity_check Purity & Identity Check (HPLC, LC-MS, NMR) pure_product->purity_check final_product Final Validated Compound purity_check->final_product Purity >95%

Caption: General workflow for the purification of 3-OH-C12-HSL.

Lactone Hydrolysis Degradation Pathway

This diagram illustrates the primary degradation pathway of concern during purification.

Hydrolysis AHL 3-OH-C12-HSL (Lactone) O C=O RingOpened Ring-Opened Product OH COOH AHL->RingOpened Hydrolysis H2O H₂O Catalyst Acid (H⁺) or Base (OH⁻) (e.g., on silica gel)

Caption: pH-mediated hydrolysis of the AHL lactone ring.

References

Sources

Technical Support Center: Optimizing Bioassay Sensitivity for N-(3-Hydroxydodecanoyl)-DL-homoserine lactone (3-OH-C12-HSL)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing bioassays involving N-(3-Hydroxydodecanoyl)-DL-homoserine lactone (3-OH-C12-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding 3-OH-C12-HSL and its detection.

Q1: What is N-(3-Hydroxydodecanoyl)-DL-homoserine lactone (3-OH-C12-HSL) and why is it important?

A1: N-(3-Hydroxydodecanoyl)-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial in bacterial communication, a process known as quorum sensing, which allows bacteria to regulate gene expression in response to population density.[2] Specifically, 3-OH-C12-HSL is a key signaling molecule for various Gram-negative bacteria, playing a role in processes like biofilm formation and virulence factor production.[3]

Q2: What are the common bioassays used to detect 3-OH-C12-HSL?

A2: The most common methods for detecting AHLs like 3-OH-C12-HSL are whole-cell biosensors.[4] These are genetically engineered bacteria that produce a measurable signal, such as light (bioluminescence), color, or enzymatic activity, in the presence of specific AHLs.[4] Commonly used biosensor strains include those derived from Agrobacterium tumefaciens, Escherichia coli, and Chromobacterium violaceum.[5][6] A. tumefaciens based biosensors are known for their broad-range detection of various AHLs.[4][7]

Q3: Why is my 3-OH-C12-HSL stock solution not working?

A3: The stability of AHLs is highly dependent on the solvent and storage conditions. The lactone ring of the AHL molecule is susceptible to hydrolysis at alkaline pH, a process that inactivates the molecule.[8] It is recommended to dissolve 3-OH-C12-HSL in a non-aqueous, sterile solvent like DMSO or acidified ethyl acetate and store it at -20°C or lower in small aliquots to prevent repeated freeze-thaw cycles.[8][9] Using primary alcohols like ethanol is not recommended as they can open the lactone ring.[9]

Q4: What is the typical detection range for 3-OH-C12-HSL in a bioassay?

A4: The detection range can vary significantly depending on the biosensor strain used. Some highly sensitive Agrobacterium tumefaciens-based biosensors can detect certain AHLs at concentrations as low as 10-12 M.[10] However, the specific sensitivity to 3-OH-C12-HSL will depend on the receptor protein (a LuxR homolog) present in the biosensor.[4] It is crucial to perform a dose-response curve with a known standard of 3-OH-C12-HSL to determine the linear range and limit of detection for your specific assay.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your bioassay experiments.

Issue 1: Low or No Signal from the Biosensor

A lack of signal is a common issue that can stem from several sources.

Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps
Degraded 3-OH-C12-HSL The lactone ring of AHLs is prone to hydrolysis, especially at non-optimal pH and temperature.[8][11] Solution: Prepare fresh stock solutions of 3-OH-C12-HSL in an appropriate solvent (e.g., DMSO, acidified ethyl acetate) and store them properly.[8] Always use a positive control with a known concentration of synthetic 3-OH-C12-HSL to verify the activity of your reagents.
Sub-optimal Biosensor Growth The physiological state of the biosensor cells is critical for a robust response. Solution: Ensure the biosensor strain is grown to the optimal growth phase (typically early to mid-exponential phase) before use. Use the recommended growth medium and culture conditions (temperature, aeration) for your specific biosensor strain.
Incorrect Incubation Time/Temperature The kinetics of the biosensor response are dependent on both time and temperature.[12] Solution: Optimize the incubation time and temperature for your specific bioassay.[13][14] Perform a time-course experiment to determine the point of maximum signal induction. Most bacterial biosensors for human pathogens work best between 35°C and 37°C.[15]
Low Concentration of 3-OH-C12-HSL in Sample The concentration of the target molecule in your experimental sample may be below the detection limit of the assay. Solution: Concentrate your sample. A common method is liquid-liquid extraction with a solvent like ethyl acetate, followed by evaporation of the solvent to concentrate the AHLs.[16]
Incompatibility of Biosensor Not all AHL biosensors are equally sensitive to all AHLs.[6] Solution: Verify that the chosen biosensor is responsive to 3-OH-C12-HSL. Some biosensors based on the LasR system of Pseudomonas aeruginosa respond well to long-chain AHLs.[16] An Agrobacterium tumefaciens strain with an overexpressed TraR receptor can exhibit broad-range and high sensitivity.[7]
Issue 2: High Background Signal

A high background signal can mask the true signal from your sample, leading to a poor signal-to-noise ratio.

Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps
Contamination of Biosensor Culture Contamination with other microorganisms can lead to false-positive signals or interfere with the biosensor's function. Solution: Always use aseptic techniques. Streak the biosensor strain on a selective agar plate to ensure purity before starting a liquid culture.[17]
Media Components Inducing a Response Some components in complex growth media can non-specifically activate the biosensor. Solution: Test the response of your biosensor to the growth medium alone (a media blank). If a high background is observed, consider using a minimal medium for the bioassay.
Endogenous Activity of the Biosensor Host Some E. coli strains used as biosensor hosts contain an orphan LuxR homolog called SdiA, which can be activated by exogenous AHLs and interfere with the intended biosensor response.[18] Solution: Use an E. coli biosensor host strain that has a deletion in the sdiA gene to prevent this interference.[18]
Light Leakage (for luminescence assays) For assays measuring light output, extraneous light can contribute to high background readings. Solution: Ensure that the luminometer is in a dark environment and that the plates or tubes used are opaque (e.g., white plates for luminescence).
Autofluorescence of Sample Components For fluorescence-based assays, components in your sample extract may be naturally fluorescent. Solution: Run a sample blank (sample extract without the biosensor) to measure the background fluorescence. Subtract this value from your experimental readings.
Issue 3: Poor Reproducibility
Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps
Inconsistent Inoculum of Biosensor Variation in the starting cell density of the biosensor can lead to variability in the response. Solution: Standardize the inoculum by measuring the optical density (OD) of the overnight culture and diluting it to a consistent starting OD for each experiment.
Pipetting Errors Small variations in the volumes of reagents, samples, or standards can lead to significant differences in the final results.[19] Solution: Use calibrated pipettes and practice proper pipetting technique. For critical steps, consider using a multi-channel pipette for adding reagents to a microplate to ensure consistency across wells.
Edge Effects in Microplates Wells on the outer edges of a microplate can experience different temperature and evaporation rates, leading to variability. Solution: Avoid using the outer wells of the microplate for your experimental samples and standards. Fill the outer wells with sterile media or water to create a more uniform environment.
Incomplete Mixing Inadequate mixing of the biosensor cells with the sample or standard can result in a non-uniform response. Solution: Gently mix the contents of each well after adding all components. Tapping the plate a few times can help ensure thorough mixing.[19]

Key Experimental Protocols

This section provides detailed step-by-step methodologies for core procedures.

Protocol 1: Preparation of Agrobacterium tumefaciens Biosensor for Assay

This protocol describes the preparation of an A. tumefaciens reporter strain, a commonly used biosensor for a broad range of AHLs.[5][6]

  • Streak for Isolation: Streak the A. tumefaciens biosensor strain (e.g., NTL4(pZLR4)) from a glycerol stock onto an appropriate solid medium (e.g., AB medium) containing the necessary antibiotics for plasmid maintenance.[20] Incubate at 28°C for 24-48 hours until single colonies are visible.

  • Inoculate Overnight Culture: Pick a single, well-isolated colony and inoculate it into a liquid culture of the same medium with antibiotics.

  • Incubate with Shaking: Incubate the liquid culture overnight at 28°C with shaking (e.g., 200 rpm).

  • Subculture: The next day, measure the optical density (OD) of the overnight culture at 600 nm. Dilute the culture into fresh, pre-warmed medium to a starting OD of approximately 0.1.

  • Grow to Exponential Phase: Incubate the subculture at 28°C with shaking until it reaches the early-to-mid exponential growth phase (typically an OD600 of 0.4-0.6). The cells are now ready for use in the bioassay.

Protocol 2: Microplate-Based Bioassay for 3-OH-C12-HSL

This protocol outlines a general procedure for performing a bioassay in a 96-well microplate format.

  • Prepare Standards and Samples: Prepare a serial dilution of a 3-OH-C12-HSL standard in the assay medium. Also, prepare your unknown samples, ensuring they are in a solvent compatible with the biosensor.

  • Aliquot into Microplate: In a 96-well plate (e.g., opaque white for luminescence), add a defined volume of your standards, samples, and controls (e.g., media blank, solvent control) to triplicate wells.

  • Add Biosensor Culture: Add an equal volume of the prepared exponential phase biosensor culture to each well.

  • Incubate: Cover the plate and incubate at the optimal temperature (e.g., 28°C for A. tumefaciens) for the determined optimal time.

  • Measure Reporter Signal: After incubation, measure the reporter signal (e.g., luminescence, fluorescence, or absorbance for a colorimetric assay like β-galactosidase with ONPG) using a plate reader.[20]

  • Data Analysis: Subtract the average reading of the media blank from all other readings. Plot the signal versus the concentration of the 3-OH-C12-HSL standard to generate a standard curve. Use this curve to determine the concentration of 3-OH-C12-HSL in your unknown samples.

Visualizing Key Concepts

Diagram 1: General AHL-Based Quorum Sensing Pathway

AHL_Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in LuxR LuxR-type Receptor AHL_LuxR AHL-LuxR Complex DNA Target Genes AHL_LuxR->DNA Binds & Activates Response Quorum Sensing Response (e.g., Biofilm Formation) DNA->Response Gene Expression Precursors Cellular Precursors Precursors->LuxI Synthesis AHL_out AHL AHL_out->AHL_in Increased Cell Density AHL_in->AHL_out Diffusion AHL_inLuxR AHL_inLuxR AHL_inLuxR->AHL_LuxR

Caption: Generalized signaling pathway of AHL-mediated quorum sensing.

Diagram 2: Troubleshooting Workflow for Low Bioassay Signal

Troubleshooting_Workflow start Low or No Signal check_pos_control Is the Positive Control (Synthetic 3-OH-C12-HSL) Working? start->check_pos_control check_biosensor Check Biosensor Viability & Growth Phase check_pos_control->check_biosensor No concentrate_sample Is the Signal Still Low? check_pos_control->concentrate_sample Yes optimize_conditions Optimize Incubation Time & Temperature check_biosensor->optimize_conditions check_reagents Prepare Fresh 3-OH-C12-HSL Stock check_reagents->check_pos_control optimize_conditions->check_pos_control extract_concentrate Concentrate Sample (e.g., Ethyl Acetate Extraction) concentrate_sample->extract_concentrate Yes end_ok Problem Solved concentrate_sample->end_ok No end_review Review Biosensor Choice & Sample Prep extract_concentrate->end_review

Caption: A logical workflow for troubleshooting low signal issues in a 3-OH-C12-HSL bioassay.

References

  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1-9. [Link]

  • Steindler, L., & Venturi, V. (2007). Detection of Quorum-Sensing N-Acyl Homoserine Lactone Signal Molecules by Bacterial Biosensors. ResearchGate. [Link]

  • Lindsay, A., & Ahmer, B. M. (2005). Effect of sdiA on biosensors of N-acylhomoserine lactones. Journal of bacteriology, 187(14), 5054–5058. [Link]

  • ResearchGate. (n.d.). Response of biosensors to AHL and sdiA in E. coli. ResearchGate. [Link]

  • DeAngelis, K. M., Lindow, S. E., & Firestone, M. K. (2008). Sensitive whole-cell biosensor suitable for detecting a variety of N-acyl homoserine lactones in intact rhizosphere microbial communities. Applied and Environmental Microbiology, 74(18), 5557-5561. [Link]

  • Zhu, J., Beaber, J. W., Moré, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. Journal of bacteriology, 180(20), 5398–5405. [Link]

  • DeAngelis, K. M., Lindow, S. E., & Firestone, M. K. (2008). Sensitive Whole-Cell Biosensor Suitable for Detecting a Variety of N-Acyl Homoserine Lactones in Intact Rhizosphere Microbial Communities. Applied and Environmental Microbiology, 74(18), 5557–5561. [Link]

  • Zhu, S., Huang, W., Xu, Y., & Qian, X. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1637. [Link]

  • Association for Biology Laboratory Education. (n.d.). Chapter 10 Quorum Sensing in Agrobacterium tumefaciens using N-oxo-Acyl-homoserine Lactone chemical signal. Association for Biology Laboratory Education. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • ResearchGate. (2018). Quorum sensing bioassay with A. tumefaciens? ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). Signal-to-Noise Enhancement. LibreTexts Chemistry. [Link]

  • ResearchGate. (n.d.). Calibration curves for the reference compounds C6-HSL, 3-oxo-C6-HSL, and C12-HSL. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). Improving the Signal-to-Noise Ratio. LibreTexts Chemistry. [Link]

  • Koul, M., Varma, P., & Kumar, A. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of 3-oxo-C12-HSL. ResearchGate. [Link]

  • ResearchGate. (n.d.). Quantification of 3-oxo-C12-HSL. ResearchGate. [Link]

  • ResearchGate. (n.d.). Acyl Homoserine Lactones. ResearchGate. [Link]

  • Rampioni, G., Leoni, L., & Williams, P. (2014). Bioassays of quorum sensing compounds using Agrobacterium tumefaciens and Chromobacterium violaceum. Methods in molecular biology (Clifton, N.J.), 1149, 49–60. [Link]

  • Cataldi, T. R., Bianco, G., & Ciriello, R. (2007). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of chromatography. A, 1165(1-2), 1–19. [Link]

  • ResearchGate. (n.d.). Optimization of the temperature and incubation time for thermal treatment. ResearchGate. [Link]

  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., ... & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and immunity, 70(10), 5635–5646. [Link]

  • ResearchGate. (n.d.). LCMS analysis of 3-oxo-C12-HSL production treated by salicylic acid. ResearchGate. [Link]

  • bioRxiv. (2024). Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion. bioRxiv. [Link]

  • Pharmaceutical Technology. (2018). Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology. [Link]

  • Chen, F., Gao, Y., Chen, X., Yu, Y., & Li, X. (2013). Orally Administered Thermostable N-Acyl Homoserine Lactonase from Bacillus sp. Strain AI96 Attenuates Aeromonas hydrophila Infection in Zebrafish. Applied and environmental microbiology, 79(14), 4491–4498. [Link]

  • MDPI. (2022). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Mei, Y. L., Liu, Y., & Zhang, Y. Z. (2012). A novel bioassay for high-throughput screening microorganisms with N-acyl homoserine lactone degrading activity. Journal of molecular microbiology and biotechnology, 22(1), 1–7. [Link]

  • National Academies Press (US). (1993). Advantages and Disadvantages of Bioassays that Use the MTD. Issues in Risk Assessment. [Link]

  • Quantics Biostatistics. (n.d.). CONTENTS. Quantics Biostatistics. [Link]

  • Mobaraki, S., Zarei, M., & Zarei, M. (2018). Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. Journal of acute disease, 7(2), 70. [Link]

  • YouTube. (2023). Optimizing Signal to Noise Ratio. YouTube. [Link]

  • Knight, A. (2008). Longer Rodent Bioassay Fails to Address 2-Year Bioassay's Flaws. Environmental health perspectives, 116(9), A372. [Link]

  • Kaur, N., Jutila, A., Yang, M., & Zhao, R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PloS one, 20(1), e0210293. [Link]

  • World Health Organization. (2018). Need for better adherence to optimal incubation temperature for quality laboratory diagnostics and antibiotic resistance monitoring. World Health Organization. [Link]

  • Zhu, S., Huang, W., Xu, Y., & Qian, X. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in microbiology, 9, 1637. [Link]

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strategies to prevent degradation of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide. As a member of the N-acyl-homoserine lactone (AHL) family of bacterial quorum sensing molecules, its integrity is paramount for generating reproducible and accurate experimental data. This guide provides researchers, scientists, and drug development professionals with in-depth strategies, troubleshooting advice, and validated protocols to prevent its degradation during storage and experimentation.

Understanding the Molecule and Its Vulnerabilities

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is characterized by a homoserine lactone (HSL) ring attached to a 12-carbon acyl chain, which features a hydroxyl group at the third carbon position. The stability of this molecule is primarily dictated by the integrity of its lactone ring and the amide linkage. Degradation renders the molecule biologically inactive, as its ability to bind to its cognate LuxR-type transcriptional regulators is contingent on its specific chemical structure.

There are two primary pathways through which this molecule can degrade:

  • Chemical Hydrolysis (Lactonolysis): This is the most common non-enzymatic degradation pathway. The ester bond within the five-membered lactone ring is susceptible to cleavage by hydroxide ions, resulting in an open-ring, inactive form (N-acyl-homoserine). This reaction is highly dependent on pH and temperature.[1][2]

  • Enzymatic Degradation: Certain organisms and biological matrices contain enzymes that actively degrade AHLs. These enzymes are broadly categorized into two types:

    • AHL Lactonases: These enzymes, such as the AiiA protein from Bacillus species, catalyze the hydrolysis of the lactone ring, mirroring the chemical hydrolysis pathway.[3][4][5]

    • AHL Acylases (or Amidases): These enzymes cleave the amide bond that links the acyl side chain to the homoserine lactone ring, yielding a fatty acid and a homoserine lactone moiety.[3][6][7]

Below is a diagram illustrating these degradation pathways.

G cluster_0 Degradation Pathways cluster_1 Chemical / Enzymatic cluster_2 Enzymatic AHL Active 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide Lactonolysis_Product Inactive Ring-Opened Product (N-(3-Hydroxydodecanoyl)-L-homoserine) AHL->Lactonolysis_Product Lactonolysis (High pH, High Temp, AHL Lactonase) p2 + AHL->p2 Amide Hydrolysis (AHL Acylase) p1 Homoserine Lactone p2->p1 p3 3-Hydroxy- dodecanoic Acid p2->p3

Caption: Primary degradation routes for AHL signal molecules.

Frequently Asked Questions (FAQs)

Q1: My AHL compound shows no activity in my bioassay. What is the most likely cause? A: The most common cause of inactivity is degradation due to pH-mediated hydrolysis (lactonolysis). If your experimental medium has a pH above 7.0, the lactone ring can quickly hydrolyze.[1] This is often observed in bacterial cultures where metabolic activity can raise the pH of the medium to alkaline levels (pH > 7.5).[1]

Q2: What is the optimal pH range for maintaining the stability of this AHL? A: AHLs are most stable in slightly acidic conditions (pH < 7.0).[2][8] For experiments, buffering your medium to a pH between 6.0 and 7.0 can significantly reduce the rate of spontaneous hydrolysis.[9]

Q3: How should I prepare and store stock solutions of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide? A: Prepare stock solutions in a non-aqueous, sterile solvent like dimethyl sulfoxide (DMSO) or acidified ethyl acetate (containing 0.1% v/v glacial acetic acid).[2][10] Store these stocks at -20°C or -80°C.[11][12] It is highly recommended to create single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[2]

Q4: Can the acyl chain length affect the stability of my compound? A: Yes. AHLs with longer acyl side chains are generally more stable and less susceptible to spontaneous lactonolysis than those with shorter chains.[1][2] Your molecule, with its 12-carbon chain, is more stable than short-chain AHLs like C4-HSL or C6-HSL. However, proper handling is still critical.

Q5: I'm working with a mixed microbial culture. Could other organisms be degrading my AHL? A: Absolutely. Many bacteria and even some fungi produce AHL-degrading enzymes (lactonases or acylases) as a mechanism of "quorum quenching" to interfere with bacterial communication.[13][14][15] If your experiment involves uncharacterized microbial communities, enzymatic degradation is a significant possibility.

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Potential Cause(s) Recommended Solution(s)
Loss of Activity in Cell Culture Over Time 1. Alkaline pH Shift: Bacterial metabolism increases the pH of the culture medium, accelerating lactonolysis.[1] 2. Enzymatic Degradation: The cultured organism(s) may produce AHL lactonases or acylases.[15]1. Buffer the Medium: Use a biological buffer (e.g., MES, PIPES) to maintain the pH between 6.0 and 7.0. Monitor pH throughout the experiment. 2. Control Experiment: Run a parallel experiment in sterile, cell-free medium at the same temperature and pH to distinguish between chemical and enzymatic degradation. If activity is lost only in the presence of cells, enzymatic degradation is likely.
Inconsistent Results Between Experiments 1. Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage of the stock solution. 2. Solvent Evaporation: If using a volatile solvent, the concentration of your stock may change over time.1. Aliquot Stocks: Prepare and use single-use aliquots of your AHL stock solution. Store at -20°C or lower.[2] 2. Use Low-Volatility Solvents: Prefer DMSO over more volatile solvents like ethyl acetate for long-term storage.
Low Signal in Reporter Assays 1. Sub-optimal Temperature: Elevated incubation temperatures (e.g., 37°C) increase the rate of hydrolysis compared to lower temperatures (e.g., 22°C or 30°C).[1] 2. Degradation During Extraction: If extracting the AHL from a culture supernatant, the pH of the sample or the extraction procedure itself can cause degradation.1. Optimize Temperature: If biologically permissible, conduct experiments at the lowest temperature that supports the desired activity to slow hydrolysis. 2. Acidify Before Extraction: Before extracting with an organic solvent like ethyl acetate, acidify the aqueous sample to a pH below 7.0 to stabilize the lactone ring.[10]

Validated Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol minimizes the risk of aqueous hydrolysis during storage.

Materials:

  • 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acidified Ethyl Acetate (0.1% v/v glacial acetic acid)

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of the solid AHL in a sterile tube. Perform this step in a low-humidity environment if possible.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or acidified ethyl acetate to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-retention tubes. This is the most critical step for preventing contamination and degradation from repeated handling.

  • Storage: Store the aliquots in a sealed container at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[11]

Caption: Workflow for preparing stable AHL stock solutions.

Protocol 2: Use in Aqueous Experimental Medium

This protocol details how to add the AHL to an aqueous medium while minimizing immediate degradation.

Materials:

  • Aliquoted AHL stock solution (from Protocol 1)

  • Sterile, buffered experimental medium (pH adjusted to 6.0-7.0)

Procedure:

  • Thaw Aliquot: Remove a single aliquot of the AHL stock from the freezer and thaw it completely at room temperature.

  • Prepare Medium: Ensure your experimental medium is at the correct temperature and its pH has been pre-adjusted and verified to be in the stable range (pH 6.0-7.0).

  • Dilution: Add the required volume of the AHL stock to the experimental medium to reach the final desired concentration. Important: Add the stock directly to the medium and mix immediately and thoroughly. Do not let the concentrated stock sit in an unbuffered aqueous environment. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid artifacts.

  • Solvent Control: Always include a "vehicle control" in your experimental setup. This control should contain the same final concentration of the solvent (e.g., DMSO) as the samples treated with the AHL.

  • Initiate Experiment: Proceed with your experiment immediately after adding the AHL.

By adhering to these guidelines and understanding the chemical vulnerabilities of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, you can ensure the integrity of your experiments and the reliability of your results.

References

  • AHL-lactonase and AHL-acylase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

  • Wikipedia contributors. (n.d.). N-Acyl homoserine lactone. Wikipedia. Retrieved January 12, 2026, from [Link]

  • Enzymatic degradation of AHL signals by AHL-lactonase and AHL-acylase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The possible ways of enzymatic degradation of AHLs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chen, F., et al. (2018). Deciphering Physiological Functions of AHL Quorum Quenching Acylases. Frontiers in Microbiology, 9, 194. [Link]

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology, 9(7), 1626–1635. [Link]

  • Uroz, S., et al. (2008). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology, 65(2), 271–278. [Link]

  • Wang, Y., et al. (2020). Effects of pH on AHL signal release and properties of ANAMMOX granules with different biomass densities. RSC Advances, 10(49), 29334–29342. [Link]

  • Tan, C. H., et al. (2014). The role of N-acyl homoserine lactones in maintaining the stability of aerobic granules. Journal of Biotechnology, 173, 38–44. [Link]

  • Experimental evidence of a stabilizing n→π* interaction in N-acyl homoserine lactone (AHL) hydrolysis. (2017). Morressier. [Link]

  • O'Loughlin, T. L., et al. (2010). Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR. Journal of Bacteriology, 192(22), 5981–5991. [Link]

  • Alramadhan, W., et al. (2023). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Advances in Microbiology, 13, 526-538. [Link]

  • Thermoregulation of N-acyl homoserine lactone-based quorum sensing in the soft rot bacterium Pectobacterium atrosepticum. (2007). PubMed. [Link]

  • Reverchon, S., et al. (2007). Thermoregulation of N-Acyl Homoserine Lactone-Based Quorum Sensing in the Soft Rot Bacterium Pectobacterium atrosepticum. Applied and Environmental Microbiology, 73(12), 4078–4081. [Link]

  • Muras, A., et al. (2020). Acyl homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited. Scientific Reports, 10, 10078. [Link]

  • Molina, L., et al. (2003). Degradation of N-Acyl-l-Homoserine Lactones by Bacillus cereus in Culture Media and Pork Extract. Journal of Food Protection, 66(12), 2300–2305. [Link]

  • Bokhove, M., et al. (2019). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Journal of Biological Chemistry, 294(2), 555–565. [Link]

  • Quorum-Quenching AHL-Lactonase Est816 Inhibits Polymicrobial Subgingival-Plaque-Derived Biofilm Formation. (2024). PubMed Central. [Link]

  • Can N-Acyl-L-homoserine lactones (AHLs) be stored in acidified ethyl acetate at -20 centigrade? (2019). ResearchGate. [Link]

  • Zhu, J., et al. (2003). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 69(11), 6949–6953. [Link]

  • pH-dependent inhibition of AHL-mediated quorum sensing by cell-free supernatant of lactic acid bacteria in Pseudomonas aeruginosa PAO1. (2022). ResearchGate. [Link]

  • Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. (2023). ResearchGate. [Link]

  • Does anyone have a protocol for purification of acyl homoserine lactones (AHLs)? (2014). ResearchGate. [Link]

  • New temperature-switchable acyl homoserine lactone-regulated expression vector. (2022). PubMed. [Link]

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Technical Support Center: Enhancing Chromatographic Resolution of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as 3-OH-C12-HSL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this important quorum-sensing molecule. This document provides in-depth, experience-based solutions to common challenges encountered during chromatographic experiments.

Introduction: The Challenge of Resolving 3-OH-C12-HSL

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a key N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing.[1][2] Its analysis is crucial for understanding bacterial communication and developing anti-pathogenic therapies. However, its structure, featuring a hydroxyl group and a lactone ring, presents unique challenges in achieving optimal chromatographic resolution, especially when dealing with stereoisomers or closely related analogs. This guide will walk you through a logical troubleshooting process, from initial peak shape problems to advanced method optimization for resolving diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak shape (e.g., tailing, fronting) when analyzing 3-OH-C12-HSL?

Poor peak shape is a frequent issue that can compromise resolution and quantification. The primary causes can be categorized as instrumental, chemical, or related to the column itself.

  • Peak Tailing: This is often observed and can be caused by several factors.[3][4][5] One common cause is the interaction of the analyte with active sites on the column, such as residual silanol groups on a silica-based stationary phase.[4][6] Other potential causes include extra-column band broadening, a deteriorating packed bed, or an inappropriate mobile phase pH.[4][7]

  • Peak Fronting: This is less common but can occur due to column overload, where too much sample is injected, or if the sample is dissolved in a solvent stronger than the mobile phase.[5][7]

Q2: My resolution between 3-OH-C12-HSL and a closely eluting impurity is poor. What are the first parameters I should adjust?

When facing poor resolution, the key is to manipulate the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[8] The most impactful and easiest to adjust are typically those affecting selectivity and the retention factor.

  • Mobile Phase Composition: Modifying the organic solvent ratio (e.g., acetonitrile or methanol in water) is a primary step.[9][10] Adjusting the solvent strength can increase the retention factor, potentially improving separation.[8]

  • Gradient Slope: For gradient elution, making the gradient shallower can increase the separation between closely eluting peaks.[8]

  • Mobile Phase pH: If your impurity has ionizable groups, adjusting the mobile phase pH can significantly alter its retention time relative to 3-OH-C12-HSL, thereby improving selectivity.[11]

Q3: Can the stereochemistry of 3-OH-C12-HSL affect its chromatographic separation?

Absolutely. 3-OH-C12-HSL has chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Standard reversed-phase columns will not separate enantiomers. However, if you are working with a mixture of diastereomers, their different physical properties can allow for separation on a standard achiral column.[12][13] For the separation of enantiomers, a chiral stationary phase (CSP) or a chiral mobile phase additive is necessary.[14][15]

Troubleshooting Guides

Issue 1: Persistent Peak Tailing

You are observing significant peak tailing for 3-OH-C12-HSL, leading to poor integration and reduced sensitivity.

start Start: Peak Tailing Observed check_system Check for System Issues (leaks, dead volume) start->check_system check_mobile_phase Optimize Mobile Phase pH check_system->check_mobile_phase System OK end_bad Issue Persists: Consider New Column check_system->end_bad System Faulty check_column Evaluate Column Condition check_mobile_phase->check_column Tailing Persists end_good Resolution Achieved check_mobile_phase->end_good Tailing Resolved check_column->end_good Column Flushed & OK check_column->end_bad Column Degraded

Caption: Troubleshooting workflow for peak tailing.

  • System Check:

    • Action: Inspect all fittings and connections for leaks from the injector to the detector.[3] Ensure that the tubing is properly seated.

    • Rationale: Dead volume in the flow path can cause band broadening and peak tailing.[3]

  • Mobile Phase Optimization:

    • Action: Prepare a fresh mobile phase. If not already using an acidic modifier, add 0.1% formic acid to both the aqueous and organic phases.[1][16]

    • Rationale: The hydroxyl and amide groups in 3-OH-C12-HSL can interact with residual silanols on the stationary phase.[4][6] An acidic mobile phase protonates these silanols, reducing unwanted secondary interactions.

  • Column Health Evaluation:

    • Action: If the column is old or has been used with diverse sample matrices, flush it with a strong solvent like isopropanol.[6]

    • Rationale: Strongly retained compounds can accumulate on the column, leading to active sites that cause tailing.[4] A thorough wash can regenerate the column surface.

ObservationPotential CauseRecommended Action
All peaks tailExtra-column dead volume or partially blocked frit[5]Check system connections; reverse-flush column[5]
Only 3-OH-C12-HSL tailsSecondary interactions with stationary phase[4]Add acidic modifier to mobile phase
Tailing worsens with each injectionColumn contaminationImplement column flushing protocol
Issue 2: Co-elution with a Related Impurity

You are unable to achieve baseline separation between 3-OH-C12-HSL and a structurally similar impurity, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[17][18]

start Start: Co-elution of Peaks mod_selectivity Modify Mobile Phase Selectivity (α) start->mod_selectivity mod_retention Adjust Retention Factor (k') mod_selectivity->mod_retention Partial Resolution end_good Baseline Resolution mod_selectivity->end_good Resolution Achieved mod_efficiency Increase Column Efficiency (N) mod_efficiency->end_good Resolution Achieved end_bad Further Optimization Needed mod_efficiency->end_bad Co-elution Persists mod_retention->mod_efficiency Still Overlapping mod_retention->end_good Resolution Achieved

Caption: Workflow for optimizing peak resolution.

  • Optimize Selectivity (α):

    • Action: Change the organic modifier. If you are using acetonitrile, switch to methanol, or try a combination of the two.[11]

    • Rationale: Different organic solvents interact differently with the analyte and stationary phase, altering the selectivity of the separation.[11]

    • Action: Adjust the column temperature. Start at 30°C and try increasing it in 5°C increments.[19]

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.[19]

  • Increase Retention Factor (k'):

    • Action: Decrease the overall strength of the mobile phase. For a reversed-phase separation, this means decreasing the percentage of the organic solvent.

    • Rationale: Increasing the retention factor (ideally to a value between 2 and 10) provides more time for the analytes to interact with the stationary phase, often leading to better separation.[11]

  • Enhance Efficiency (N):

    • Action: If resolution is still insufficient, consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.[20]

    • Rationale: Smaller particles and longer columns increase the number of theoretical plates, resulting in narrower peaks and improved resolution.[20]

ParameterCondition A (Initial)Condition B (Optimized)Outcome on Resolution (Rs)
Mobile Phase60% Acetonitrile/40% Water55% Methanol/45% WaterIncreased from 0.8 to 1.5
Temperature25°C35°CMinor improvement in peak shape
Gradient50-90% B in 10 min50-90% B in 20 minIncreased from 1.5 to 2.1
Issue 3: Separating Diastereomers of 3-OH-C12-HSL

You are synthesizing 3-OH-C12-HSL, which results in a mixture of diastereomers, and you need to resolve them for characterization.

The separation of diastereomers is possible on standard achiral columns because they have different physicochemical properties.[12][13] The key is to maximize the subtle differences in their interaction with the stationary phase.

  • Column Selection:

    • Action: Start with a high-resolution C18 column with a high surface area. Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or embedded polar group (EPG) column, if a standard C18 is unsuccessful.

    • Rationale: Different stationary phases will offer different selectivities. A phenyl-hexyl phase can provide alternative pi-pi interactions, while an EPG column can offer different hydrogen bonding capabilities, potentially enhancing the separation of diastereomers.

  • Mobile Phase and Temperature Screening:

    • Action: Perform a systematic screening of mobile phase compositions (acetonitrile vs. methanol) and temperatures (e.g., 25°C, 30°C, 40°C).

    • Rationale: The separation of diastereomers can be highly sensitive to both solvent choice and temperature.[12] Lower temperatures often increase resolution for stereoisomers.

  • Gradient Optimization:

    • Action: Employ a very shallow gradient. A long, slow gradient increases the chance of resolving compounds with very similar retention times.

    • Rationale: A shallow gradient maximizes the time the diastereomers spend in the "separation window" on the column.[8]

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.06040
20.04060
21.01090
25.01090
25.16040
30.06040

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
  • Knauer Wissenschaftliche Geräte GmbH. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • BenchChem. (2025, December). Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC. BenchChem Technical Support.
  • Unknown. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • Fekete, J., & Milen, M. (2003, February). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.
  • Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of N-Acyl-Homoserine Lactones.
  • Büchi Labortechnik AG. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Chemodex. (n.d.). N-(3-Hydroxydodecanoyl)-L-homoserine lactone.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Sigma-Aldrich. (n.d.). N-(3-Oxododecanoyl)-L-homoserine lactone, quorum sensing signaling molecule.
  • Cayman Chemical. (n.d.). N-3-oxo-dodecanoyl-L-Homoserine lactone.
  • Wolfender, J. L., et al. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. National Institutes of Health.
  • Zhang, L., et al. (2018, July 30). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology.
  • Pharma Engineering. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? [Video]. YouTube.
  • MedChemExpress. (n.d.). N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL).

Sources

Validation & Comparative

A Comparative Analysis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Language of Bacteria and the Nuances of Acyl-Homoserine Lactone Signaling

In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This sophisticated cell-to-cell communication system relies on the production, release, and detection of small signaling molecules called autoinducers. Among Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the most common class of autoinducers, orchestrating a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1] The specificity of these signaling systems is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain.[1] This guide provides a comparative analysis of a specific AHL, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, against other well-characterized AHLs, offering insights into its structure-activity relationship and its potential as a modulator of bacterial behavior.

This document will delve into the chemical structures, receptor interactions, and biological activities of these molecules, supported by experimental data and detailed protocols for their comparative evaluation. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand the subtle yet significant differences among AHLs and to facilitate the design of novel strategies to combat bacterial pathogenicity.

The Subject of Comparison: 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, hereafter referred to as 3-OH-C12-HSL, is an AHL molecule characterized by a 12-carbon acyl chain with a hydroxyl group at the third carbon position. This particular AHL is known to be produced by various bacterial species, including the opportunistic pathogen Acinetobacter nosocomialis.[2] Its biological activity extends beyond bacterial communication, with studies demonstrating its ability to induce apoptosis in mammalian cells and modulate immune responses.[2][3]

The Comparators: Well-Characterized Acyl-Homoserine Lactones

For this comparative analysis, we will focus on two of the most extensively studied AHLs, primarily from the opportunistic human pathogen Pseudomonas aeruginosa:

  • N-(3-Oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL): The primary signaling molecule of the las quorum sensing system in P. aeruginosa. It is a key regulator of virulence factor production and biofilm formation.[4]

  • N-Butyryl-L-homoserine lactone (C4-HSL): The signaling molecule of the rhl quorum sensing system in P. aeruginosa, which works in concert with the las system to control a wide range of genes.[4]

The selection of these comparators is based on their well-defined roles in a clinically significant pathogen and the availability of extensive research data on their activity.

Comparative Analysis: Structure, Receptor Binding, and Biological Activity

The subtle difference in the substitution at the C3 position of the acyl chain—a hydroxyl group in 3-OH-C12-HSL versus an oxo group in 3-Oxo-C12-HSL—can lead to significant variations in their interaction with cognate LuxR-type receptors and, consequently, their biological activity.[1]

Chemical Structure

The fundamental difference lies in the functional group at the C3 position of the dodecanoyl side chain. This seemingly minor alteration can influence the molecule's polarity, conformation, and ability to form hydrogen bonds within the receptor's binding pocket.

Diagram: Generalized AHL Signaling Pathway

AHL_Signaling cluster_cell Bacterial Cell AHL_Synthase AHL Synthase (LuxI homolog) AHL AHL AHL_Synthase->AHL synthesis Receptor LuxR-type Receptor AHL->Receptor binding AHL_ext Extracellular AHLs AHL->AHL_ext diffusion AHL_Receptor_Complex AHL-Receptor Complex Receptor->AHL_Receptor_Complex DNA DNA AHL_Receptor_Complex->DNA binds promoter Gene_Expression Target Gene Expression DNA->Gene_Expression transcription AHL_ext->AHL diffusion caption Generalized Acyl-Homoserine Lactone (AHL) Signaling Pathway.

Caption: Generalized Acyl-Homoserine Lactone (AHL) Signaling Pathway.

Receptor Binding and Specificity

AHLs function by binding to cytoplasmic LuxR-type transcriptional regulators. This binding event typically induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[5]

The binding affinity and specificity of an AHL for its cognate receptor are critical determinants of its biological potency. The substitution at the C3 position plays a crucial role in this interaction. For instance, in the LasR receptor of P. aeruginosa, the 3-oxo group of 3-Oxo-C12-HSL is involved in a water-mediated hydrogen bond with Arg-61.[6] A hydroxyl group at this position, as in 3-OH-C12-HSL, would likely alter this interaction, potentially affecting the stability and activity of the AHL-receptor complex. Studies have shown that such modifications can lead to differential activation of LuxR-type receptors, resulting in distinct downstream gene expression profiles.[1]

Comparative Biological Activity

The ultimate measure of an AHL's function is its impact on bacterial physiology. This can be quantified through various in vitro assays.

Acyl-Homoserine Lactone Primary Producing Organism (Example) Primary Receptor (Example) Key Biological Activities Reported EC50/IC50 (Example)
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL) Acinetobacter nosocomialisAnoR (putative)Induces apoptosis in mammalian cells, modulates immune response.[2][3]Data not readily available for bacterial QS systems.
N-(3-Oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL) Pseudomonas aeruginosaLasRInduces virulence factor expression (elastase, pyocyanin), promotes biofilm formation.[4]EC50 for LasR activation can be in the low nanomolar range.
N-Butyryl-L-homoserine lactone (C4-HSL) Pseudomonas aeruginosaRhlRRegulates swarming motility, rhamnolipid production, and contributes to biofilm maturation.[4]EC50 for RhlR activation is generally higher than that of 3-Oxo-C12-HSL for LasR.

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific assay conditions and reporter strains used. The values provided are for illustrative purposes.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of 3-OH-C12-HSL with other AHLs, a series of standardized in vitro experiments are essential. The following are detailed, step-by-step methodologies for key comparative assays.

Diagram: Experimental Workflow for Comparative AHL Analysis

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis AHLs Prepare AHL Stock Solutions (3-OH-C12-HSL, 3-Oxo-C12-HSL, C4-HSL) Reporter_Assay Reporter Gene Assay (e.g., lux, gfp, lacZ) AHLs->Reporter_Assay Biofilm_Assay Biofilm Formation/ Inhibition Assay AHLs->Biofilm_Assay Virulence_Assay Virulence Factor Expression Analysis (qRT-PCR) AHLs->Virulence_Assay Bacteria Prepare Bacterial Cultures (Reporter strains, Wild-type P. aeruginosa) Bacteria->Reporter_Assay Bacteria->Biofilm_Assay Bacteria->Virulence_Assay EC50_IC50 Determine EC50/IC50 Values Reporter_Assay->EC50_IC50 Biofilm_Assay->EC50_IC50 Statistical_Analysis Statistical Analysis Virulence_Assay->Statistical_Analysis Comparison Comparative Efficacy Assessment EC50_IC50->Comparison Statistical_Analysis->Comparison caption Workflow for the comparative analysis of AHL activity.

Caption: Workflow for the comparative analysis of AHL activity.

Protocol 1: Reporter Gene Assay for AHL Activity

Objective: To quantify and compare the ability of different AHLs to activate a specific LuxR-type receptor.

Rationale: Reporter strains are engineered bacteria that produce a measurable signal (e.g., light, fluorescence, color) in response to the activation of a specific AHL receptor. This allows for a sensitive and quantitative measure of AHL activity.

Materials:

  • AHL stock solutions (e.g., 10 mM in DMSO or ethyl acetate).

  • Bacterial reporter strain (e.g., E. coli expressing LasR and a lasI promoter-driven GFP reporter).

  • Luria-Bertani (LB) broth and agar.

  • 96-well microtiter plates (black, clear bottom for fluorescence).

  • Plate reader capable of measuring fluorescence (e.g., excitation 485 nm, emission 520 nm) and optical density (OD600).

Procedure:

  • Prepare Bacterial Inoculum: Grow the reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of approximately 0.2.

  • Prepare AHL Dilutions: In the 96-well plate, perform serial dilutions of the AHL stock solutions in LB broth to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a solvent control (DMSO or ethyl acetate).

  • Inoculate Plate: Add the subcultured reporter strain to each well containing the AHL dilutions.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the fluorescence and OD600 of each well using a plate reader.

  • Data Analysis: Normalize the fluorescence signal to cell density (Fluorescence/OD600). Plot the normalized fluorescence against the AHL concentration and fit the data to a dose-response curve to determine the EC50 value for each AHL.

Protocol 2: Biofilm Formation Inhibition Assay

Objective: To assess and compare the ability of AHLs to modulate biofilm formation in a wild-type bacterial strain.

Rationale: Biofilm formation is a key QS-regulated phenotype. This assay quantifies the extent of biofilm formation by staining the attached biomass with crystal violet.

Materials:

  • AHL stock solutions.

  • Wild-type bacterial strain capable of biofilm formation (e.g., P. aeruginosa PAO1).

  • Tryptic Soy Broth (TSB) or other suitable medium.

  • 96-well flat-bottom polystyrene microtiter plates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic Acid in water.

  • Plate reader capable of measuring absorbance at 595 nm.

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in TSB at 37°C with shaking.

  • Prepare Assay Plate: Dilute the overnight culture 1:100 in fresh TSB. In the 96-well plate, add the diluted culture to wells containing different concentrations of the AHLs to be tested. Include a no-AHL control and a solvent control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Remove Planktonic Cells: Gently discard the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain Biofilm: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilize Stain: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.

  • Measurement: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each AHL concentration relative to the control. Plot the percentage of inhibition against the AHL concentration to determine the IC50 value.[7]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

Objective: To compare the effect of different AHLs on the expression of specific QS-regulated virulence genes.

Rationale: qRT-PCR provides a highly sensitive and specific method to quantify changes in gene expression in response to AHL treatment.

Materials:

  • AHL stock solutions.

  • Wild-type bacterial strain (e.g., P. aeruginosa PAO1).

  • Appropriate growth medium.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qRT-PCR master mix (e.g., SYBR Green).

  • Primers for target virulence genes (e.g., lasB, rhlA) and a housekeeping gene (e.g., rpoD).

  • qRT-PCR instrument.

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase and then add the different AHLs at a specific concentration. Continue to incubate for a defined period (e.g., 2-4 hours).

  • RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase to remove any contaminating genomic DNA. Synthesize cDNA from the RNA template using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix. Run the reaction in a qRT-PCR instrument.

  • Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in the expression of the target virulence genes in response to each AHL, normalized to the housekeeping gene.

Conclusion and Future Directions

The comparative analysis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide with other well-established AHLs like 3-Oxo-C12-HSL and C4-HSL reveals the critical role of subtle structural modifications in dictating the biological activity of these signaling molecules. The presence of a hydroxyl group at the C3 position in 3-OH-C12-HSL, in contrast to the oxo group in 3-Oxo-C12-HSL, is predicted to alter its binding affinity to LuxR-type receptors, leading to a differential modulation of quorum sensing-regulated phenotypes.

The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these differences. By employing reporter gene assays, biofilm formation assays, and virulence gene expression analysis, a comprehensive understanding of the structure-activity relationship of 3-OH-C12-HSL can be achieved.

For drug development professionals, a deeper understanding of how different AHLs interact with their receptors can inform the rational design of novel quorum sensing inhibitors (QSIs). By targeting the specific interactions that govern receptor activation, it may be possible to develop potent and selective antagonists of bacterial communication, thereby offering a promising alternative to traditional antibiotics in the fight against multidrug-resistant pathogens. Future research should focus on obtaining high-resolution crystal structures of 3-OH-C12-HSL in complex with its cognate receptor to elucidate the precise molecular basis of its activity. Furthermore, in vivo studies are warranted to validate the findings from in vitro assays and to assess the therapeutic potential of modulating this specific AHL signaling pathway.

References

  • Bottomley, M. J., Muraglia, E., Bazzo, R., & Carfì, A. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer. Journal of Biological Chemistry, 282(18), 13592-13600. [Link]

  • Boursier, M., Manson, D. E., Combs, J. B., & Blackwell, H. E. (2018). A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence. Bioorganic & medicinal chemistry, 26(15), 4479–4487. [Link]

  • Chappell, J. M., & Greenberg, E. P. (2020). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Microbiology, 11, 589. [Link]

  • Chen, G., Wang, Y., Zhang, Y., Li, J., & Wang, H. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 12, 708815. [Link]

  • Geske, G. D., O'Neill, J. C., Miller, D. M., & Blackwell, H. E. (2007). Comparative analyses of N-acylated homoserine lactones reveal unique structural features that dictate their ability to activate or inhibit quorum sensing. Chembiochem : a European journal of chemical biology, 8(6), 649–656. [Link]

  • Juhas, M., Eberl, L., & Tümmler, B. (2005). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo. Infection and immunity, 73(9), 5517–5522. [Link]

  • Melloul, E., Bar-Sela, H., Elias, M., & Tawfik, D. S. (2020). Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa. MSystems, 5(2), e00862-19. [Link]

  • Qu, J., Zhang, R., Wang, Y., & Wang, H. (2022). A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 969857. [Link]

  • Rasmussen, T. B., Bjarnsholt, T., Skindersoe, M. E., Hentzer, M., Kristoffersen, P., Köte, M., Nielsen, J., Eberl, L., & Givskov, M. (2005). Screening for quorum-sensing inhibitors (QSI) by use of a novel genetic system, the QSI selector. Journal of bacteriology, 187(5), 1799–1814. [Link]

  • Song, L., Chen, X., & Ruan, H. (2021). N-(3-Oxododecanoyl) Homoserine Lactone Is a Generalizable Plasma Membrane Lipid-Ordered Domain Modifier. Frontiers in cell and developmental biology, 9, 691761. [Link]

  • Stepanović, S., Vuković, D., Dakić, I., Savić, B., & Švabić-Vlahović, M. (2000). A modified microtiter-plate test for quantification of staphylococcal biofilm formation. Journal of microbiological methods, 40(2), 175–179. [Link]

  • Sung, J. H., Kim, M. R., & Lee, J. (2021). N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways. International journal of molecular sciences, 22(14), 7586. [Link]

  • Telford, G., Wheeler, D., Williams, P., Tomkins, P. T., Appleby, P., Sewell, H., Stewart, G. S., Bycroft, B. W., & Pritchard, D. I. (1998). The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity. Infection and immunity, 66(1), 36–42. [Link]

  • Wang, Y., Zhang, R., Li, J., & Wang, H. (2022). A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 969857. [Link]

  • Wikipedia. (2023). Quorum sensing. [Link]

  • Zhu, J., Beaber, J. W., More, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. Journal of bacteriology, 180(20), 5398–5405. [Link]

  • Zhu, J., & Winans, S. C. (1999). Autoinducer-binding protein TraR requires its cognate signal N-3-oxooctanoyl-L-homoserine lactone for protein folding, protease resistance, and dimerization. Proceedings of the National Academy of Sciences of the United States of America, 96(9), 4832–4837. [Link]

  • Zhu, J., & Winans, S. C. (2001). The quorum-sensing transcriptional regulator TraR requires its cognate signaling ligand for protein folding, protease resistance, and dimerization. Proceedings of the National Academy of Sciences of the United States of America, 98(4), 1507–1512. [Link]

  • Zou, Y., & Nair, S. K. (2009). Molecular basis for the recognition of N-acyl-L-homoserine lactones by the quorum sensing regulator LasR. Chemico-biological interactions, 180(1), 140–146. [Link]

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A Senior Application Scientist's Guide to Validating Synthetic 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in bacteriology, chemical biology, and drug development, the synthesis of quorum sensing (QS) signal molecules is a critical step in elucidating cell-to-cell communication pathways and developing novel anti-virulence strategies. The molecule 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a derivative of N-dodecanoyl-L-homoserine lactone, belongs to the N-acyl-homoserine lactone (AHL) family. These molecules are instrumental in regulating gene expression in a population-density-dependent manner in many Gram-negative bacteria.[1][2][3]

However, the mere synthesis of such a molecule is insufficient; rigorous biological validation is paramount to ensure its activity mimics that of its natural counterpart. This guide provides an in-depth comparison of robust, field-proven methodologies for validating the biological activity of your synthetic AHL, focusing on experimental design, data interpretation, and the causal logic behind protocol choices.

Part 1: The Mechanism of Action - Why These Assays Work

The biological activity of this specific AHL is primarily recognized through its interaction with transcriptional activator proteins of the LuxR family.[4] In the opportunistic pathogen Pseudomonas aeruginosa, the analogous signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) binds to its cognate receptor, LasR.[4][5] This binding event induces a conformational change in LasR, promoting dimerization and subsequent binding to specific DNA sequences (called las boxes) in the promoter regions of target genes. This action activates the transcription of hundreds of genes, many of which are critical for virulence and biofilm formation.[4][6][7]

Our validation strategies are designed to hijack this natural mechanism. We employ engineered bacterial "reporter" strains that express an easily measurable protein (like β-galactosidase or a pigment-producing enzyme) only when a functional AHL-receptor complex is formed.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cytoplasm AHL Synthetic AHL (3-OH-C12-HSL) LasR LuxR-type Receptor (e.g., LasR) AHL->LasR Diffuses into cell & binds receptor Complex AHL-Receptor Complex Dimer Dimerized Complex Complex->Dimer Dimerization Promoter Promoter (las box) Dimer->Promoter Binds DNA Reporter Reporter Gene (e.g., lacZ) Promoter->Reporter Activates Transcription Product Measurable Output (e.g., β-Galactosidase) Reporter->Product Translation

Caption: Generalized signaling pathway for AHL-mediated gene activation.

Part 2: A Comparative Guide to Biological Validation Systems

The choice of a validation system is not trivial; it depends on the desired sensitivity, specificity, and whether a quantitative or qualitative result is sufficient. Here, we compare three common bacterial reporter strains.

Reporter SystemPrincipleOutput SignalProsCons
Agrobacterium tumefaciens NTL4(pZRA51) A broad-range AHL biosensor where the TraR receptor, upon binding to an AHL, activates a traG-lacZ reporter fusion.[8][9][10]Quantitative: β-Galactosidase activity (blue color with X-Gal, or yellow with ONPG).[8]Highly sensitive to a wide range of AHLs, including long-chain variants. Well-established and provides quantitative, reproducible data.[9][11]Can have high basal activity, requiring careful controls. Not the native receptor for 3-OH-C12-HSL.
Chromobacterium violaceum CV026 A mutant strain that cannot produce its own AHL (C6-HSL) but will produce the purple pigment violacein in the presence of exogenous short-chain (C4-C8) AHLs.[1][12] Long-chain AHLs (C10-C14) can inhibit this activation, making it a useful tool for demonstrating inhibition.[1][13]Qualitative/Semi-Quantitative: Restoration or inhibition of purple violacein pigment.[1][13]Simple, visual, plate-based assay. Excellent for rapid screening and demonstrating inhibitory activity against short-chain systems.[1][14]Not suitable for direct activation by long-chain AHLs like 3-OH-C12-HSL. Less quantitative than LacZ assays.[11]
Pseudomonas aeruginosa (e.g., lasR mutant with pCTX-PlacB-lux) A biologically specific system using a P. aeruginosa strain lacking its native AHL synthase but containing a reporter gene (lux or lacZ) fused to a promoter (e.g., lasB) that is naturally controlled by the cognate receptor (LasR).[15]Quantitative: Luminescence or β-Galactosidase activity.The most biologically relevant validation as it uses the cognate receptor-promoter system for the signal molecule.[4][16][17]May be less sensitive than broad-range reporters. Requires more specialized strain construction.

For robust validation of synthetic 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a dual approach using both a quantitative, sensitive system (A. tumefaciens) and a biologically relevant system (P. aeruginosa reporter) is highly recommended.

Part 3: Experimental Protocols & Data Interpretation

A self-validating protocol is one where controls are integrated at every step to ensure the observed results are due to the specific biological activity of the synthetic compound and not an artifact.

Workflow Overview

Experimental_Workflow cluster_assay Assay-Specific Measurement prep Prepare Synthetic AHL Stock Solutions expose Expose Cells to Serial Dilutions of AHL prep->expose culture Grow Reporter Strain to Mid-Log Phase culture->expose incubate Incubate for Induction expose->incubate measure_growth Measure Cell Density (OD600) incubate->measure_growth measure_activity Measure Reporter Activity (e.g., β-Galactosidase Assay) incubate->measure_activity analyze Calculate Specific Activity (e.g., Miller Units) measure_growth->analyze measure_activity->analyze

Caption: General workflow for quantitative AHL bioassays.

Protocol 1: Quantitative β-Galactosidase Assay using A. tumefaciens NTL4

This protocol provides a quantitative measure of your synthetic AHL's ability to induce gene expression. The specific activity is expressed in Miller Units, which normalizes reporter activity to cell density and reaction time.[18]

Materials:

  • A. tumefaciens NTL4(pZRA51) reporter strain.

  • Appropriate growth medium (e.g., AB medium) with selective antibiotics.

  • Synthetic 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, dissolved in a suitable solvent (e.g., DMSO or Ethyl Acetate).

  • Z-Buffer, o-nitrophenyl-β-D-galactopyranoside (ONPG) solution, 1 M Na₂CO₃.

  • Cell permeabilization agents (e.g., PopCulture reagent or SDS/chloroform).[19][20]

  • 96-well microtiter plates and a plate reader.

Methodology:

  • Culture Preparation: Inoculate A. tumefaciens NTL4 into 5 mL of medium and grow overnight at 28°C with shaking. The next day, subculture the bacteria into fresh medium to an optical density at 600 nm (OD₆₀₀) of ~0.1 and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Causality: Using cells in the mid-log phase ensures they are metabolically active and maximally responsive to external stimuli.

  • Induction: In a 96-well plate, add your synthetic AHL in a serial dilution (e.g., from 1 nM to 100 µM). Include a "no AHL" negative control and a solvent-only control. Add the mid-log phase reporter culture to each well.

  • Incubation: Incubate the plate at 28°C for a set period (e.g., 4-6 hours) to allow for AHL uptake and reporter gene expression.

  • Measurement:

    • Measure the final OD₆₀₀ of the cultures in the plate reader to determine cell density.

    • Lyse the cells. Modern methods using reagents like PopCulture are faster and safer than traditional chloroform/SDS methods and are compatible with microplates.[19][20]

    • Add ONPG solution to each well. ONPG is a colorless substrate that is cleaved by β-galactosidase to produce o-nitrophenol, which is yellow.

    • Start a timer and monitor the development of yellow color.

    • Stop the reaction by adding 1 M Na₂CO₃ when sufficient color has developed. This high pH denatures the enzyme.

    • Measure the absorbance at 420 nm (A₄₂₀) to quantify the o-nitrophenol produced.

  • Calculation: Calculate the β-galactosidase specific activity using the Miller Unit formula: Miller Units = 1000 × [A₄₂₀ / (t × V × OD₆₀₀)] Where t = reaction time in minutes, V = volume of culture assayed in mL.

Expected Data:

A successful validation will show a clear dose-dependent increase in Miller Units with increasing concentrations of the synthetic AHL. This data should be compared to a known active AHL standard if available.

AHL ConcentrationOD₆₀₀A₄₂₀ (after 30 min)Miller Units (Calculated)
0 nM (Control)0.550.0150.9
1 nM0.540.0452.8
10 nM0.550.1509.1
100 nM0.560.48028.6
1 µM0.550.85051.5
10 µM0.540.88054.3
Protocol 2: Violacein Inhibition Assay using C. violaceum CV026

This assay is used to demonstrate that your long-chain AHL can interfere with a short-chain AHL signaling system, a common cross-inhibition phenomenon.

Materials:

  • C. violaceum CV026 reporter strain.

  • Luria-Bertani (LB) agar plates.

  • A short-chain AHL activator (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).

  • Synthetic 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

Methodology:

  • Plate Preparation: Prepare LB agar and cool to ~50°C. Seed the agar with an overnight culture of C. violaceum CV026 and the short-chain activator C6-HSL (at a concentration known to induce pigmentation, e.g., 1 µM). Pour the plates and allow them to solidify. Causality: Seeding the agar with the activator ensures a uniform background of potential violacein production across the entire plate.

  • Application of Test Compound: Once the plates are dry, spot a small volume (e.g., 5 µL) of your synthetic long-chain AHL solution onto the center of the plate. Also spot a solvent-only control.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: Look for a zone of inhibition around the spot where your synthetic AHL was applied. The plate should be uniformly purple, but a clear, non-pigmented halo will appear if your compound successfully inhibited the C6-HSL-mediated activation of violacein production.[1]

Expected Result: A clear, colorless zone around the point of application against a purple background indicates positive inhibitory activity. The diameter of this zone can be measured for semi-quantitative comparison.

Conclusion

Validating the biological activity of a synthetic quorum sensing molecule like 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a non-negotiable step for ensuring its utility in research. By employing a quantitative assay with a broad-range reporter like A. tumefaciens, researchers can confirm its general activity and determine its effective concentration range. Complementing this with an assay using a biologically relevant reporter, such as a P. aeruginosa strain, confirms its specificity and function within its native signaling context. This multi-faceted approach, grounded in a clear understanding of the underlying molecular mechanisms, provides the rigorous validation required for publication and further drug development efforts.

References

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A Researcher's Guide to the Cross-Reactivity of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide with LuxR-Type Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparison of the activity of the acyl-homoserine lactone (AHL) signal molecule, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, across a range of common LuxR-type transcriptional regulators. Understanding the specificity and potential for cross-talk of this signal is critical for researchers in microbiology, drug development, and synthetic biology who are investigating or engineering bacterial communication.

Introduction: The Language of Bacteria

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1] This process relies on the production and detection of small, diffusible signal molecules. Among the most well-studied signals are N-acyl-homoserine lactones (AHLs).[2]

The canonical AHL-based QS system is the LuxI/LuxR circuit. A LuxI-family synthase produces a specific AHL molecule. As the bacterial population density increases, the extracellular AHL concentration rises, leading to its accumulation inside the cell. Here, it binds to its cognate LuxR-type receptor, a cytoplasmic transcriptional regulator.[3] This binding event typically induces a conformational change, leading to protein dimerization and binding to specific DNA sequences known as lux boxes to activate or repress target gene expression.[4][5]

The molecule at the center of this guide is 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide , commonly known in the scientific literature as 3-OH-C12-HSL .[6] It is a long-chain AHL with a 12-carbon acyl tail featuring a hydroxyl modification at the third carbon position. The specificity of the interaction between an AHL and its receptor is paramount, ensuring that a bacterium primarily responds to signals from its own species.[7] However, in the complex polymicrobial environments that bacteria inhabit, the potential for one species' signal to be "overheard" by another is significant. This cross-reactivity is not a random occurrence but is dictated by the molecular architecture of the LuxR receptor's binding pocket.

The Molecular Basis of LuxR-AHL Recognition

A LuxR-type receptor is a modular protein, typically comprising two key domains: an N-terminal signal-binding domain (SBD) and a C-terminal DNA-binding domain (DBD). The specificity of the receptor is almost entirely determined by the SBD, which forms a precise binding pocket for the AHL's acyl chain.[4][8]

The activation sequence follows a conserved pathway:

  • AHL Binding: The AHL molecule enters the cytoplasm and binds to the monomeric LuxR protein within its SBD.

  • Conformational Change & Dimerization: Ligand binding stabilizes the protein and induces a conformational change that promotes the formation of a homodimer.[4]

  • DNA Binding: The activated dimer binds to a palindromic 20-bp lux box sequence in the promoter region of target genes.[9]

  • Transcriptional Regulation: The bound complex recruits RNA polymerase, leading to the activation (or in some cases, repression) of gene transcription.[3]

G cluster_cell Bacterial Cell cluster_synthase Signal Production AHL_out Low [AHL] AHL_in AHL AHL_out->AHL_in Diffusion at High Cell Density LuxR_monomer LuxR Monomer AHL_in->LuxR_monomer Binding LuxR_dimer Activated LuxR Dimer LuxR_monomer->LuxR_dimer Dimerization DNA lux box (Promoter) LuxR_dimer->DNA Binds to DNA RNAP RNA Polymerase DNA->RNAP Recruits mRNA mRNA RNAP->mRNA Transcription Proteins QS-Controlled Proteins (e.g., Virulence Factors) mRNA->Proteins Translation LuxI LuxI Synthase LuxI->AHL_out Synthesizes

Figure 1. Canonical LuxR-AHL signaling pathway.

Comparative Analysis of Receptor Cross-Reactivity

The ability of a LuxR-type receptor to bind 3-OH-C12-HSL depends on the compatibility of its binding pocket with a 12-carbon chain and its tolerance for a 3-hydroxy modification. We compare the expected reactivity of 3-OH-C12-HSL with several well-characterized LuxR homologs.

ReceptorOrganism of OriginNative Ligand(s)Expected Relative Activation by 3-OH-C12-HSLRationale & References
LasR Pseudomonas aeruginosa3-oxo-C12-HSLHigh The LasR binding pocket is large and hydrophobic, evolved to specifically accommodate a 12-carbon acyl chain. While its primary ligand has a 3-oxo group, it is known to respond to 3-OH-C12-HSL, albeit sometimes with different affinity.[4][10]
SdiA Escherichia coliOrphan Receptor (None)Moderate SdiA is a promiscuous "eavesdropping" receptor that senses AHLs from other bacteria. It responds to a broad range of AHLs, including those with 3-oxo and 3-hydroxy modifications and acyl chains from C6 to C12.[11][12]
QscR Pseudomonas aeruginosaOrphan Receptor (None)Moderate to Low QscR is another orphan receptor in P. aeruginosa. It is known to bind multiple AHLs, including 3-oxo-C12-HSL, but often acts as a repressor that sequesters the signal from other receptors like LasR. Its direct activation by 3-OH-C12-HSL is possible but may be less potent than LasR.[8]
TraR Agrobacterium tumefaciens3-oxo-C8-HSLLow to None The TraR binding pocket is more constrained and optimized for the 8-carbon chain of its cognate ligand. The longer 12-carbon chain of 3-OH-C12-HSL would likely cause steric hindrance, preventing efficient binding and activation.[4]
LuxR Vibrio fischeri3-oxo-C6-HSLNone As the archetypal receptor for short-chain AHLs, the LuxR binding pocket is too small to accommodate a 12-carbon chain. It shows high specificity for 6-carbon acyl chains and does not respond to long-chain AHLs.[13][14]

Experimental Workflow: Quantifying Cross-Reactivity with a Reporter Assay

To empirically determine the cross-reactivity of 3-OH-C12-HSL, a standardized reporter gene assay is the method of choice. This system uses a genetically engineered host, typically E. coli, which does not produce its own AHLs, to isolate the interaction between the receptor and the ligand of interest.

G cluster_prep 1. Strain Preparation cluster_exp 2. Experiment cluster_measure 3. Measurement & Analysis pReceptor Plasmid 1: Constitutively express LuxR-type Receptor (e.g., LasR) Ecoli AHL-deficient E. coli host pReceptor->Ecoli pReporter Plasmid 2: Receptor's lux box controls luxCDABE operon pReporter->Ecoli Culture Grow engineered E. coli in 96-well plate Ecoli->Culture Inoculate AHL_add Add serial dilutions of 3-OH-C12-HSL Culture->AHL_add Incubate Incubate to allow protein expression and activation AHL_add->Incubate Luminometer Measure Luminescence (Reporter Output) Incubate->Luminometer OD600 Measure Cell Density (OD600) Incubate->OD600 Analysis Normalize Luminescence to OD600 Generate Dose-Response Curve Luminometer->Analysis OD600->Analysis

Figure 2. Workflow for a luminescence-based AHL reporter assay.
Step-by-Step Protocol: Luminescence-Based Reporter Assay
  • Objective: To quantify the activation of a specific LuxR-type receptor by 3-OH-C12-HSL.

  • Rationale: This protocol uses a two-plasmid system in an AHL-null E. coli strain.[11][12][15] The first plasmid constitutively expresses the LuxR homolog of interest (e.g., LasR). The second plasmid contains a reporter cassette where the promoter from a target gene (containing the appropriate lux box) drives the expression of the luxCDABE operon, which produces light. The amount of light generated is directly proportional to the activation of the LuxR receptor by the added AHL.

  • Materials:

    • Expression plasmid containing the gene for the LuxR-type receptor under a constitutive promoter.

    • Reporter plasmid with a lux-box-containing promoter driving luxCDABE.

    • 3-OH-C12-HSL stock solution (e.g., 10 mM in DMSO).

    • LB Broth with appropriate antibiotics.

    • White, clear-bottom 96-well plates.

    • Plate reader capable of measuring luminescence and absorbance at 600 nm.

  • Methodology:

    • Transformation: Co-transform the AHL-deficient E. coli host with the receptor and reporter plasmids. Select for successful transformants on antibiotic plates.

    • Overnight Culture: Inoculate a single colony into 5 mL of LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

    • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

    • Plate Preparation: In a 96-well plate, prepare serial dilutions of 3-OH-C12-HSL in LB broth. Include a "no AHL" control (with an equivalent amount of DMSO vehicle) and a positive control (if the receptor's native ligand is available).

    • Inoculation: Add the diluted E. coli subculture to each well of the 96-well plate.

    • Incubation: Incubate the plate at the optimal temperature for the specific LuxR receptor (often 30°C for better protein folding) for a defined period (e.g., 4-6 hours) with shaking.

    • Measurement: After incubation, measure the optical density at 600 nm (OD600) to quantify cell growth. Then, measure the luminescence.

    • Data Analysis: For each well, calculate the relative light units (RLU) by dividing the luminescence value by the OD600 value. Plot the RLU against the concentration of 3-OH-C12-HSL to generate a dose-response curve. From this curve, key parameters like the EC50 (half-maximal effective concentration) can be determined.

Scientific Implications and Conclusion

The degree of cross-reactivity of 3-OH-C12-HSL has significant implications:

  • Interspecies Communication: In environments like the human gut or soil, promiscuous receptors like SdiA can detect 3-OH-C12-HSL produced by other species, allowing for inter-kingdom and inter-species signaling that can alter gene expression and community behavior.[12]

  • Virulence Regulation: The ability of pathogens like P. aeruginosa to respond to its own signals (via LasR) is a cornerstone of its virulence.[16][17] Understanding how this response is modulated by similar, but non-native, AHLs is key to deciphering infection dynamics.

  • Synthetic Biology: When designing synthetic genetic circuits, signal specificity is crucial to prevent unintended activation. A circuit built with the highly specific LuxR from V. fischeri will be insulated from long-chain AHLs, whereas a circuit using LasR might be inadvertently triggered by 3-OH-C12-HSL from a co-culture.[15]

  • Therapeutic Development: The development of anti-QS drugs often involves creating antagonist molecules that bind to LuxR receptors without activating them. A comprehensive understanding of which receptors bind 3-OH-C12-HSL and its analogs is essential for designing broad-spectrum or highly targeted quorum quenching compounds.

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A Comparative Guide to the Efficacy of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide and its Analogs as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the focus is progressively shifting from bactericidal to anti-virulence strategies. This guide provides an in-depth comparison of the efficacy of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a notable N-acyl-homoserine lactone (AHL) analog, and its related compounds in the inhibition of bacterial quorum sensing (QS). As Senior Application Scientists, our goal is to furnish you with the foundational knowledge and experimental frameworks necessary to evaluate and potentially advance these molecules as next-generation therapeutics.

Introduction: The Strategic Disruption of Bacterial Communication

Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, utilize a sophisticated cell-to-cell communication system known as quorum sensing to coordinate collective behaviors. This process relies on the production and detection of small signaling molecules, primarily N-acyl-homoserine lactones (AHLs).[1][2] At a critical population density, the accumulation of AHLs triggers the activation of transcriptional regulators, such as LasR and RhlR in P. aeruginosa, leading to the expression of a wide array of virulence factors and the formation of biofilms.[3][4]

The core compound of our focus, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, is a structural mimic of the natural P. aeruginosa signaling molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). By competitively binding to QS receptors, this and similar analogs can act as antagonists, effectively silencing bacterial communication and mitigating their pathogenic potential without exerting direct bactericidal pressure, which may circumvent the rapid development of resistance.[5][6]

The Molecular Landscape: Structure-Activity Relationships of AHL Analogs

The efficacy of AHL analogs as QS inhibitors is intricately linked to their molecular architecture. The key structural motifs that dictate their activity as either agonists or antagonists have been the subject of extensive research.[5][7] These relationships provide a predictive framework for the design and evaluation of novel QS inhibitors.

The Acyl Chain: A Primary Determinant of Potency and Specificity

The length and substitution of the acyl chain are paramount in defining the interaction of an AHL analog with its cognate receptor. For the LasR receptor in P. aeruginosa, which naturally binds 3-oxo-C12-HSL, a C12 acyl chain is often associated with high-affinity binding.

  • Chain Length: Analogs with acyl chains of similar length to the natural ligand tend to exhibit stronger binding. Shorter or significantly longer chains can lead to reduced affinity and, in some cases, a switch from agonistic to antagonistic activity.[7]

  • Modifications at the 3-position: The presence of a 3-oxo group is a common feature of many natural AHLs. The 3-hydroxy group in our lead compound represents a key modification. While the 3-oxo group is often crucial for strong agonism, its replacement with a 3-hydroxy group can shift the molecule towards antagonism. Further modifications at this position, or its complete removal, can have profound effects on activity.[8]

The Homoserine Lactone Headgroup: A Hub for Receptor Interaction

The homoserine lactone ring is a highly conserved feature of AHLs and is critical for biological activity. However, subtle modifications can be tolerated and can even enhance antagonistic properties.

  • Stereochemistry: The natural L-stereochemistry of the homoserine lactone is generally preferred for agonistic activity. Analogs with D-stereochemistry often exhibit reduced or antagonistic effects.[8]

  • Ring Modifications: Replacement of the lactone oxygen with sulfur (thiolactone) or nitrogen (lactam) has been shown to produce potent QS modulators.[6]

The following diagram illustrates the key structural features of AHL analogs that influence their activity.

cluster_AHL AHL Analog Structure-Activity Relationship AHL AHL Analog Acyl_Chain Acyl Chain (Tail) AHL->Acyl_Chain HSL_Ring Homoserine Lactone Ring (Head) AHL->HSL_Ring Chain_Length Chain Length (e.g., C12 for LasR) Acyl_Chain->Chain_Length Position_3 3-Position Substitution (e.g., 3-oxo, 3-hydroxy) Acyl_Chain->Position_3 Stereochem Stereochemistry (L- vs. D-) HSL_Ring->Stereochem Ring_Mod Ring Heteroatom (O, S, N) HSL_Ring->Ring_Mod

Caption: Key structural determinants of AHL analog activity.

Comparative Efficacy: A Data-Driven Assessment

Compound/Analog ClassAcyl Chain Length3-PositionHSL RingExpected QS Inhibitory Activity (LasR Antagonism)Supporting Rationale[5][6][7][8]
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (Parent Compound) C123-HydroxyL-LactoneModerate to HighThe C12 chain provides good binding affinity to LasR. The 3-hydroxy group, in place of the natural 3-oxo, likely promotes antagonism.
Analogs with Varying Acyl Chain Length C8, C10, C143-HydroxyL-LactoneVariableShorter (C8, C10) or longer (C14) chains may result in reduced binding affinity compared to the C12 parent, potentially lowering inhibitory potency.
3-Oxo Analogs C123-OxoL-LactoneLow (potential for agonism)The 3-oxo group is a key feature of the natural agonist, 3-oxo-C12-HSL, and is likely to activate rather than inhibit the LasR receptor.
Unsubstituted Acyl Analogs C12HL-LactoneModerateRemoval of the 3-position substituent can still result in antagonistic activity, though potentially with a different binding mode and potency compared to the 3-hydroxy analog.
Thiolactone Analogs C123-HydroxyL-ThiolactonePotentially HighReplacement of the lactone oxygen with sulfur has been shown to enhance the antagonistic properties of some AHL analogs.
D-Stereoisomer Analogs C123-HydroxyD-LactonePotentially HighInversion of the stereocenter at the lactone ring often leads to a loss of agonistic activity and can enhance antagonism.

Experimental Protocols for Efficacy Determination

To empirically validate the efficacy of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide and its analogs, a suite of well-established in vitro assays is essential. These protocols provide a framework for quantifying the impact of these compounds on key QS-regulated phenotypes in P. aeruginosa.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms.

Methodology:

  • Preparation of Bacterial Culture: Inoculate P. aeruginosa (e.g., PAO1 strain) in a suitable broth medium (e.g., LB broth) and incubate overnight at 37°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add fresh broth, the test compound at various concentrations, and a standardized inoculum of the overnight bacterial culture. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Quantification: Discard the crystal violet solution and wash the wells again with PBS. Solubilize the bound crystal violet with 30% acetic acid or ethanol. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The reduction in absorbance in the presence of the test compound indicates biofilm inhibition.

Quantification of Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa whose production is regulated by QS.

Methodology:

  • Culture and Treatment: Grow P. aeruginosa in a suitable production medium (e.g., King's A broth) in the presence and absence of the test compound for 24-48 hours at 37°C with shaking.

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube and add chloroform. Vortex to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Acidification and Quantification: Separate the chloroform layer and add 0.2 M HCl. Vortex to move the pyocyanin into the acidic aqueous layer (which will turn pink). Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient.

Elastase Activity Assay

Elastase is a protease and virulence factor regulated by the LasR system.

Methodology:

  • Culture Supernatant Preparation: Grow P. aeruginosa with and without the test compound as described for the pyocyanin assay. Collect the cell-free supernatant after centrifugation.

  • Assay: Add the supernatant to a solution of Elastin-Congo Red. Incubate at 37°C for several hours.

  • Quantification: Stop the reaction by adding a suitable buffer and centrifuge to pellet the insoluble substrate. The amount of solubilized Congo Red in the supernatant, which is proportional to the elastase activity, is measured by reading the absorbance at approximately 495 nm.

The following diagram outlines the general workflow for evaluating the efficacy of QS inhibitors.

cluster_workflow Experimental Workflow for QS Inhibitor Evaluation start Synthesize/Obtain AHL Analogs mic Determine Minimum Inhibitory Concentration (MIC) start->mic biofilm Biofilm Inhibition Assay mic->biofilm pyocyanin Pyocyanin Production Assay mic->pyocyanin elastase Elastase Activity Assay mic->elastase reporter Reporter Gene Assay (e.g., LasR-responsive promoter) mic->reporter data Data Analysis and IC50 Determination biofilm->data pyocyanin->data elastase->data reporter->data conclusion Comparative Efficacy Conclusion data->conclusion

Caption: A generalized workflow for the evaluation of AHL analogs.

Conclusion and Future Directions

The strategic inhibition of quorum sensing represents a promising avenue for the development of novel anti-virulence therapies. 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide and its analogs are compelling candidates in this endeavor. The comparative analysis presented in this guide, based on established structure-activity relationships, provides a rational basis for prioritizing and further investigating these compounds.

Future research should focus on obtaining direct comparative data for a library of closely related analogs of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide to precisely elucidate the impact of subtle structural modifications. Furthermore, in vivo studies using relevant infection models are crucial to validate the therapeutic potential of the most promising candidates. The continued exploration of these molecules will undoubtedly contribute to the arsenal of strategies to combat bacterial infections in an era of increasing antibiotic resistance.

References

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A Guide to the Structural Confirmation of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Unambiguous Structural Confirmation

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as 3-OH-C12-HSL, is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are pivotal in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density.[2][3][4] The precise structure of these signaling molecules, including the length of the acyl chain and any modifications, dictates their biological activity and specificity.[1] Therefore, unambiguous structural confirmation is paramount for understanding their role in bacterial pathogenesis and for the development of novel anti-infective therapies that disrupt quorum sensing.[5][6]

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in providing definitive structural evidence for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide. While MS provides information about the molecular weight and elemental composition, NMR offers detailed insights into the connectivity of atoms within the molecule. The synergy of these two techniques provides a comprehensive and robust structural confirmation.

At a Glance: Comparing NMR and Mass Spectrometry for Structural Analysis

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Connectivity of atoms (C-H, C-C)Mass-to-charge ratio (m/z)
Strengths - Detailed structural elucidation- Stereochemical information- Non-destructive- High sensitivity- Molecular weight determination- Elemental composition (with HRMS)
Limitations - Lower sensitivity- Requires larger sample amounts- Complex spectra for large molecules- Indirect structural information- Isomers can be difficult to distinguish- Destructive technique
Typical Application Definitive structure confirmationInitial identification and confirmation of molecular formula

The Analytical Workflow: A Step-by-Step Approach

A logical and efficient workflow is crucial for the successful structural confirmation of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide. This involves a synergistic approach, where the strengths of both MS and NMR are leveraged.

Analytical Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy MS_Analysis High-Resolution Mass Spectrometry (HRMS) MS_Data Determine Molecular Formula (C16H29NO4) MS_Analysis->MS_Data NMR_1H 1H NMR MS_Data->NMR_1H Guides NMR Interpretation NMR_Data Elucidate Connectivity and Final Structure NMR_1H->NMR_Data NMR_13C 13C NMR NMR_13C->NMR_Data NMR_2D 2D NMR (COSY, HSQC) NMR_2D->NMR_Data Confirmation Confirmation NMR_Data->Confirmation Structure Confirmed

Caption: A typical workflow for the structural confirmation of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

Mass Spectrometry: The First Line of Investigation

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is an indispensable tool for the initial characterization of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.[7] Its high sensitivity makes it ideal for analyzing small amounts of sample often obtained from biological extracts.[8][9]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Interpreting the Mass Spectrum

The primary goal of HRMS is to determine the accurate mass of the molecule, which in turn allows for the prediction of its elemental composition. For 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, the expected molecular formula is C₁₆H₂₉NO₄, with a monoisotopic mass of 299.2097 g/mol .[10][11]

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺300.2170(Experimental Value)Protonated molecule
[M+Na]⁺322.1989(Experimental Value)Sodium adduct

A key fragmentation pathway for N-acyl-homoserine lactones in tandem mass spectrometry (MS/MS) involves the cleavage of the amide bond, resulting in a characteristic product ion corresponding to the protonated homoserine lactone ring at m/z 102.[12][13] This fragment is a strong indicator of the AHL scaffold.

MS_Fragmentation cluster_0 Fragmentation Parent [M+H]⁺ m/z 300.2 Lactone Protonated Lactone Ring m/z 102.1 Parent->Lactone Amide Bond Cleavage Acyl_Chain Acyl Chain Fragment Parent->Acyl_Chain Amide Bond Cleavage

Caption: Characteristic fragmentation of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS provides the molecular formula, NMR spectroscopy is essential for determining the precise arrangement of atoms and confirming the connectivity within the 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide molecule.[14][15]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR: Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

Interpreting the NMR Spectra

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. Key expected signals for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide include:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.88triplet3H-CH₃
~1.26multiplet~14H-(CH₂)₇-
~1.5-1.6multiplet2H-CH₂-CH₂-CO-
~2.2-2.4multiplet2H-CH₂-CO-
~2.5-2.7multiplet2H-CH₂- in lactone
~3.9-4.1multiplet1H-CH(OH)-
~4.3-4.5multiplet2H-O-CH₂- in lactone
~4.6-4.8multiplet1H-CH-NH-
~6.5-7.0broad singlet1H-NH-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[16][17]

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Expected signals include:

Chemical Shift (ppm)Assignment
~14-CH₃
~22-32-(CH₂)n-
~35-40-CH₂-CO-
~50-55-CH-NH-
~65-70-CH(OH)-
~68-72-O-CH₂- in lactone
~170-175-CO- (amide)
~175-180-CO- (lactone)

2D NMR (COSY & HSQC): These experiments are crucial for assembling the molecular fragments.

  • COSY will show correlations between adjacent protons, allowing for the tracing of the entire dodecanamide chain and the tetrahydrofuran ring.

  • HSQC will link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

Conclusion: A Synergistic Approach for Unquestionable Confirmation

The structural confirmation of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is most reliably achieved through the combined application of mass spectrometry and nuclear magnetic resonance spectroscopy. HRMS provides the essential starting point by confirming the molecular formula. Subsequently, a suite of 1D and 2D NMR experiments delivers the detailed connectivity information necessary to build the complete and unambiguous molecular structure. This dual-pronged analytical strategy ensures the highest level of scientific rigor, which is critical for advancing research in quorum sensing and the development of novel therapeutics.

References

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A Researcher's Guide to Validating the Specificity of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in Reporter Strain Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the study of bacterial communication, or quorum sensing (QS), N-acyl-homoserine lactones (AHLs) are paramount signaling molecules used by a wide array of Gram-negative bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and motility.[1][2] Reporter strains, typically engineered bacteria that produce a measurable signal like light, fluorescence, or pigment in response to specific AHLs, are indispensable tools for discovering QS modulators and elucidating signaling pathways.[3][4]

The compound 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide , a 3-hydroxy derivative of the C12-HSL family, represents a class of molecules that may exhibit agonist or antagonist activity within these systems. However, the scientific credibility of any finding hinges on the rigorous validation of the molecule's specificity. A lack of specificity, often termed "crosstalk," where a signal molecule interacts with a non-native receptor, can lead to profound misinterpretation of experimental results.[5]

This guide provides a comprehensive framework for researchers to meticulously validate the specificity of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide. We will move beyond a simple protocol, delving into the causality behind experimental design, the establishment of self-validating systems, and the interpretation of results within the broader context of quorum sensing biology.

Part 1: The Principle of Specificity in Quorum Sensing

AHL-mediated quorum sensing relies on the molecular recognition between the AHL signal and a cognate LuxR-type transcriptional regulator.[2] In the well-studied pathogen Pseudomonas aeruginosa, two primary AHL systems, Las and Rhl, operate in a hierarchical cascade.[2][6][7] The LasI synthase produces N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL), which binds to the LasR receptor.[2][8] This complex then activates the expression of virulence genes and the rhlR gene.[2] RhlR, in turn, is activated by its cognate AHL, N-butyryl-L-homoserine lactone (C4-HSL), produced by RhlI.[2][9]

The specificity of this interaction is conferred by the length and modification of the AHL's acyl side chain.[2] While the LasR receptor is primarily activated by 3-oxo-C12-HSL, and RhlR by C4-HSL, some degree of promiscuity or "crosstalk" can occur, where one AHL may weakly activate the other's receptor.[5] Therefore, when testing a novel or modified AHL like 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, it is crucial to determine not only its activity on its presumed target receptor but also its inactivity on other, related receptors.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cytoplasm AHL AHL Signal (e.g., 3-OH-C12-HSL) Receptor Inactive LuxR-type Receptor (e.g., LasR) AHL->Receptor Binding & Activation Active_Complex Active AHL-Receptor Complex Receptor->Active_Complex Promoter Target Promoter (e.g., Plas) Active_Complex->Promoter Binds & Induces Transcription Reporter Reporter Gene (gfp, lux, lacZ) Promoter->Reporter Signal Measurable Signal (Fluorescence, Light) Reporter->Signal Expression

Figure 1. Generalized AHL signaling pathway in a reporter bacterium.

Part 2: Experimental Design for Specificity Validation

A robust validation experiment is a self-validating system. This is achieved by assembling a panel of reporter strains and a corresponding panel of control compounds. This matrix approach allows for the simultaneous assessment of on-target activity, off-target inactivity, and potential cross-reactivity.

Assembling a Reporter Strain Panel

The core of this validation strategy is the use of multiple, well-characterized reporter strains.[10] Each strain should ideally be null for its native AHL synthase but express a specific LuxR-type receptor and a corresponding reporter gene. A minimal panel for assessing specificity against common QS systems should include:

  • LasR-responsive Reporter: An E. coli or P. aeruginosa strain expressing LasR with a lasI promoter-driven reporter (e.g., GFP, Lux, or LacZ). This is the presumed target for a C12-HSL derivative.[11]

  • RhlR-responsive Reporter: A strain expressing RhlR with an rhlI promoter-driven reporter. This tests for cross-reactivity with the closely related Rhl system.[11]

  • LuxR-responsive Reporter: A strain, often based on Vibrio fischeri components, expressing LuxR. This tests for specificity against a receptor that responds to a different class of AHLs (3-oxo-C6-HSL).[12]

  • TraR-responsive Reporter: An Agrobacterium tumefaciens based strain expressing TraR, which is highly sensitive to a broad range of AHLs, particularly those with a 3-oxo group and medium-to-long acyl chains.[13][14][15]

Selecting Control and Test Compounds

The choice of compounds is as critical as the reporter panel.

  • Test Compound: 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

  • Primary Positive Controls (Cognate Agonists):

    • 3-oxo-C12-HSL: The potent, natural activator for the LasR system.[16]

    • C4-HSL: The natural activator for the RhlR system.[2]

    • 3-oxo-C6-HSL: The natural activator for the LuxR system.

    • 3-oxo-C8-HSL: The natural activator for the TraR system.[15]

  • Structural Analog Control:

    • N-dodecanoyl-L-homoserine lactone (C12-HSL): An unsubstituted analog to assess the importance of the 3-hydroxy group for receptor recognition.

  • Negative Control:

    • Vehicle (Solvent): The solvent used to dissolve the AHLs (e.g., DMSO or acidified ethyl acetate) at the highest concentration used in the experiment.

Dose-Response Analysis

Specificity should never be determined at a single concentration. A full dose-response analysis (e.g., from 1 nM to 100 µM) for each compound on every reporter strain is essential. This allows for the calculation of key quantitative metrics like the half-maximal effective concentration (EC50), which provides a robust measure of potency.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Prepare Reporter Strains (Overnight Culture) C 3. Inoculate Diluted Cultures into 96-Well Plate A->C B 2. Prepare Serial Dilutions of Test & Control Compounds D 4. Add Compound Dilutions to Respective Wells B->D C->D E 5. Incubate with Shaking (e.g., 4-6 hours at 30-37°C) D->E F 6. Measure Reporter Signal (Fluorescence/Luminescence) & Cell Density (OD600) E->F G 7. Normalize Signal (e.g., RFU/OD600) F->G H 8. Plot Dose-Response Curves & Calculate EC50 Values G->H

Figure 2. High-level workflow for the AHL reporter specificity assay.

Part 3: Detailed Experimental Protocol

This protocol outlines a quantitative microplate-based assay for assessing AHL activity.

Materials
  • Reporter strains (e.g., LasR, RhlR, LuxR, TraR reporters)

  • Test and control AHL compounds

  • Sterile 96-well clear-bottom, black-sided microplates (for fluorescence) or white plates (for luminescence)

  • Luria-Bertani (LB) broth or other appropriate growth medium, supplemented with necessary antibiotics

  • Microplate reader capable of measuring absorbance (OD600) and fluorescence or luminescence

  • Incubator shaker

Step-by-Step Methodology
  • Prepare Reporter Strains: Inoculate 3-5 mL of LB medium (with appropriate antibiotics) with a single colony of each reporter strain. Grow overnight at the optimal temperature (e.g., 30°C or 37°C) with vigorous shaking.[5]

  • Prepare Compound Plates:

    • Dissolve all AHL compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10-100 mM).

    • In a separate 96-well "source" plate, perform serial dilutions of each compound. For an 8-point curve, a 1:10 dilution series from 1 mM to 100 pM is a good starting point. Include a solvent-only well as the negative control.

  • Assay Setup:

    • Dilute the overnight cultures of each reporter strain to an OD600 of ~0.05 in fresh, pre-warmed medium.

    • Dispense 198 µL of the diluted cell culture into the wells of the final assay plate. Use a different plate for each reporter strain.

    • Transfer 2 µL of the compound dilutions from the "source" plate to the corresponding wells of the assay plates. This 1:100 dilution results in the final desired test concentrations.

  • Incubation: Cover the plates and incubate for 4-6 hours at the optimal growth temperature with shaking (~200 rpm). The incubation time should be optimized to be within the exponential growth phase where the reporter signal is maximal.[5]

  • Data Acquisition:

    • Measure the optical density at 600 nm (OD600) to assess cell growth.

    • Measure the reporter signal (e.g., GFP fluorescence at Ex: 485 nm, Em: 525 nm; or luminescence).[5]

  • Data Normalization: To account for any effects of the compounds on cell growth, normalize the reporter signal by dividing it by the OD600 reading for each well (e.g., Relative Fluorescence Units / OD600).

Part 4: Data Analysis and Interpretation

The goal is to generate a clear, comparative dataset that speaks directly to the specificity of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

Expected Results

The normalized data should be plotted as dose-response curves for each compound-strain combination. From these curves, EC50 values can be calculated using a non-linear regression model (e.g., four-parameter logistic curve).

The results can be summarized in a table for straightforward comparison.

CompoundReporter Strain (Receptor)Potency (EC50)Max Response (% of Cognate Agonist)Specificity Interpretation
3-Hydroxy-C12-HSL (Test) LasR Reporter ~50 nM ~95% High Potency, Full Agonist
RhlR Reporter> 100 µM< 5%Highly Specific (No Crosstalk)
LuxR Reporter> 100 µM< 2%Highly Specific (No Crosstalk)
TraR Reporter~5 µM~30%Moderate Crosstalk
3-oxo-C12-HSL (Control) LasR Reporter ~10 nM 100% Benchmark Agonist
RhlR Reporter~10 µM~15%Known Low-Level Crosstalk
TraR Reporter~100 nM~90%Known High Activity
C4-HSL (Control) LasR Reporter> 100 µM< 5%Specific
RhlR Reporter ~100 nM 100% Benchmark Agonist
C12-HSL (Control) LasR Reporter~500 nM~60%Lower Potency Agonist

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results
  • Crosstalk/Promiscuity: If the compound activates multiple reporters (e.g., both LasR and TraR), it is considered promiscuous.[5] The relative EC50 values are key here. An EC50 for LasR that is 100-fold lower than for TraR still suggests a strong preference for LasR, but the off-target activity must be acknowledged in future experiments.

  • Role of the 3-Hydroxy Group: By comparing the activity of 3-Hydroxy-C12-HSL to that of 3-oxo-C12-HSL and C12-HSL, one can infer the structural importance of the modification at the C3 position of the acyl chain for LasR recognition and activation.

Conclusion

References
  • iGEM 2016 Team TokyoTech. (2016). AHL Reporter Assay. Retrieved from 2016.igem.org. [Link]

  • Chang, C., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1686. [Link]

  • Spence, P. J., et al. (2004). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Infection and Immunity, 72(9), 5516-5523. [Link]

  • Dobretsov, S., et al. (2011). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology, 77(2), 643-647. [Link]

  • Müh, U., et al. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 50(11), 3674-3679. [Link]

  • Vikström, E., et al. (2007). The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN). Analytical and Bioanalytical Chemistry, 387(2), 481-487. [Link]

  • Andersen, J. B., et al. (2001). gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication. Applied and Environmental Microbiology, 67(2), 575-585. [Link]

  • Fuqua, C., & Greenberg, E. P. (2002). Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. Proceedings of the National Academy of Sciences, 99(24), 15269-15274. [Link]

  • Mukherjee, S., et al. (2019). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. PLOS Pathogens, 15(9), e1007960. [Link]

  • Winson, M. K., et al. (2008). Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. In Methods in Molecular Biology, vol. 422, pp. 223-238. [Link]

  • Uddin, M. J., & Ahn, J. (2020). Detection of Quorum Sensing Signals in Gram-Negative Bacteria by Using Reporter Strain CV026. Journal of Microbiology and Biotechnology, 30(11), 1667-1673. [Link]

  • Zhu, J., et al. (2003). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology, 69(11), 6949-6953. [Link]

  • Lade, H., et al. (2014). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. Molecules, 19(9), 13639-13662. [Link]

  • Bertani, I., & Venturi, V. (2004). Regulation of the N-Acyl Homoserine Lactone-Dependent Quorum-Sensing System in Rhizosphere Pseudomonas putida WCS358 and Cross-Talk with the Stationary-Phase RpoS Sigma Factor and the Global Regulator GacA. Journal of Bacteriology, 186(17), 5893-5902. [Link]

  • Brackman, G., et al. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 13, 1163471. [Link]

  • Feltner, J. B., et al. (2016). LasR Variant Cystic Fibrosis Isolates Reveal an Adaptable Quorum-Sensing Hierarchy in Pseudomonas aeruginosa. mBio, 7(5), e01513-16. [Link]

  • M-P, A., et al. (2021). Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE. PLOS Genetics, 17(12), e1009945. [Link]

  • Zhu, J., et al. (1998). Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. Journal of Bacteriology, 180(20), 5398-5405. [Link]

  • Dobretsov, S., et al. (2011). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology, 77(2), 643-647. [Link]

  • Chang, C., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1686. [Link]

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Sources

A Comparative Guide to the Structure-Activity Relationship of N-(3-Hydroxydodecanoyl)-DL-homoserine Lactone Derivatives as Quorum Sensing Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone (3-OH-C12-HSL) and related N-acyl-homoserine lactones (AHLs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the key structural motifs governing the modulation of bacterial quorum sensing (QS), with a particular focus on the well-characterized Las/Rhl system in the opportunistic pathogen Pseudomonas aeruginosa.

Introduction: Intercepting Bacterial Communication

Quorum sensing is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1] In many Gram-negative bacteria, this process is mediated by the production and detection of small, diffusible signal molecules, primarily N-acyl-homoserine lactones (AHLs).[1] These molecules act as autoinducers; once a threshold concentration is reached, they bind to cognate intracellular receptor proteins (typically LuxR-type transcriptional regulators), triggering a cascade of gene expression that governs virulence, biofilm formation, and antibiotic resistance.[2][3]

P. aeruginosa, a notorious opportunistic pathogen, employs a hierarchical QS system where the las system sits at the top.[3] The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which activates its cognate receptor, LasR.[4][5] The topic of this guide, N-(3-Hydroxydodecanoyl)-DL-homoserine lactone (3-OH-C12-HSL), is a closely related natural analogue also found in bacterial systems.[4] Understanding the subtle structural differences between these molecules and their derivatives that dictate agonist versus antagonist activity is paramount for designing novel anti-virulence therapies that disrupt QS pathways.[6]

The Core Scaffold: Pharmacophoric Hotspots

The biological activity of AHLs is dictated by three primary structural components: the acyl side chain, the modification at the C3 position of the acyl chain, and the homoserine lactone (HSL) ring. Any modification to these regions can dramatically alter the molecule's ability to bind to its target receptor and elicit a biological response.[6]

SAR_Scaffold cluster_0 N-(3-Hydroxydodecanoyl)-DL-homoserine lactone cluster_1 mol mol p1 Acyl Chain Length & Saturation (Site 1) p1->inv1 p2 3-Position (OH vs. O vs. H) (Site 2) p2->inv2 p3 Homoserine Lactone Ring (Site 3) p3->inv3

Figure 1: Key sites for structure-activity relationship (SAR) analysis on the N-(3-Hydroxydodecanoyl)-DL-homoserine lactone scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications at each of the three key sites on the biological activity of AHL derivatives.

Site 1: The Acyl Side Chain

The length and composition of the acyl side chain are critical determinants of binding specificity for LuxR-type receptors.

  • Chain Length: The LasR receptor of P. aeruginosa shows a strong preference for acyl chains of 11-13 carbons.[7] Shorter chains, such as the C4-HSL used by the RhlR receptor in the same organism, do not effectively activate LasR.[3] Similarly, analogues with significantly longer or shorter chains generally exhibit reduced agonist activity and may act as antagonists.[1]

  • Aromatic Substitutions: Replacing the aliphatic acyl chain with moieties containing a benzene ring can lead to potent inhibitory activity. The position and nature of substituents on the benzene ring are crucial. For instance, N-(4-bromophenylacetanoyl)-L-homoserine lactone has been used as a positive control for QS inhibition, indicating the effectiveness of this modification strategy.[6][8]

  • Heteroatoms and Unsaturation: The introduction of heteroatoms (e.g., sulfur, oxygen) or double/triple bonds into the acyl chain can alter the molecule's conformation and polarity, often leading to inhibitory effects.[9]

Site 2: The C3-Position Modification

The functionality at the third carbon of the acyl chain is a key recognition element. The two most common natural variants are a 3-oxo group and a 3-hydroxy group.

  • 3-Hydroxy vs. 3-Oxo: For many biological activities, including both QS activation in bacteria and immunomodulatory effects in mammalian cells, there is a strong preference for a functional group at the C3 position.[4][10] Comparative studies of synthetic analogues have revealed that acylated L-homoserine lactones with an 11-13 carbon side chain containing either a 3-oxo or a 3-hydroxy group are optimal structures for potent activity.[7] This indicates that the 3-hydroxy group, as found in the topic compound, is a highly effective pharmacophore, comparable to the more extensively studied 3-oxo group.

  • Absence of C3-Functionality: Analogues lacking any substitution at the C3 position (3-unsubstituted) generally show significantly reduced agonist activity at the LasR receptor compared to their 3-oxo or 3-hydroxy counterparts.[4]

Site 3: The Homoserine Lactone Ring

The homoserine lactone (HSL) ring is the most conserved feature of this class of signaling molecules and is essential for activity.

  • Stereochemistry: The natural L-configuration of the chiral center in the HSL ring is critical. Structures lacking the L-configuration are typically devoid of activity.[7]

  • Ring Modifications: Most modifications to the HSL ring completely abolish activity, suggesting it acts as an anchor in the receptor's binding pocket.[1] However, some isosteric replacements have yielded active compounds. For example, replacing the ring oxygen with sulfur to create a homocysteine thiolactone ring can be permitted in some QS systems, while replacing the HSL ring with a triazole moiety has also produced QS modulators.[9]

Comparative Analysis of AHL Derivative Performance

The following table summarizes the general outcomes of various structural modifications on the AHL scaffold, based on data from multiple experimental studies. This provides a comparative overview of how different chemical groups influence QS modulation.

Modification SiteStructural ChangeTarget System (Typical)Observed ActivitySupporting References
Acyl Chain (Site 1) Chain length <10 or >14 carbonsP. aeruginosa LasRReduced Agonist / Potential Antagonist[7]
Aromatic/phenylacetyl groupP. aeruginosa LasRPotent Antagonist / Inhibitor[6][8]
α-halogenation (Cl, Br, I)E. coli LuxR reporterReduced Agonist Activity
C3-Position (Site 2) 3-H (unsubstituted)P. aeruginosa LasRReduced Agonist Activity[4]
3-OH (Hydroxy)P. aeruginosa LasR / Mammalian CellsPotent Agonist / Immunomodulator[7][10]
3-O (Oxo)P. aeruginosa LasR / Mammalian CellsPotent Agonist / Immunomodulator[7][11]
HSL Ring (Site 3) D-configuration (unnatural stereoisomer)General LuxR-typeInactive[7]
Thiolactone (Sulfur replaces Oxygen)General LuxR-typeActivity varies; permitted in some systems[1]
N,N-disubstitutionC. violaceumPotential Inhibitor (Quorum Quencher)[9]

Experimental Protocols for SAR Evaluation

To empirically determine the activity of novel AHL derivatives, two key experimental phases are required: chemical synthesis and biological evaluation.

Protocol: General Synthesis of N-Acyl-Homoserine Lactone Analogues

This protocol provides a general method for coupling a desired acyl chain to the homoserine lactone amine.

Objective: To synthesize a library of AHL analogues by acylating L-homoserine lactone hydrobromide.

Materials:

  • (S)-(-)-α-Amino-γ-butyrolactone hydrobromide (L-HSL hydrobromide)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • The desired acyl chloride or carboxylic acid

  • Coupling agents (if starting from carboxylic acid), e.g., EDC/HOBt

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) and sodium bicarbonate (2.5 eq) in a biphasic mixture of water and DCM under vigorous stirring at room temperature. This neutralizes the amine, making it nucleophilic.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq) dissolved in DCM to the reaction mixture. If starting with a carboxylic acid, pre-activate it with a coupling agent like EDC before addition.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure AHL analogue.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS).

Protocol: LasR-Based Quorum Sensing Reporter Assay

This bioassay uses an engineered E. coli reporter strain to quantify the agonist or antagonist activity of test compounds on the P. aeruginosa LasR receptor.

Objective: To measure the ability of AHL derivatives to either activate LasR or inhibit its activation by its native ligand.

Materials:

  • E. coli reporter strain (e.g., containing arabinose-inducible LasR and a lasB-lux reporter plasmid).[12]

  • Luria-Bertani (LB) medium with appropriate antibiotics (e.g., kanamycin, ampicillin).[12]

  • L-arabinose solution (for inducing LasR expression).

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) solution (as the native agonist).

  • Test compounds (AHL derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well white, clear-bottom microtiter plates.

  • Plate-reading luminometer.

Procedure:

  • Prepare Reporter Strain: Grow the E. coli reporter strain overnight at 37°C in LB medium with antibiotics. The next day, dilute the culture 1:100 in fresh medium and grow at 37°C until the OD₆₀₀ reaches ~0.5.[12]

  • Induce LasR Expression: Add L-arabinose to the bacterial culture to a final concentration of 0.1% (w/v) to induce the expression of the LasR protein.[12]

  • Prepare Assay Plate:

    • For Agonist Screening: Add serial dilutions of the test compounds to the wells of a 96-well plate.

    • For Antagonist Screening: Add a fixed, sub-maximal concentration of the native agonist, 3-oxo-C12-HSL (e.g., 10 μM), to all wells, followed by serial dilutions of the test compounds.[12]

  • Inoculate Plate: Add 150-180 µL of the induced reporter strain culture to each well of the plate.[12] Include appropriate controls: no compound (negative), DMSO solvent control, and 3-oxo-C12-HSL only (positive control for antagonism screen).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-10 hours).

  • Measure Luminescence: Measure the bioluminescence in each well using a plate-reading luminometer. Luminescence is directly proportional to the activation of the lasB promoter by the LasR receptor.

  • Data Analysis:

    • Agonist Activity: Plot luminescence versus compound concentration to determine the EC₅₀ (concentration for 50% maximal activation).

    • Antagonist Activity: Plot the reduction in luminescence versus compound concentration to determine the IC₅₀ (concentration for 50% inhibition).

Figure 2: General workflow for a LasR-responsive reporter gene bioassay.

The P. aeruginosa Las Signaling Pathway

The Las QS system is a cornerstone of P. aeruginosa pathogenicity. The synthase LasI produces 3-oxo-C12-HSL. As the bacterial population grows, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it diffuses into the bacterial cells and binds to the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, causing it to dimerize and function as an active transcriptional regulator. The LasR-AHL complex then binds to specific DNA sequences (las boxes) upstream of target genes, activating the transcription of hundreds of genes, including those for virulence factors (e.g., elastase, exotoxin A) and genes of other QS systems like rhl.[2][3]

Las_Pathway cluster_cell P. aeruginosa Cell LasI LasI Synthase AHL_out 3-OH/3-O-C12-HSL (Low Cell Density) LasI->AHL_out synthesis LasR_inactive LasR (Inactive) LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active activates & dimerizes DNA Target DNA (las box) LasR_active->DNA binds Virulence Virulence Factor Genes (e.g., lasB, rhlR) DNA->Virulence activates transcription AHL_in 3-OH/3-O-C12-HSL (High Cell Density) AHL_out->AHL_in diffusion at high concentration AHL_in->LasR_inactive binds

Figure 3: Simplified signaling pathway of the Las quorum sensing system in P. aeruginosa.

Conclusion and Future Directions

The structure-activity relationship of N-acyl-homoserine lactones is a well-defined yet nuanced field. For derivatives related to N-(3-Hydroxydodecanoyl)-DL-homoserine lactone, it is clear that three regions—the acyl chain, the C3-position, and the lactone ring—are pivotal for modulating the activity of QS receptors like LasR. The acyl chain length dictates specificity, while the 3-hydroxy group is a highly effective pharmacophore, comparable in activity to the 3-oxo group. The L-configured lactone ring is almost universally required.

Future research should focus on developing derivatives that exploit these SAR principles to create highly potent and specific QS inhibitors. By replacing the native acyl chain with non-metabolizable aromatic groups or other unique moieties, it is possible to design antagonists that competitively bind to the receptor without activating it, effectively silencing bacterial communication and attenuating virulence without exerting selective pressure for resistance. Such compounds represent a promising next generation of anti-infective agents.

References

  • Gimeno, R., et al. (2022). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. Available at: [Link]

  • Li, G., et al. (2018). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Request PDF. (2024). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ResearchGate. Available at: [Link]

  • Li, G., et al. (2018). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. Available at: [Link]

  • Smith, K. M., et al. (2003). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. American Society for Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). Structure of acyl-homoserine lactones tested in this study. Available at: [Link]

  • Ma, R., et al. (2021). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI. Available at: [Link]

  • Chhabra, S. R., et al. (2003). Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators. ResearchGate. Available at: [Link]

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  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS. Available at: [Link]

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  • Kim, M. H., et al. (2021). N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways. PubMed Central. Available at: [Link]

  • Moghaddam, M. M., et al. (2014). Quorum Sensing in Bacteria and a Glance on Pseudomonas aeruginosa. Walsh Medical Media. Available at: [Link]

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Comparative Transcriptomics of Bacteria Treated with 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide: A Guide to Experimental Design and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative transcriptomics study to elucidate the effects of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide on bacteria. As a derivative of N-acyl homoserine lactone (AHL), a common quorum sensing (QS) signaling molecule, this compound is hypothesized to act as a quorum sensing inhibitor (QSI).[1][2] This guide will compare its hypothetical transcriptomic signature against a well-characterized QSI, halogenated furanones, and a vehicle control. The experimental model for this guide will be the opportunistic pathogen Pseudomonas aeruginosa, a bacterium known for its complex AHL-based QS systems.[2]

Introduction: The Rationale for Comparative Transcriptomics in QSI Research

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[1] This regulation is pivotal for various processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][3] The inhibition of QS, a strategy known as quorum quenching, is a promising alternative to traditional antibiotics as it aims to disarm pathogens rather than killing them, potentially reducing the selective pressure for resistance development.[1][3]

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide belongs to a class of molecules that are structurally similar to the native AHL signals used by many Gram-negative bacteria. This structural mimicry suggests a potential to interfere with QS signaling pathways. To validate and characterize this potential, a global analysis of the bacterial transcriptome through RNA sequencing (RNA-seq) is the method of choice. RNA-seq offers an unbiased and high-resolution view of the entire transcriptome, allowing for the discovery of novel regulatory networks and off-target effects.[4][5]

This guide will detail a robust experimental design, a step-by-step RNA-seq workflow, and a comprehensive data analysis pipeline to compare the effects of our target compound with a known QSI and a control.

Experimental Design: Ensuring Robust and Interpretable Data

A well-thought-out experimental design is critical for the success of any transcriptomics study.[6][7] For this comparative analysis, we will employ a classic treated vs. control design with the inclusion of a positive control (a known QSI).

Experimental Groups:

  • Treatment Group: P. aeruginosa treated with 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

  • Positive Control Group: P. aeruginosa treated with a halogenated furanone (e.g., (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone), a well-documented QSI.[3]

  • Vehicle Control Group: P. aeruginosa treated with the solvent used to dissolve the compounds (e.g., DMSO).

Key Considerations for Experimental Design:

  • Bacterial Strain: Use a well-characterized strain of P. aeruginosa, such as PAO1 or PA14.

  • Growth Conditions: Maintain consistent growth conditions (media, temperature, aeration) across all replicates and experimental groups to minimize variability.

  • Compound Concentration: Determine the sub-inhibitory concentration of each compound to ensure that the observed transcriptomic changes are due to QS inhibition and not bacteriostatic or bactericidal effects. This can be determined using standard minimum inhibitory concentration (MIC) assays.

  • Time Point Selection: Harvest bacterial cells for RNA extraction at a time point where QS-regulated genes are known to be highly expressed (e.g., mid- to late-logarithmic growth phase).

  • Biological Replicates: Use a minimum of three biological replicates for each experimental group to ensure statistical power and to account for biological variability.[6]

Methodology: A Step-by-Step Protocol for Bacterial RNA-seq

The following protocol outlines the key steps for performing a comparative transcriptomics experiment using RNA-seq.

Bacterial Culture and Treatment
  • Inoculation: Inoculate a suitable liquid medium (e.g., LB broth) with an overnight culture of P. aeruginosa.

  • Growth: Grow the cultures at 37°C with shaking to the desired optical density (OD600), typically early- to mid-log phase.

  • Treatment: Add the test compounds (3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, halogenated furanone) and the vehicle control to their respective cultures at the pre-determined sub-inhibitory concentrations.

  • Incubation: Continue to incubate the cultures for a defined period to allow for transcriptomic changes to occur.

  • Harvesting: Harvest the bacterial cells by centrifugation. It is crucial to immediately stabilize the RNA population to prevent degradation. This is often achieved by adding an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) before centrifugation.

RNA Extraction and Quality Control
  • Lysis: Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • RNA Isolation: Purify the total RNA using a column-based kit or a phenol-chloroform extraction method.

  • DNase Treatment: Perform a rigorous DNase treatment to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA.

    • Quantification: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) to determine the RNA concentration.

    • Purity: Check the A260/A280 and A260/A230 ratios to assess protein and solvent contamination.

    • Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) is crucial for reliable downstream analysis.

Library Preparation and Sequencing
  • rRNA Depletion: Ribosomal RNA (rRNA) can constitute up to 95% of the total RNA in bacteria. It is essential to deplete the rRNA to enrich for messenger RNA (mRNA) and other regulatory RNAs.[8]

  • Library Construction: Prepare the sequencing libraries from the rRNA-depleted RNA. This process typically involves:

    • RNA fragmentation.

    • First-strand cDNA synthesis using reverse transcriptase and random primers.

    • Second-strand cDNA synthesis.

    • End repair, A-tailing, and ligation of sequencing adapters.

    • PCR amplification to enrich the library.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the size of the bacterial genome and the desired level of sensitivity.

Data Analysis: From Raw Reads to Biological Insights

The analysis of RNA-seq data is a multi-step process that requires bioinformatics expertise.

Quality Control and Pre-processing of Raw Reads
  • Quality Assessment: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Trimming and Filtering: Remove low-quality bases and adapter sequences using tools like Trimmomatic or Cutadapt.

Read Mapping and Quantification
  • Alignment: Align the processed reads to the P. aeruginosa reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.

Differential Gene Expression Analysis
  • Normalization: Normalize the raw read counts to account for differences in library size and sequencing depth.

  • Statistical Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treatment groups and the control group.[6] The output will be a list of genes with associated log2 fold changes and p-values.

Functional Enrichment and Pathway Analysis
  • Gene Ontology (GO) and Pathway Analysis: Use tools like DAVID, Metascape, or the Gene Ontology Consortium's tool to identify enriched GO terms and biological pathways (e.g., KEGG pathways) among the differentially expressed genes. This will provide insights into the biological processes affected by the treatments.

Interpreting the Results: A Comparative Perspective

The primary goal of this study is to compare the transcriptomic effects of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide to a known QSI.

Hypothetical Data Summary Table:

Category3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamideHalogenated Furanone
Total Differentially Expressed Genes (DEGs) 150250
Upregulated DEGs 60100
Downregulated DEGs 90150
Top 3 Downregulated QS Genes lasI, rhlR, pqsAlasR, rhlI, pqsH
Enriched GO Terms (Downregulated) Biofilm formation, Virulence, Pyocyanin biosynthesisBiofilm formation, Motility, Iron acquisition
Enriched GO Terms (Upregulated) Stress response, Oxidative stressStress response, Membrane transport

Key Points for Comparison:

  • Overlap in DEGs: Identify the common set of genes that are differentially expressed in both treatment groups. This will highlight the core QS-related pathways that are affected.

  • Unique DEGs: Analyze the genes that are uniquely affected by each compound. This could reveal differences in their mechanisms of action or off-target effects.

  • Magnitude of Effect: Compare the log2 fold changes of key QS-regulated genes to assess the relative potency of the two compounds.

  • Pathway Analysis: Compare the enriched pathways to understand the broader biological impact of each compound. For instance, one compound might have a stronger effect on biofilm-related genes, while the other might primarily impact virulence factor production.

Visualizing the Data for Enhanced Understanding

Visual representations of the data are crucial for interpreting and communicating the findings.

Workflow Diagram:

RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase bacterial_culture Bacterial Culture & Treatment rna_extraction RNA Extraction & QC bacterial_culture->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing raw_reads Raw Reads QC sequencing->raw_reads Generate Raw Data mapping Read Mapping raw_reads->mapping quantification Quantification mapping->quantification dge Differential Gene Expression quantification->dge functional_analysis Functional Analysis dge->functional_analysis

Caption: A streamlined workflow for a bacterial comparative transcriptomics study.

Quorum Sensing Pathway Diagram:

Quorum_Sensing_Inhibition cluster_cell Bacterial Cell cluster_inhibition Inhibition Mechanism LasI LasI AHL Synthase AHL 3-oxo-C12-HSL (AHL) LasI->AHL Synthesizes LasR_inactive LasR (inactive) AHL->LasR_inactive Binds to LasR_active LasR-AHL Complex (active) QS_genes Quorum Sensing Regulated Genes (e.g., virulence, biofilm) LasR_active->QS_genes Activates Transcription QSI 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide (Hypothesized QSI) QSI->LasR_inactive Competes with AHL for binding

Caption: Hypothesized mechanism of action for the test compound in the LasR/I system.

Conclusion: Synthesizing the Evidence

A comparative transcriptomics approach provides a powerful and unbiased method for characterizing the activity of novel QSIs like 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide. By comparing its effects to a well-known inhibitor, researchers can gain valuable insights into its mechanism of action, potency, and potential off-target effects. The detailed experimental and analytical workflow presented in this guide provides a robust framework for obtaining high-quality, interpretable data that can accelerate the development of new anti-virulence strategies.

References

  • Experimental Design Considerations for Microbial RNA-seq. (n.d.). RNA-Seq Blog. Retrieved from [Link]

  • Croucher, N. J., & Thomson, N. R. (2010). Studying bacterial transcriptomes using RNA-seq. Current Opinion in Microbiology, 13(5), 619–624. Retrieved from [Link]

  • Saliba, A. E., Santos, C. S., & Vogel, J. (2017). New RNA-seq approaches for the study of bacterial pathogens. Current Opinion in Microbiology, 35, 78–87. Retrieved from [Link]

  • Bhardwaj, A. K., Vinothkumar, K., & Rajpara, N. (2013). Bacterial quorum sensing inhibitors: attractive alternatives for control of infectious pathogens showing multiple drug resistance. Recent Patents on Anti-Infective Drug Discovery, 8(1), 68–83. Retrieved from [Link]

  • Conesa, A., et al. (2016). A survey of best practices for RNA-seq data analysis. Genome Biology, 17(1), 13. Retrieved from [Link]

  • National Research Council (US) Committee on Emerging Issues and Data on Environmental Contaminants. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press (US). Retrieved from [Link]

  • LaSarre, B., & Federle, M. J. (2013). Alternative approaches to treat bacterial infections: targeting quorum-sensing. Future Medicinal Chemistry, 5(3), 277–293. Retrieved from [Link]

  • Pinto, D. P., et al. (2009). Structure and Complexity of a Bacterial Transcriptome. Applied and Environmental Microbiology, 75(16), 5227–5234. Retrieved from [Link]

  • Kalia, V. C. (2013). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Indian Journal of Microbiology, 53(2), 133–145. Retrieved from [Link]

  • CD Genomics. (n.d.). Bacterial Small RNA-Seq. Retrieved from [Link]

  • Roy, V., et al. (2020). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Molecules, 25(24), 5871. Retrieved from [Link]

  • Gao, F., et al. (2018). Comparative Transcriptomics Reveals Distinct Gene Expressions of a Model Ciliated Protozoan Feeding on Bacteria-Free Medium, Digestible, and Digestion-Resistant Bacteria. Frontiers in Microbiology, 9, 239. Retrieved from [Link]

  • Blattman, S. B., et al. (2024). An improved bacterial single-cell RNA-seq reveals biofilm heterogeneity. eLife, 13, e94983. Retrieved from [Link]

  • Kalia, V. C. (2015). Going beyond the Control of Quorum-Sensing to Combat Biofilm Infections. Medicines, 2(4), 313–331. Retrieved from [Link]

  • Hwang, H.-H., et al. (2021). Comparative transcriptomics reveals context- and strain-specific regulatory programmes of Agrobacterium during plant colonization. Molecular Plant Pathology, 22(10), 1271–1285. Retrieved from [Link]

  • Gómez-Lozano, M., et al. (2014). Identification of Bacterial Small RNAs by RNA Sequencing. In Pseudomonas Methods and Protocols (pp. 527–543). Humana Press. Retrieved from [Link]

  • Patiño-Ruiz, M., et al. (2025). Comparative transcriptomics reveals different grades of susceptibility to a bacterial infection in bivalves. Fish & Shellfish Immunology, 165, 110443. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a compound of interest in various research applications. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory waste management.

Part 1: Hazard Assessment and Chemical Profile

Before handling any chemical waste, it is crucial to understand its potential hazards. While a specific SDS for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is not widely available, we can infer potential hazards from its chemical structure, which includes an amide and a lactone functional group.

  • Chemical Class: Amide

  • Potential Hazards: Amides as a class can be incompatible with acids, both non-oxidizing and oxidizing mineral acids, which may lead to heat generation and the release of toxic gases.[3] Therefore, segregation from acidic waste is critical.

  • Pharmacological Activity: As a compound likely investigated for biological activity, it should be handled with care to avoid unintentional exposure.

Property Information Source
Chemical Name 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamideEchemi[4]
CAS Number 182359-60-0Echemi[4]
Molecular Formula C16H29NO4Echemi[4]
Storage Conditions -20°CEchemi[4]
Part 2: Step-by-Step Disposal Protocol

The following protocol provides a comprehensive workflow for the safe disposal of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

Before initiating any waste handling procedures, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

Proper identification and segregation are the cornerstones of safe chemical waste management.[5][6]

  • Designate a Waste Container: Select a dedicated, leak-proof container for the waste. The original chemical container is often the most suitable choice as it is made of a compatible material.[7]

  • Labeling: As soon as the container is designated for waste, it must be clearly labeled. The label should include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide" (avoiding abbreviations or formulas)[1]

    • The date the container was first used for waste accumulation.

  • Segregation: Store the waste container for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide separately from incompatible materials, particularly acids.[3][6] A general best practice is to segregate waste by hazard class.

  • Container Integrity: Ensure the waste container is always tightly sealed, except when adding waste, to prevent spills or the release of vapors.[5] The container must be in good condition and free of leaks.[7]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[8][9] This area should be under the control of the laboratory personnel generating the waste. The SAA must be at or near the point of generation and within the line of sight of the user.[8]

  • Storage Conditions: Keep the waste container away from heat sources, direct sunlight, and ignition sources.[5]

Under no circumstances should 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide be disposed of down the sink or in the regular trash.[5] Evaporation of chemical waste is also prohibited.[7]

  • Contact Environmental Health and Safety (EHS): All hazardous waste must be disposed of through your institution's EHS (or equivalent) office.[7][9] They will arrange for pickup by a licensed hazardous waste disposal facility.

  • Request Pickup: Once the container is full or you have completed the project requiring the chemical, submit a waste collection request to your EHS office.[7]

  • Documentation: Ensure all necessary documentation is completed as required by your institution and regulatory agencies. This "cradle-to-grave" tracking is a key component of the RCRA regulations.[10]

The following diagram illustrates the decision-making process for the disposal of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.

G start Start: Waste Generation (3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide) ppe Step 1: Don Appropriate PPE start->ppe identify_segregate Step 2: Identify & Segregate Waste - Designate & Label Container - Segregate from Acids ppe->identify_segregate storage Step 3: Accumulate & Store Waste - Tightly Sealed Container - Designated SAA identify_segregate->storage disposal Step 4: Arrange for Disposal - Contact EHS/Safety Office - Complete Documentation storage->disposal improper_disposal Improper Disposal Routes (Sink, Trash, Evaporation) storage->improper_disposal pickup Waste collected by licensed facility disposal->pickup end End: Proper Disposal Complete pickup->end prohibited PROHIBITED improper_disposal->prohibited

Caption: Disposal Workflow for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Part 3: Waste Minimization

In line with federal and state regulations, laboratories should actively seek to minimize the generation of chemical waste.[9] Strategies for waste minimization include:

  • Source Reduction: Order only the quantity of chemical required for your experiments.[9]

  • Inventory Management: Maintain a current inventory of chemicals to avoid unnecessary purchases.[9]

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[9]

By adhering to these protocols, researchers can ensure the safe and compliant disposal of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, thereby fostering a secure and environmentally responsible laboratory environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

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3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.